(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMOULRJKCIGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364127 | |
| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13610-48-5 | |
| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile, a derivative of the versatile benzoxazolone scaffold, represents a key chemical intermediate with significant potential in medicinal chemistry and materials science. The benzoxazolone core is a recognized pharmacophore present in numerous compounds exhibiting a wide array of biological activities, including anti-cancer, anti-mycobacterial, and c-Met kinase inhibitory effects[1][2]. This guide provides a comprehensive analysis of the chemical properties, a robust synthesis protocol, and the predicted spectroscopic characteristics of this compound. While extensive biological data for this specific molecule is not widely published, this document contextualizes its potential applications by examining the well-documented activities of the broader N-substituted benzoxazolone class, offering a foundational resource for future research and development.
Nomenclature and Chemical Structure
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.
-
Systematic IUPAC Name: 2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile[3]
-
Common Synonyms: N-Cyanomethyl-benzoxazol-2-one, 3-(Cyanomethyl)benzo[d]oxazol-2(3H)-one
-
Molecular Formula: C₉H₆N₂O₂[5]
-
Molecular Weight: 174.16 g/mol [5]
The molecule consists of a bicyclic benzoxazolone core, where a benzene ring is fused to an oxazolidin-2-one ring. The key functionalization is an acetonitrile group (-CH₂CN) attached to the nitrogen atom at position 3 of the heterocyclic ring.
Physicochemical Properties
Experimental physicochemical data for this compound are not extensively reported in peer-reviewed literature. The following table summarizes key properties computed by established algorithms, providing valuable estimates for experimental design.
| Property | Value | Source |
| Molecular Weight | 174.16 g/mol | PubChem[3] |
| XLogP3 | 1.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Polar Surface Area | 53.3 Ų | PubChem[3] |
| Melting Point | Not reported. For context, the related (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has a melting point of 180 °C. | |
| Boiling Point | Not reported. | |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and acetonitrile, with limited solubility in water. |
Synthesis and Mechanistic Insights
The most direct and reliable synthesis of this compound is achieved through the N-alkylation of benzoxazolin-2-one with an appropriate two-carbon electrophile, namely chloroacetonitrile. This reaction is a classic example of a Williamson ether synthesis-like reaction on a lactam nitrogen.
Synthesis Workflow
The overall synthetic pathway involves the preparation of the benzoxazolin-2-one precursor followed by the key N-alkylation step.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: N-Alkylation
This protocol is based on established methods for the N-alkylation of azoles and related heterocycles. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the benzoxazolone nitrogen, thereby activating it for nucleophilic attack.
Materials:
-
Benzoxazolin-2-one (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Chloroacetonitrile (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzoxazolin-2-one (1.0 eq).
-
Deprotonation: Add anhydrous DMF to the flask to dissolve the starting material (approx. 0.2 M concentration). Place the flask in an ice bath (0 °C). Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Causality Insight: The use of NaH, a strong base, irreversibly deprotonates the N-H of the benzoxazolone (pKa ≈ 10-11), forming the corresponding sodium salt. This significantly increases the nucleophilicity of the nitrogen atom, which is essential for the subsequent Sₙ2 reaction. DMF is an ideal polar aprotic solvent that solvates the cation (Na⁺) without interfering with the nucleophile.
-
-
Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C. Add chloroacetonitrile (1.1 eq) dropwise via syringe.
-
Causality Insight: Chloroacetonitrile is a potent electrophile and lachrymator[3]. The reaction is an Sₙ2 displacement where the benzoxazolone anion attacks the methylene carbon, displacing the chloride leaving group. Adding it dropwise at 0 °C helps to control the exotherm of the reaction.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred beaker of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Region (4H): Four protons on the benzene ring are expected to appear as a complex multiplet system between δ 7.1-7.5 ppm . The exact splitting pattern will depend on the solvent used, but will likely resolve into two sets of multiplets corresponding to H4/H7 and H5/H6. | Carbonyl Carbon (C=O): A quaternary carbon signal expected around δ 154-156 ppm . |
| Methylene Protons (2H): A sharp singlet corresponding to the -N-CH₂ -CN protons is expected around δ 4.9-5.1 ppm . The downfield shift is due to the deshielding effects of the adjacent nitrogen and nitrile groups. | Aromatic Carbons (C4-C7): Signals for the four CH carbons of the benzene ring are expected in the δ 110-125 ppm range. |
| Aromatic Bridgehead Carbons: Two quaternary carbons (C3a, C7a) are expected in the δ 130-143 ppm range. | |
| Nitrile Carbon (-CN): A characteristic quaternary carbon signal for the nitrile group is expected around δ 115-117 ppm . | |
| Methylene Carbon (-CH₂-): The aliphatic carbon of the acetonitrile group is expected around δ 35-40 ppm . |
Infrared (IR) Spectroscopy
-
Nitrile Stretch (C≡N): A sharp, strong absorption band is expected in the range of 2240-2260 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.
-
Carbonyl Stretch (C=O): A strong, sharp absorption band corresponding to the cyclic amide (lactam) carbonyl group is expected around 1750-1770 cm⁻¹ .
-
Aromatic C=C Stretch: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band associated with the C-O bond within the oxazole ring is expected around 1200-1250 cm⁻¹ .
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): In Electron Ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z = 174 .
-
Key Fragmentation: A prominent fragment would likely be observed at m/z = 134 , corresponding to the loss of the cyanomethyl radical (•CH₂CN) from the molecular ion, leaving the stable benzoxazolin-2-one cation.
Biological Activity and Applications in Drug Discovery
While specific bioactivity data for this compound is sparse, the benzoxazolone scaffold to which it belongs is a privileged structure in medicinal chemistry[6].
Caption: Potential therapeutic applications based on the benzoxazolone scaffold.
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Anti-Cancer Activity: Numerous derivatives of benzo[d]oxazol-2(3H)-one have been synthesized and evaluated for cytotoxicity against various cancer cell lines, including human pancreatic adenocarcinoma and non-small cell lung carcinoma[1]. Specific derivatives have also been developed as potent inhibitors of c-Met kinase, a key target in oncology[2]. The title compound serves as a potential building block for creating more complex molecules targeting these pathways.
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Anti-Mycobacterial and Antimicrobial Activity: The benzoxazolone ring system has been shown to exhibit promising activity against Mycobacterium tuberculosis[1]. The broader class of benzoxazoles is known for its wide-ranging antimicrobial and antifungal properties.
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Intermediate for Lead Optimization: The primary utility of this compound is as a versatile chemical intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems, enabling the exploration of a wide chemical space around the core pharmacophore.
Safety and Handling
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General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Toxicology: Specific toxicology data for this compound is not available. However, it is synthesized from chloroacetonitrile, which is highly toxic, flammable, and a lachrymator. It should be assumed that the product may retain some of these hazardous properties. Avoid inhalation, ingestion, and skin contact.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.
Conclusion
This compound is a valuable chemical scaffold built upon the biologically significant benzoxazolone core. While detailed characterization and biological evaluation of this specific molecule are not yet prevalent in the public domain, its straightforward synthesis and the proven potential of its parent structure make it a compound of high interest. This guide provides the foundational chemical knowledge—including a reliable synthesis protocol and predicted analytical data—to empower researchers to utilize this compound in the discovery and development of novel therapeutic agents and advanced materials.
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A Technical Guide to 2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile: Structure, Synthesis, and Applications
Executive Summary
The benzoxazolone nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2] This guide provides an in-depth technical examination of a specific derivative, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile, a molecule that combines the privileged benzoxazolone core with a reactive acetonitrile moiety. We will dissect its formal nomenclature and structure, detail its key physicochemical properties, present a robust, literature-informed synthetic protocol with mechanistic justifications, and outline the analytical techniques required for its unambiguous characterization. Furthermore, we explore its potential as a versatile building block in the landscape of modern drug discovery, grounded in the wide-ranging pharmacological profile of the benzoxazolone class.[3][4]
The Benzoxazolone Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3-benzoxazol-2(3H)-one, or benzoxazolone, ring system is considered an ideal scaffold in drug design for several compelling reasons.[1] Its rigid, bicyclic structure presents a well-defined three-dimensional shape for interaction with biological targets. The framework possesses a unique combination of a lipophilic benzene ring and a more hydrophilic lactam-like moiety, providing a tunable balance of properties essential for drug development.[2][3] This scaffold is also a known bioisostere for other functional groups, offering chemists a strategic tool to overcome pharmacokinetic challenges. Consequently, benzoxazolone derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] The subject of this guide, this compound, serves as a quintessential example of this scaffold, functionalized for further chemical elaboration.
Molecular Structure and Nomenclature
A precise understanding of a molecule's structure and its formal name is foundational for all subsequent scientific investigation.
IUPAC Nomenclature and Identifiers
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.
-
Preferred IUPAC Name: 2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile[6]
-
Common Synonyms: this compound, 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetonitrile[6]
Structural Elucidation
The molecule consists of a central benzoxazolone core where the nitrogen atom at position 3 is substituted with an acetonitrile (-CH₂CN) group.
Caption: 2D Structure of 2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile.
Physicochemical Properties
A summary of the key computed and physical properties is essential for experimental design, including solvent selection, dosage calculations, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂ | [6][8] |
| Molecular Weight | 174.16 g/mol | [6][8] |
| Monoisotopic Mass | 174.042927438 Da | [6] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 1.1 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
Synthesis and Purification Workflow
The most logical and efficient synthesis of this molecule is via the N-alkylation of the benzoxazol-2(3H)-one precursor. This approach is a robust and widely used method for forming N-C bonds in heterocyclic systems.
Retrosynthetic Analysis & Strategy
The target molecule can be disconnected at the N³-CH₂ bond. This retrosynthetic step reveals two commercially available or readily synthesized starting materials: benzoxazol-2(3H)-one and an electrophilic two-carbon unit bearing a nitrile, such as chloroacetonitrile. The forward reaction is a classic nucleophilic substitution (Sₙ2).
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis relies on the precise control of nucleophilicity and reaction conditions.
Reaction: N-Alkylation of Benzoxazol-2(3H)-one
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add benzoxazol-2(3H)-one (1.0 eq).
-
Solvation: Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution.
-
Expertise & Experience: DMF is chosen as it is a polar aprotic solvent, capable of dissolving the starting materials and the inorganic base, while effectively solvating the potassium cation, which enhances the nucleophilicity of the benzoxazolone anion.
-
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the stirring solution.
-
Trustworthiness: K₂CO₃ is a mild, effective base for deprotonating the weakly acidic N-H proton (pKa ≈ 8-9) of the benzoxazolone. Its use avoids harsher conditions that could lead to side reactions.
-
-
Electrophile Addition: Add chloroacetonitrile (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitoring: Progress is monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 30% Ethyl Acetate in Hexane, until the benzoxazol-2(3H)-one spot is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Isolation: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Analytical Characterization
Unambiguous confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic methods. The following table summarizes the expected data based on the known values of structurally related compounds.[4][9][10]
| Technique | Expected Observations |
| ¹H NMR | δ 7.2-7.5 ppm (m, 4H, Ar-H), δ 5.1 ppm (s, 2H, N-CH₂-CN) |
| ¹³C NMR | δ 154 (C=O), δ 142, 131 (Ar-C quaternary), δ 125, 124, 110, 109 (Ar-CH), δ 115 (C≡N), δ 28 (N-CH₂-CN) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2250 (C≡N stretch, sharp), ~1770 (Lactam C=O stretch, strong) |
| Mass Spec (ESI+) | m/z = 175.05 [M+H]⁺, m/z = 197.03 [M+Na]⁺ |
Role in Drug Discovery and Chemical Biology
This compound is not merely a final compound but a strategic intermediate and a potential pharmacophore.
Caption: Role as a versatile scaffold for chemical diversification.
The benzoxazolone core provides the foundational structure for receptor binding, while the acetonitrile group serves two primary purposes:
-
A Pharmacophoric Element: The nitrile group is a polar, hydrogen bond acceptor and can be critical for molecular recognition.
-
A Synthetic Handle: It is a versatile functional group that can be transformed into other key moieties. For example, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring via cycloaddition with sodium azide. The tetrazole group is a well-known bioisostere for carboxylic acids, often improving metabolic stability and cell permeability.
This chemical tractability allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.[1][2]
Conclusion
2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile is a compound of significant interest, embodying the pharmacologically privileged benzoxazolone scaffold. Its structure is well-defined by IUPAC nomenclature, and its synthesis is readily achievable through standard, mechanistically sound organic chemistry protocols. The analytical techniques of NMR, IR, and mass spectrometry provide a clear fingerprint for its identification and quality control. For researchers in drug discovery, this molecule represents a valuable starting point—a versatile building block poised for chemical elaboration to explore new therapeutic frontiers.
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A Technical Guide to the Multifaceted Mechanisms of Action of Benzoxazole Derivatives
Preamble: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzoxazole nucleus, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, represents a cornerstone in modern medicinal chemistry.[1] This heterocyclic scaffold is considered a "privileged structure" due to its ability to serve as a versatile framework for designing ligands that interact with a wide array of biological targets.[1][2] Its structural similarity to natural biomolecules, such as nucleic acid bases, allows benzoxazole derivatives to readily interact with enzymes, receptors, and other biopolymers within living systems, making them a focal point of drug discovery and development.[1][3][4] This guide provides an in-depth exploration of the diverse mechanisms of action through which these derivatives exert their potent pharmacological effects, offering field-proven insights for researchers, scientists, and drug development professionals.
Anticancer Mechanisms: A Multi-pronged Assault on Malignancy
Benzoxazole derivatives have emerged as a formidable class of anticancer agents, employing a diverse set of strategies to inhibit tumor growth, proliferation, and survival.[1][5] Their mechanisms range from direct enzyme inhibition to the induction of programmed cell death and cell cycle disruption.
Inhibition of Key Oncogenic Enzymes
The ability of benzoxazole derivatives to selectively inhibit enzymes crucial for cancer cell survival and proliferation is a primary mechanism of their antitumor activity.
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and repair.[6] Many benzoxazole derivatives function as topoisomerase "poisons," stabilizing the transient enzyme-DNA cleavage complex.[6][7] This action prevents the re-ligation of the DNA strand, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[8][9]
Several studies have identified potent benzoxazole-based inhibitors of both Topoisomerase I and II. For instance, compounds like 5-amino-2-(p-fluorophenyl)benzoxazole have shown greater potency as Topoisomerase I poisons than the reference drug camptothecin.[6][7] Similarly, derivatives such as 2-(p-nitrobenzyl)benzoxazole have exhibited significant activity as eukaryotic DNA Topoisomerase II inhibitors, surpassing the potency of etoposide.[6][7]
Table 1: Selected Benzoxazole Derivatives as Topoisomerase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 5-Amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | [7] |
| 2-(p-Nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | [6][7] |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | [6] |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | 71 | [9] |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 | [9] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[10][11] Certain benzoxazole derivatives act as potent inhibitors of VEGFR-2.[10][12] By blocking the ATP-binding site of the kinase, these compounds disrupt the VEGF/VEGFR-2 signaling pathway, thereby inhibiting downstream processes like cell proliferation and angiogenesis.[10] Compound 12l from one study was identified as a highly potent VEGFR-2 inhibitor with an IC50 of 97.38 nM.[11]
Benzoxazole derivatives have also been shown to target other enzymes critical to cancer progression, including:
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR, a tyrosine kinase often overexpressed in tumors, blocks signaling pathways that drive cell growth.[12]
-
Aromatase (ARO): Aromatase inhibition is a key strategy in treating hormone-dependent breast cancers.[12]
-
Cytochrome P450 (CYP1A1): Some derivatives act as pro-drugs, structurally similar to Phortress, which are metabolized by CYP1A1 into active agents that then exhibit anticancer activity.[13]
Induction of Apoptosis: Orchestrating Programmed Cell Death
A hallmark of effective anticancer agents is their ability to induce apoptosis. Benzoxazole compounds trigger this process primarily through the mitochondria-mediated intrinsic pathway.[14]
The general sequence of events involves:
-
Increased Reactive Oxygen Species (ROS): The compounds elevate intracellular ROS levels.[15]
-
Mitochondrial Disruption: This leads to a decrease in the mitochondrial membrane potential (ΔΨm).[14][16]
-
Caspase Activation: The disruption triggers a cascade of caspase activation, including initiator caspase-9 and executioner caspase-3.[10][16][17]
-
Protein Modulation & DNA Damage: Activated caspases cleave key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and modulate the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to cell death.[16][17]
One novel mechanism involves the inhibition of microRNAs (miR-2, miR-13, miR-14) that normally suppress apoptosis. By inhibiting these miRs, specific triazole-linked 2-phenyl benzoxazole derivatives can induce caspase activity and promote cell death.[15]
Caption: Intrinsic apoptosis pathway induced by benzoxazole derivatives.
Experimental Protocol: Apoptosis Detection via Annexin V/PI Staining
This protocol is a standard method for quantifying apoptosis induced by a test compound.[16][17]
-
Cell Culture: Seed cancer cells (e.g., Nalm-6, Daudi, HepG2) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivative (and a vehicle control) for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Anti-inflammatory Mechanisms: Quelling the Inflammatory Cascade
Chronic inflammation is a driver of numerous diseases. Benzoxazole derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting key enzymes in the inflammatory pathway.[18][19]
Selective Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in normal physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[20][21]
Many non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to therapeutic benefits but also undesirable side effects like gastrointestinal issues.[22][23] A significant advantage of many benzoxazole derivatives is their selective inhibition of the COX-2 enzyme.[20][22][23] This selectivity allows them to reduce inflammation and pain with a potentially better safety profile.[21][24]
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Table 2: COX-2 Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound Series | IC50 (µg/ml) | Standard (Celecoxib) IC50 (µg/ml) | Reference |
| Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 | 13.4 | [20] |
| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | 25.8 | 13.4 | [20] |
| 2-(2-Arylphenyl)benzoxazole derivative 3n | (Selectivity Index >100) | (Selectivity Index 7.7) | [23] |
Myeloid Differentiation Protein 2 (MD2) Inhibition
Another novel anti-inflammatory mechanism involves targeting the Toll-like receptor 4 (TLR4) signaling pathway. Myeloid differentiation protein 2 (MD2) is an essential co-receptor for TLR4 that recognizes bacterial lipopolysaccharide (LPS), a potent inflammatory trigger.[25] Specific benzoxazolone derivatives have been shown to competitively inhibit the binding of probes to the MD2 protein, effectively blocking this critical step in the inflammatory response and reducing the production of inflammatory cytokines like IL-6.[25]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in-vivo model to assess the anti-inflammatory activity of a compound.[21][22][26]
-
Animal Grouping: Divide rats into groups: control (vehicle), standard (e.g., Diclofenac), and test groups (different doses of the benzoxazole derivative).
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Antimicrobial Mechanisms: Targeting Essential Bacterial Processes
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[27] Benzoxazole derivatives represent a promising class of compounds with significant antibacterial and antifungal properties.[28][29]
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
DNA gyrase (a type II topoisomerase) is a vital bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[30][31] It is an ideal antibacterial target because it is present in bacteria but absent in higher eukaryotes.[30] Many benzoxazole derivatives exert their antibacterial effect by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[27][32] This inhibition blocks the enzyme's function, leading to a cessation of DNA replication and ultimately bacterial death.
Caption: Antibacterial action via inhibition of DNA Gyrase.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard protocol for determining the MIC of a compound against a specific microorganism.[33]
-
Preparation: Prepare a two-fold serial dilution of the benzoxazole compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[34]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for antimicrobial evaluation of benzoxazole derivatives.[33]
Neuroprotective Mechanisms: Combating Neurodegeneration
Benzoxazole derivatives are also being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
A key pathological feature of Alzheimer's disease is the deficit of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes that degrade acetylcholine in the synaptic cleft.[35] By inhibiting these enzymes, certain 2-aryl-6-carboxamide benzoxazole derivatives can increase the concentration and duration of action of acetylcholine, thereby improving cholinergic function.[35][36] Some synthesized compounds have shown more potent inhibition of both AChE and BChE than the standard drug donepezil.[35]
Table 3: Cholinesterase Inhibitory Activity
| Compound | Target Enzyme | IC50 (nM) | Standard (Donepezil) IC50 (nM) | Reference |
| 36 | AChE | 12.62 | 69.3 | [35] |
| 36 | BChE | 25.45 | 63.0 | [35] |
Conclusion and Future Perspectives
The benzoxazole scaffold is a remarkably versatile platform in drug discovery, giving rise to derivatives with a wide spectrum of biological activities. Their mechanisms of action are multifaceted, ranging from the inhibition of critical enzymes in cancer, inflammation, and bacterial survival to the subtle modulation of apoptotic pathways and neurotransmitter levels. The ability to selectively target enzymes like COX-2 and bacterial DNA gyrase highlights their potential for developing safer and more effective therapeutics.
Future research should focus on optimizing the structure-activity relationships of these compounds to enhance potency and selectivity, thereby minimizing off-target effects. The continued exploration of novel benzoxazole derivatives, guided by a deep understanding of their mechanisms of action, holds immense promise for addressing some of the most pressing challenges in medicine, including drug-resistant infections, cancer, and chronic inflammatory diseases.
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The Multifaceted Therapeutic Potential of Substituted Benzoxazoles: A Technical Guide for Drug Discovery
Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzoxazole core, a bicyclic heterocyclic system formed by the fusion of a benzene ring with an oxazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. This unique structural motif is not only present in various natural products but also serves as a versatile framework for the design and synthesis of novel therapeutic agents.[1][2][3] The inherent aromaticity and the presence of nitrogen and oxygen heteroatoms in the benzoxazole ring system allow for diverse chemical modifications, leading to a wide array of biological activities.[3] Substituted benzoxazoles have demonstrated significant potential in addressing a range of therapeutic challenges, from infectious diseases to cancer and inflammation.[1][4][5]
This in-depth technical guide provides a comprehensive overview of the significant biological activities of substituted benzoxazoles, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds, empowering researchers and drug development professionals to harness the full therapeutic potential of this remarkable chemical scaffold.
I. Anticancer Activities: Targeting the Hallmarks of Malignancy
Substituted benzoxazoles have garnered considerable attention for their potent and diverse anticancer activities.[6][7] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression, induction of apoptosis, and modulation of critical signaling pathways.[6]
A. Mechanisms of Anticancer Action
The anticancer efficacy of benzoxazole derivatives is often attributed to their ability to interact with multiple cellular targets. Key mechanisms include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many benzoxazole derivatives act as inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and cell proliferation.[8][9] By blocking the signaling cascades initiated by these receptors, benzoxazoles can effectively stifle tumor growth and metastasis.[8]
-
DNA Topoisomerase Inhibition: Some benzoxazole analogs function as DNA topoisomerase inhibitors.[4] These enzymes are vital for DNA replication and repair in rapidly dividing cancer cells. Their inhibition leads to DNA damage and ultimately triggers apoptotic cell death.
-
Induction of Apoptosis: Substituted benzoxazoles can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS).[9][10]
-
Targeting Signaling Pathways: Benzoxazole derivatives have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer cells and promote cell survival and proliferation.[11]
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core.[6]
-
Substitution at the 2-position: The 2-position of the benzoxazole ring is a critical site for modification.[12][13] The introduction of various aryl or heterocyclic moieties at this position has been shown to significantly influence anticancer activity. For instance, 2-arylbenzoxazoles have demonstrated potent cytotoxicity against various cancer cell lines.[6]
-
Substitution on the Benzene Ring: The nature and position of substituents on the fused benzene ring also play a crucial role. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its binding affinity to target proteins.[14]
-
Hybrid Molecules: The fusion of the benzoxazole scaffold with other pharmacologically active moieties, such as oxadiazoles or combretastatin analogues, has led to the development of hybrid compounds with enhanced anticancer activity.[1]
C. In Vitro Evaluation of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative substituted benzoxazoles against various human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | A549 (Lung) | 0.13 ± 0.014 | [6] |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | MCF-7 (Breast) | 0.10 ± 0.013 | [6] |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | HT-29 (Colon) | 0.22 ± 0.017 | [6] |
| 2-Arylbenzoxazole (Compound 40) | NCI-H460 (NSCLC) | 0.4 | [6] |
| 2-Arylbenzoxazole (Compound 33) | NCI-H460 (NSCLC) | 1.1 | [6] |
| Benzoxazole-Combretastatin Derivative (Compound 8d) | MCF-7 (Breast) | More potent than standard | [1] |
| Benzoxazole-Combretastatin Derivative (Compound 8d) | A549 (Lung) | More potent than standard | [1] |
| Benzimidazolyl/Benzoxazolyl-linked Triazolotriazine (Compound 8e) | HepG2 (Hepatocellular Carcinoma) | 5.13 | [8] |
| 2-(2-Hydroxyphenyl)benzoxazole Analog | MCF-7 (Breast) | 5-20 | [10] |
| 2-(2-Hydroxyphenyl)benzoxazole Analog | A549 (Lung) | 5-20 | [10] |
| Benzoxazole Derivative (Compound 3n) | HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain) | Attractive anticancer effect | [15] |
D. Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of substituted benzoxazoles on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Substituted benzoxazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[6] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for Evaluating Anticancer Benzoxazoles
Caption: Experimental workflow for evaluating anticancer benzoxazoles.
II. Antimicrobial Activities: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents.[4] Substituted benzoxazoles have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4][16]
A. Mechanisms of Antimicrobial Action
The antimicrobial properties of benzoxazole derivatives are often linked to their ability to interfere with essential microbial processes:
-
Inhibition of DNA Gyrase: Molecular docking studies have suggested that some benzoxazole derivatives may exert their antibacterial activity by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzoxazole scaffold may facilitate its interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: Benzoxazoles can inhibit other crucial microbial enzymes involved in metabolic pathways or cell wall synthesis.
B. Structure-Activity Relationship (SAR) Insights
-
2-Substituted Derivatives: The nature of the substituent at the 2-position of the benzoxazole ring is a key determinant of antimicrobial activity.[12] For example, 2-phenyl and 2-N-phenyl substituted benzoxazoles have shown potent antibacterial activity.[12]
-
Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, on the benzoxazole core or on the substituents can enhance antimicrobial potency.
-
Piperazine Moieties: The incorporation of piperazine rings has been shown to improve the antimicrobial spectrum of benzoxazole derivatives.[17]
C. In Vitro Evaluation of Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative substituted benzoxazoles.
| Compound/Substituent | Microorganism | MIC (µg/mL) | Reference |
| 2-Phenyl and 2-N-phenyl derivatives | E. coli | 25 | [12] |
| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles | Various bacteria and fungi | 32 - 256 | [17] |
| Compound 10 | B. subtilis | 1.14 x 10⁻³ (µM) | [18] |
| Compound 24 | E. coli | 1.40 x 10⁻³ (µM) | [18] |
| Compound 13 | P. aeruginosa | 2.57 x 10⁻³ (µM) | [18] |
D. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of substituted benzoxazoles against bacterial strains using the broth microdilution method.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Substituted benzoxazole compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Compound Preparation: Prepare a stock solution of the benzoxazole compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[12]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for Antimicrobial Evaluation
Caption: Workflow for antimicrobial evaluation of benzoxazoles.
III. Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
Beyond their anticancer and antimicrobial properties, substituted benzoxazoles have also shown promise as antiviral and anti-inflammatory agents.
A. Antiviral Activity
Several benzoxazole derivatives have been reported to exhibit activity against a range of viruses, including influenza virus and herpes simplex virus (HSV).[19][20] The mechanism of antiviral action can vary depending on the specific virus and the compound's structure. For instance, some benzoxazoles have been shown to inhibit viral entry or replication processes. A series of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles demonstrated inhibitory activity against influenza A virus (A/H3N2).[19]
B. Anti-inflammatory Activity
The anti-inflammatory effects of benzoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[21][22][23] By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[22][23]
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This protocol describes a common in vivo method to assess the anti-inflammatory activity of substituted benzoxazoles.
Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Substituted benzoxazole compounds
-
Standard anti-inflammatory drug (e.g., Diclofenac Sodium)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally to different groups of rats. A control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
IV. Conclusion and Future Perspectives
Substituted benzoxazoles represent a highly versatile and promising class of compounds with a broad spectrum of biological activities.[2][4][18] The ability to readily modify the benzoxazole scaffold allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics.[4] Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective benzoxazole derivatives.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profiles of promising candidates.
The continued exploration of the chemical space around the benzoxazole nucleus holds immense potential for the discovery of next-generation drugs to combat a wide range of human diseases.
V. References
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Substituted Benzoxazoles as Antimicrobial Agents: A Review - JETIR.org. (URL: )
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (URL: )
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Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed. (URL: [Link])
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Antibacterial and antifungal activity of some newly substituted benzoxazoles. (URL: [Link])
-
Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review - International Journal of Research in Engineering, Science and Management - IJRESM. (URL: [Link])
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Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed. (URL: [Link])
-
synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors - PubMed. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Novel Benzoxazoles - ResearchGate. (URL: [Link])
-
(PDF) 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies - ResearchGate. (URL: [Link])
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Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents - ResearchGate. (URL: [Link])
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Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (URL: [Link])
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Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. (URL: [Link])
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A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. (URL: [Link])
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Structure activity relationship of benzoxazole derivatives - ResearchGate. (URL: [Link])
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Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - MDPI. (URL: [Link])
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Exploration of the Biological Potential of Benzoxazoles: An Overview | Bentham Science. (URL: [Link])
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2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed. (URL: [Link])
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2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - Bentham Science Publisher. (URL: [Link])
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Benzoxazole: Synthetic Methodology and Biological Activities. (URL: [Link])
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Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - Baghdad Science Journal. (URL: [Link])
-
Structure–activity relationships of benzoxazole derivatives - ResearchGate. (URL: [Link])
-
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed. (URL: [Link])
-
Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])
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Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (URL: [Link])
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(PDF) Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents - ResearchGate. (URL: [Link])
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Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review | Asian Journal of Pharmaceutical and Health Sciences. (URL: [Link])
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Benzothiazoles as potential antiviral agents - PMC - NIH. (URL: [Link])
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Literature Review on the Synthesis of Benzoxazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This guide provides a comprehensive review of the principal synthetic strategies for constructing the benzoxazole ring system. Moving beyond a simple recitation of methods, this document delves into the causal relationships behind experimental choices, offering field-proven insights for the rational design of synthetic routes. We will explore classical condensation reactions, modern metal-catalyzed methodologies, and emerging green synthetic protocols, complete with detailed experimental workflows, comparative quantitative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.
The Strategic Importance of the Benzoxazole Core
Benzoxazole is an aromatic heterocyclic compound resulting from the fusion of a benzene ring with a 1,3-oxazole ring.[4] This planar, bicyclic system is a privileged scaffold in drug discovery, allowing for extensive functionalization and interaction with biological targets.[1] Its structural similarity to naturally occurring nucleic bases like adenine and guanine may contribute to its ability to interact with the biopolymers of living systems. The significance of this moiety is underscored by its presence in numerous marketed drugs and clinical candidates, making the development of efficient and versatile synthetic methodologies a critical objective for organic and medicinal chemists.[3]
Foundational Synthetic Strategies: The Condensation of o-Aminophenol
The most traditional and widely utilized precursor for benzoxazole synthesis is o-aminophenol.[5] This approach hinges on the condensation of o-aminophenol with a suitable one-carbon electrophile, followed by an intramolecular cyclization and dehydration/oxidation step to form the aromatic oxazole ring.[6][7] The choice of this electrophilic partner dictates the substituent at the C2-position of the benzoxazole core and defines the specific synthetic methodology.
From Carboxylic Acids: The Phillips-Ladenburg Condensation
The direct condensation of o-aminophenol with carboxylic acids, often referred to as the Phillips-Ladenburg reaction, is a robust and straightforward method for preparing 2-substituted benzoxazoles.[8][9]
Causality and Experimental Insight: This method is often chosen for its operational simplicity and the wide availability of carboxylic acids. The reaction typically requires high temperatures (150-250°C) to drive the dehydration and cyclization. The key challenge is overcoming the energy barrier for the intramolecular nucleophilic attack of the hydroxyl group onto the amide intermediate. To facilitate this, dehydrating agents or acidic catalysts are indispensable. Polyphosphoric acid (PPA) is a classic choice, serving as both a catalyst and a solvent, while methanesulfonic acid has been shown to be a highly effective catalyst for in-situ generation of acid chlorides, allowing for milder conditions.[6][10]
General Mechanism: Condensation and Cyclization
The core mechanism involves an initial acylation of the more nucleophilic amino group of o-aminophenol to form an o-hydroxyamide intermediate. This is followed by a rate-determining intramolecular cyclization, where the phenolic oxygen attacks the amide carbonyl. Subsequent dehydration yields the final benzoxazole product.
Caption: General mechanism for benzoxazole synthesis.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using PPA [6]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, add benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (approx. 40 g) to the flask. The PPA is viscous and should be handled with care.
-
Heating: Heat the reaction mixture to 200-220°C with efficient stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to approximately 100°C, cautiously pour the viscous reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will precipitate the crude product and hydrolyze the PPA.
-
Neutralization & Filtration: Neutralize the acidic aqueous slurry with a 10% sodium hydroxide solution until it is basic to litmus paper. Filter the precipitated solid, wash it thoroughly with water, and dry it.
-
Purification: Recrystallize the crude solid from ethanol to yield pure 2-phenylbenzoxazole.
From Aromatic Aldehydes: Oxidative Cyclization
The reaction of o-aminophenol with aldehydes provides a highly versatile route to 2-aryl and 2-alkyl benzoxazoles.[5] This transformation proceeds via a two-step sequence: the initial formation of a Schiff base (imine), followed by an oxidative cyclization.[6]
Causality and Experimental Insight: This pathway is advantageous due to the vast commercial availability of aldehydes. The critical step is the oxidation of the cyclized benzoxazoline intermediate to the aromatic benzoxazole. A wide variety of oxidants can be employed, ranging from simple molecular oxygen (air) to reagents like lead tetraacetate, manganese dioxide (MnO2), or iodine.[7][11][12] The choice of oxidant and catalyst system is crucial for achieving high yields and preventing side reactions. Metal catalysts, such as those based on copper, iron, or palladium, can facilitate the oxidative step under milder conditions.[5]
Data Presentation: Comparison of Catalytic Systems for Aldehyde Condensation
| Entry | Aldehyde | Catalyst/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | FeCl₃ / AgNO₃ | Toluene | 110 | 24 | 91-99 | [5][7] |
| 2 | Aromatic Aldehydes | Ni(II) complex / K₂CO₃ | DMF | 80 | 3-4 | 87-94 | [5] |
| 3 | Aromatic Aldehydes | Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 85-98 | [7][13] |
| 4 | 4-Chlorobenzaldehyde | MnO₂ nanoparticles (Microwave) | Solvent-free | - | 12 min | 92 | [12][14] |
| 5 | Benzaldehyde | Iodine (Microwave) | Solvent-free | - | - | 85 | [15] |
Modern Synthetic Advances and Green Chemistry Approaches
While classical methods are effective, they often require harsh conditions. Modern synthetic chemistry has focused on developing milder, more efficient, and environmentally benign protocols.[11]
Metal-Catalyzed Synthesis
Transition metal catalysis has revolutionized benzoxazole synthesis, enabling reactions under significantly milder conditions and with broader functional group tolerance.[16][17] Copper, palladium, iron, and ruthenium catalysts are commonly employed to facilitate various bond-forming and cyclization steps.[11][16] For instance, copper catalysts can promote the intramolecular C-O bond formation in the cyclization of o-haloanilides or facilitate the hydroamination of alkynones with o-aminophenols as a route to the benzoxazole core.[18][19]
Experimental Workflow: Metal-Catalyzed Synthesis
This workflow illustrates a typical process for synthesizing benzoxazoles using a recyclable, magnetically separable nanocatalyst, emphasizing the green chemistry aspects of catalyst recovery.
Caption: Workflow for a green, nanocatalyst-driven synthesis.[20]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[21][22]
Causality and Experimental Insight: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity.[22] This efficiency can overcome activation energy barriers more effectively than conventional methods. For benzoxazole synthesis, microwave assistance is frequently paired with solvent-free conditions or the use of green media like deep eutectic solvents (DES), significantly enhancing the environmental credentials of the protocol.[14][15]
Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-chlorophenyl)-5-methylbenzoxazole [15]
-
Reactant Preparation: In a microwave-safe vessel, thoroughly mix 2-amino-4-methylphenol (1 mmol), 4-chlorobenzaldehyde (1 mmol), and iodine (1.2 mmol) as the oxidant.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the solvent-free mixture at 300 W for 10-15 minutes.
-
Work-up: After cooling, dissolve the resulting solid in ethyl acetate.
-
Purification: Wash the organic solution with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to obtain the pure benzoxazole derivative.
Conclusion
The synthesis of benzoxazole derivatives is a mature yet continually evolving field. While classical condensation reactions of o-aminophenol with carboxylic acids and aldehydes remain highly relevant, modern methodologies offer powerful alternatives. The application of transition metal catalysis and green technologies like microwave irradiation provides access to these valuable scaffolds with greater efficiency, milder conditions, and improved environmental sustainability.[5][23] For the researcher and drug development professional, a thorough understanding of the rationale behind each method—from the choice of catalyst to the reaction medium—is paramount for the successful and strategic synthesis of novel benzoxazole-based molecules.
References
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- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Microwave-Assisted Synthesis of Benzoxazole Derivatives. (n.d.).
- Review of synthesis process of benzoxazole and benzothiazole deriv
- Microwave-assisted Synthesis of Benzoxazoles Deriv
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
- Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in Synthesis of Benzoxazole. (n.d.).
- A Technical Guide to the Synthesis of Benzoxazole Derivatives
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023).
- Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
- Biological activities of benzoxazole and its derivatives. (n.d.).
- Transition metal‐catalyzed synthesis of benzoxazole. (n.d.).
- Green Synthesis of Benzoxazoles: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). The Journal of Organic Chemistry.
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (n.d.).
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021).
- Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent. (n.d.).
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.).
- Recent Advances in Synthesis of Benzoxazole. (2021). Bentham Science Publishers.
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- A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. (n.d.). CKT College.
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- Metal‐catalyzed synthesis of benzoxazoles and benzothiazoles. (n.d.).
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- Mild Copper-Catalyzed Synthesis of Benzoxazoles. (2025). Union College.
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A Technical Guide to the Safe Handling of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile for Research and Development
Introduction
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile, identified by CAS number 13610-48-5, is a heterocyclic organic compound featuring a benzoxazolone core functionalized with an acetonitrile group.[1][2] The benzoxazolone scaffold is of significant interest in medicinal chemistry and drug development, serving as a versatile framework for designing compounds with a wide range of biological activities, including potential anticancer, anti-inflammatory, and neuroprotective agents.[3][4] As researchers increasingly explore the potential of such derivatives, a thorough understanding of their safe handling and management is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses pertinent to this compound. The recommendations herein are synthesized from data on structurally related compounds, established principles of laboratory safety, and the toxicological profiles of its core chemical moieties.
Toxicological Profile and Hazard Identification
Specific toxicological data for this compound is not extensively documented in publicly available literature. Therefore, a conservative risk assessment must be performed by evaluating its primary structural components: the benzoxazolone ring and the acetonitrile group .
-
Acetonitrile Moiety (-CH₂CN): The presence of the nitrile group is a primary toxicological concern. Organic nitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6] A significant danger associated with acetonitrile and related compounds is their potential to be metabolized in the body to release cyanide, which can lead to cellular hypoxia and severe systemic toxicity.[7][8] The onset of symptoms from acetonitrile poisoning can be delayed for several hours.[7]
-
Benzoxazolone Core & Related Heterocycles: Structurally similar compounds, such as 2-(Benzo[d]oxazol-2-yl)acetonitrile, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[9]
Based on this analysis, this compound should be treated as a hazardous substance with a probable toxicological profile summarized below.
Table 1: Probable Hazard Profile
| Hazard Route | Anticipated Effect | Causality |
| Oral Ingestion | Harmful to Toxic. May cause nausea, vomiting, headache, dizziness, and chest tightness. Delayed onset of severe symptoms possible.[7] | Potential metabolism to cyanide from the acetonitrile group. |
| Dermal Contact | Harmful. Readily absorbed through the skin. May cause skin irritation, redness, and systemic toxicity.[9] | Nitrile group toxicity and potential for skin irritation from the heterocyclic core. |
| Inhalation | Harmful. May cause irritation to the nose, throat, and respiratory system.[9][10] Systemic effects similar to ingestion are possible. | Acetonitrile group volatility and potential for dust inhalation. |
| Eye Contact | Causes serious eye irritation. May result in pain, redness, and potential damage to eye tissue.[9][11] | General irritant properties of complex organic molecules. |
GHS Classification (Anticipated)
A definitive GHS classification is unavailable. However, based on analogous compounds, the following classification should be adopted as a precautionary measure.
Table 2: Anticipated GHS Classification
| Pictograms | |
| Signal Word | DANGER |
| Hazard Statements | H302: Harmful if swallowed.[9] H312: Harmful in contact with skin.[9] H332: Harmful if inhaled.[12] H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9][11] H335: May cause respiratory irritation.[9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
Risk Assessment and Engineering Controls
Before any work begins, a formal risk assessment must be conducted. The cornerstone of safe handling is the implementation of the "Hierarchy of Controls," which prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of fine powders or vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls. It does not eliminate the hazard, so its selection and use are critical.
Table 3: Recommended Personal Protective Equipment
| Protection | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (minimum 4-5 mil thickness). [13] | Nitrile provides good resistance to a wide range of chemicals for incidental contact (splashes).[14][15] Crucially, thin disposable gloves are for splash protection only. If direct contact occurs, remove and discard the glove immediately and wash hands.[13] For extended operations, consider thicker gloves or double-gloving. |
| Eye Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne particulates. Standard safety glasses are insufficient. |
| Face Protection | Face shield (in addition to goggles). | Required when there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions. |
| Body Protection | Buttoned laboratory coat. | Provides a barrier against spills. Ensure cuffs are snug. |
| Respiratory | Not required if work is conducted within a certified fume hood. | A respirator may be necessary for emergency situations or spill cleanup outside of a fume hood, requiring specific training and fit-testing. |
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure.
Protocol 1: Handling the Solid Compound
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational.
-
Designated Area: Clearly mark the area within the fume hood where the compound will be handled.
-
Weighing: Use a tared weigh boat or glassine paper. To minimize static and prevent aerosolization of the powder, use an anti-static gun if available. Avoid scooping directly from the primary container. Instead, gently tap a small amount onto the weigh paper.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel using a powder funnel.
-
Decontamination: After transfer, wipe down the spatula, weigh boat, and any surfaces with a solvent-dampened cloth (e.g., ethanol). Dispose of all contaminated disposable materials into a designated solid hazardous waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[16]
Protocol 2: Storage
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[17]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Caption: A decision tree for responding to laboratory incidents.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[17] Flush the affected skin with copious amounts of water for at least 15-20 minutes.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[11] If breathing is difficult or has stopped, provide artificial respiration (using a barrier device). Keep the person warm and at rest.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to emergency responders.
Spill Response
-
Small Spill (Inside Fume Hood):
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully scoop the material into a labeled, sealable hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and then with soap and water. Place all cleaning materials in the waste container.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
If the substance is volatile or dusty, evacuate the entire laboratory and close the doors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Waste Disposal
All materials contaminated with this compound, including surplus compound, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour chemical waste down the drain.
Conclusion
This compound is a compound with significant research potential, but it must be handled with the respect due to a potentially hazardous substance. The primary risks stem from its acetonitrile moiety, which presents a danger of systemic toxicity through all routes of exposure, and its heterocyclic nature, which suggests irritant properties. By implementing robust engineering controls, wearing appropriate PPE, and adhering to strict handling protocols, researchers can mitigate these risks effectively. Always prioritize safety through careful planning and preparation for every experiment.
References
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G.J. CHEMICAL COMPANY, INC. (2005). SAFETY DATA SHEET: ACETONITRILE. Available at: [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at: [Link]
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Kaur, R., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Semantic Scholar. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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WMS-1410. (Year). Synthesis of benzoxazolone derivatives 22 with various substituents.... ResearchGate. Available at: [Link]
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Jain, A., et al. (2012). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at: [Link]
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Kaur, R., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. Available at: [Link]
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University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available at: [Link]
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UNC-Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]
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Gasparetto, J. C., et al. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. Available at: [Link]
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Methodological & Application
A Robust and Versatile Protocol for the Synthesis of Novel Benzoxazole Acetonitrile Derivatives
An Application Note for Medicinal and Synthetic Chemists
Abstract Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] The incorporation of an acetonitrile moiety at the 2-position of the benzoxazole ring system introduces a chemically versatile handle, enabling a wide array of subsequent chemical transformations for the development of novel molecular entities.[4] This guide provides a detailed, field-tested protocol for the synthesis of 2-benzoxazole acetonitrile and its subsequent derivatization, designed for researchers, scientists, and professionals in drug development. We emphasize the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The benzoxazole scaffold is a privileged heterocyclic motif due to its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5] The 2-cyanomethyl benzoxazole structure is particularly valuable as a precursor. Its active methylene group is a prime site for Knoevenagel-type condensation reactions, allowing for the facile synthesis of a diverse library of α,β-unsaturated nitrile derivatives.[4]
This document outlines two primary, highly efficient synthetic strategies:
-
Strategy A: Direct One-Pot Synthesis. A streamlined approach involving the direct condensation of o-aminophenol with malononitrile. This method is notable for its high yield and operational simplicity.[6]
-
Strategy B: Intermediate-Based Derivatization. A two-step approach where 2-cyanomethyl benzoxazole is first synthesized and isolated, followed by its reaction with various electrophiles (e.g., aldehydes) to generate novel derivatives.[4] This strategy offers greater control and versatility in library generation.
The following workflow diagram illustrates these strategic pathways.
Caption: General workflow for the synthesis of benzoxazole acetonitrile derivatives.
Mechanistic Insights: The Chemistry Behind the Synthesis
Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the benzoxazole ring from o-aminophenol and a nitrile-containing species proceeds via a condensation-cyclization cascade.
Mechanism: One-Pot Synthesis of 2-Benzoxazole Acetonitrile
In the presence of an acid catalyst like glacial acetic acid, the reaction between o-aminophenol and malononitrile is initiated by the nucleophilic attack of the amino group on one of the nitrile carbons. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzoxazole ring.
Caption: Simplified mechanism for the one-pot synthesis of 2-benzoxazole acetonitrile.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Malononitrile is toxic and piperidine is corrosive; handle with care.
Protocol 1: One-Pot Synthesis of 2-Benzoxazole Acetonitrile (Strategy A)
This protocol is adapted from a high-yield method and is ideal for producing the core scaffold efficiently.[6]
Materials:
-
o-Aminophenol (30 g)
-
Malononitrile (40 g)
-
Ethanol (100 mL)
-
Glacial Acetic Acid (10 mL)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 30 g of o-aminophenol in 100 mL of ethanol.
-
Add 10 mL of glacial acetic acid to the solution.
-
Begin heating the mixture to reflux.
-
Once refluxing, gradually add 40 g of malononitrile to the reaction mixture.
-
Maintain the reaction at reflux for 8-15 hours.[6]
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A developing solvent system of 30% ethyl acetate in hexane is typically effective. The disappearance of the o-aminophenol spot indicates reaction completion.
-
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by column chromatography on silica gel to yield the pure product.[6]
Expected Outcome: This method reliably produces 2-benzoxazole acetonitrile with a yield exceeding 90%.[6]
Protocol 2: Synthesis of α-(Benzoxazol-2-yl)-β-aryl Acetonitrile Derivatives (Strategy B)
This protocol demonstrates the derivatization of the 2-cyanomethyl benzoxazole intermediate, which can be prepared using Protocol 1.
Materials:
-
2-Cyanomethyl benzoxazole (1.58 g, 0.01 mole)
-
Aromatic or heterocyclic aldehyde (0.01 mole)
-
Ethanol (30 mL)
-
Piperidine or Triethylamine (5-7 drops)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.58 g (0.01 mole) of 2-cyanomethyl benzoxazole in 30 mL of ethanol.
-
Add a catalytic amount of a basic catalyst (5-7 drops of piperidine or triethylamine).[4]
-
Scientist's Note: The base acts as a catalyst to deprotonate the active methylene group of the 2-cyanomethyl benzoxazole, forming a nucleophilic carbanion that then attacks the aldehyde carbonyl in a Knoevenagel condensation.
-
-
Add the desired aldehyde (0.01 mole) to the mixture.
-
Heat the reaction mixture to reflux for 2-5 hours. The reaction can also be stirred at room temperature for 4 hours, which may result in the precipitation of the product.[4]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into acidified crushed ice. This will cause the product to precipitate.[4]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).[4]
Data Presentation and Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. Below is a summary of expected data for representative products.
Table 1: Comparison of Synthetic Strategies
| Parameter | Strategy A: One-Pot Synthesis | Strategy B: Intermediate-Based Derivatization |
| Starting Materials | o-Aminophenol, Malononitrile[6] | 2-Cyanomethyl benzoxazole, Aldehydes[4] |
| Key Reagents | Acetic Acid, Ethanol[6] | Piperidine/Triethylamine, Ethanol[4] |
| Reaction Type | Condensation-Cyclization | Knoevenagel Condensation |
| Yield | Very High (>90%) for core scaffold[6] | Good to Excellent (70-90%) for derivatives[4] |
| Advantages | Highly efficient, atom-economical | Versatile for library synthesis, modular |
| Disadvantages | Limited to the core scaffold | Requires synthesis of the intermediate |
Table 2: Representative Spectroscopic Data for a Derivative
Data for a representative α-(Benzoxazol-2-yl)-β-(thienyl) acetonitrile derivative.[4]
| Analysis Type | Observed Data | Assignment |
| IR (cm⁻¹) | ~3080 | C-H aromatic stretch |
| ~2220 | C≡N (nitrile) stretch | |
| ~1605 | C=N (benzoxazole) stretch | |
| ~1580 | C=C stretch | |
| ~1030 | C-O-C stretch | |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.73 (s, 1H) | =CH (methine proton) |
| 7.81-8.18 (m, 4H) | Benzoxazole aromatic protons | |
| 7.33-7.48 (m, 3H) | Thiophene aromatic protons | |
| Mass Spec (m/z) | 252 (M⁺) | Molecular Ion Peak |
References
- Youssef, M.A., et al. (2010). Synthesis of Some New Benzoxazole Acetonitrile Derivatives and Evaluation of Their Herbicidal Efficiency. Journal of American Science, 6(12):1080-1090.
- Hu, J. (2013). Preparation method of 2-benzoxazole acetonitrile.
- Organic Chemistry Portal. Benzoxazole synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Bennehalli, B., et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- Sharma, P., & Kumar, A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.
- Al-Omair, M. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Pharmaceuticals, 15(5), 596.
- Yadav, V., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(11), 314-328.
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Application Notes and Protocols: (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile in Medicinal Chemistry
Introduction: The Versatile Benzoxazolone Scaffold
The 2-benzoxazolone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique physicochemical properties, including a weakly acidic nature and a blend of lipophilic and hydrophilic regions, make it an ideal starting point for drug design.[3] The strategic placement of substituents on the benzene ring and the nitrogen at the 3-position allows for the fine-tuning of pharmacological profiles, leading to the development of agents with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4] This document focuses on a key derivative, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile, a molecule that combines the established bioactivity of the benzoxazolone core with the versatile chemical reactivity of a nitrile group.
The introduction of the acetonitrile moiety at the N-3 position provides a valuable synthetic handle for further molecular elaboration, enabling the creation of diverse chemical libraries for screening. This application note will provide a comprehensive guide for researchers, detailing the synthesis of this compound and outlining detailed protocols for evaluating its potential therapeutic applications.
Synthesis of this compound
The synthesis of the target compound is a two-step process, beginning with the formation of the 2-benzoxazolone core, followed by N-alkylation with chloroacetonitrile.
Protocol 1: Synthesis of 2-Benzoxazolone
This protocol outlines a common and effective method for the synthesis of the 2-benzoxazolone scaffold from o-aminophenol and urea.[4]
Materials:
-
o-Aminophenol
-
Urea
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 250 mL round-bottom flask, combine o-aminophenol (0.1 mol) and urea (0.15 mol).
-
Add 100 mL of a 1:1 (v/v) mixture of concentrated HCl and deionized water.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any remaining acid and unreacted urea.
-
Recrystallize the crude 2-benzoxazolone from ethanol to obtain a purified product.
-
Dry the purified crystals in a vacuum oven.
Expected Outcome: A white to off-white crystalline solid.
Protocol 2: N-Alkylation to Yield this compound
This protocol describes the N-alkylation of the synthesized 2-benzoxazolone with chloroacetonitrile to yield the final product.[5]
Materials:
-
2-Benzoxazolone
-
Chloroacetonitrile[6]
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 2-benzoxazolone (0.05 mol) and anhydrous potassium carbonate (0.075 mol) to 100 mL of acetone or DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetonitrile (0.06 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux (for acetone) or to 60-70 °C (for DMF) and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Outcome: A solid product, which can be characterized by NMR, IR, and mass spectrometry.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Medicinal Chemistry Applications and Screening Protocols
The this compound scaffold is a promising starting point for the development of novel therapeutic agents across various disease areas. The following sections detail the rationale and experimental protocols for screening its activity.
Anticancer Activity
Rationale: The benzoxazolone core is present in numerous compounds exhibiting significant anticancer activity.[7] Derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation.[8] The nitrile group in the title compound can be a key pharmacophoric feature or a site for further chemical modification to enhance potency and selectivity.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the compound on various cancer cell lines.[3][9]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)[3]
-
Normal human cell line (for selectivity assessment, e.g., fibroblasts)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of viability against the compound concentration.
Table 1: Representative Cytotoxicity Data for Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 11 | Hepatocellular Carcinoma (HepG2) | 5.5 ± 0.22 | [9] |
| 12 | Breast Cancer (MCF-7) | 5.6 ± 0.32 | [3][9] |
| BOABB | Cervical Cancer (C-33A) | 32.3 µM |
Note: The data presented is for related benzoxazole derivatives to illustrate the potential of the scaffold.
Diagram of the Anticancer Screening Workflow:
Caption: Workflow for in vitro anticancer activity screening.
Antimicrobial Activity
Rationale: Benzoxazolone derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1] The structural features of these compounds allow them to potentially interfere with microbial growth and viability.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound
-
DMSO
-
96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the compound in DMSO. Perform serial two-fold dilutions of the compound in the broth in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
Rationale: Certain benzoxazolone derivatives have shown potent anti-inflammatory effects, in some cases by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines such as IL-6.[10]
Protocol 5: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release)
This protocol measures the ability of the compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated immune cells.[10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kit for IL-6 or TNF-α
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IL-6 or TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release compared to the LPS-stimulated control and determine the IC₅₀ value.
Table 2: Representative Anti-inflammatory Activity of Benzoxazolone Derivatives against IL-6
| Compound ID | IC₅₀ (µM) | Reference |
| 3c | 10.14 ± 0.08 | [10] |
| 3d | 5.43 ± 0.51 | [10] |
| 3g | 5.09 ± 0.88 | [10] |
Note: The data presented is for related benzoxazolone derivatives to illustrate the potential of the scaffold.
Anticonvulsant Activity
Rationale: The structural similarity of some benzoxazolone derivatives to known anticonvulsant drugs suggests their potential in treating epilepsy.[4]
Protocol 6: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
This is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[11][12]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives only the vehicle.
-
MES Induction: At a predetermined time after drug administration (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.
-
Observation: Observe the mice for the presence or absence of the hind limb tonic extension phase of the seizure.
-
Data Analysis: The ability of the compound to abolish the hind limb tonic extension is considered as a measure of anticonvulsant activity. Calculate the ED₅₀ (median effective dose) for protection against MES-induced seizures.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and the chemical versatility of the nitrile group make it an attractive starting point for the generation of diverse compound libraries. The protocols detailed in this application note provide a robust framework for the synthesis and comprehensive biological evaluation of this compound and its future analogs. Further investigation into the structure-activity relationships of derivatives of this compound will be crucial in optimizing its pharmacological properties and identifying lead compounds for various therapeutic targets.
References
- Prakash, O., Batra, H., Kaur, H., Sharma, P. K., Sharma, V., Singh, S. P., & Moriaty, R. M. (2001). A New and Convenient Synthesis of 2-Benzimidazolones, 2-Benzoxazolones and Related Compounds. Synthesis, 2001(04), 541-543.
- Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. (2022). Molecules, 27(22), 7891.
- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2022). Molecules, 27(19), 6649.
- Synthesis of 2-benzoxazolinone derivatives 6. (n.d.).
- Erdogan, H., Debaert, M., & Cazin, J. C. (1991). Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties. Arzneimittelforschung, 41(1), 73-76.
- Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. (n.d.). Africa Research Connects.
- BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIV
- Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). Chemistry & Biodiversity, 20(6), e202201145.
- (PDF) Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. (2016).
- This compound. (n.d.). PubChem.
- (PDF) Chloroacetonitrile. (2014).
- Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. (n.d.). FABAD Journal of Pharmaceutical Sciences.
- Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents. (1998). General Pharmacology: The Vascular System, 31(5), 755-761.
- Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents. (2003). Il Farmaco, 58(10), 837-844.
- Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. (2023). BMC Chemistry, 17(1), 1-20.
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2018). Research in Pharmaceutical Sciences, 13(5), 446.
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
- THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). Journal of Cellular and Molecular Biology, 22(1), 1-8.
- Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]. (n.d.).
- Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. (1999). European Journal of Medicinal Chemistry, 34(11), 997-1001.
- N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. (2017). ACS omega, 2(3), 1222-1231.
- chloroacetonitrile. (1950). Organic Syntheses, 30, 22.
- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers in Chemistry, 13.
- Chloroacetonitrile. (1999). In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. (1989). Journal of medicinal chemistry, 32(1), 145-151.
- Chloroacetonitrile. (n.d.). In Wikipedia.
- N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide, a novel Octopus vulgaris ink-derived metabolite, exhibits a pro-apoptotic effect on A549 cancer cell line and inhibits pro-inflammatory markers. (2023). Food and Chemical Toxicology, 177, 113829.
- Biological Activity and Molecular Docking of 2-(3-Aryl)-1, 2, 4-Oxadiazol-5-yl)acetonitrile: Potential Antibacterial Agent Acting on Carbapenem Enzyme. (2025).
- Microwave synthesis and antimicrobial evaluation of 5-Chloro-2(3 h)benzoxazolinone-3- acetyl-2-(p-substituted benzal)hydrazone and 5-Chloro-2(3 h)-benzoxazolinone-3-acetyl-2-(p-substituted acetophenone) hydrazone derivative. (n.d.).
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The Versatile Precursor: (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile in the Synthesis of Bioactive Compounds
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[3][4][5] Within this important class of compounds, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile stands out as a highly versatile precursor. The strategic placement of a cyanomethyl group on the nitrogen atom of the 2-benzoxazolone core provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse and complex molecular architectures with significant therapeutic potential.
This guide provides a comprehensive overview of the synthetic utility of this compound, offering detailed application notes and protocols for its use in the generation of bioactive molecules. We will delve into the chemical principles underpinning its reactivity and provide step-by-step methodologies for key synthetic transformations.
Core Chemistry: The Reactivity of the N-Acetonitrile Moiety
The synthetic power of this compound lies in the reactivity of the methylene (-CH2-) group of the N-acetonitrile substituent. This methylene group is rendered "active" by the presence of two adjacent electron-withdrawing groups: the nitrile (-CN) and the carbonyl group (C=O) of the benzoxazolone ring. This dual activation significantly increases the acidity of the methylene protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion is a potent nucleophile, capable of participating in a variety of bond-forming reactions.
Application I: Synthesis of Antimicrobial Agents
The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[6] Benzoxazole derivatives have emerged as a promising class of antimicrobials, and this compound serves as an excellent starting point for the synthesis of potent antimicrobial compounds.[7][8]
Scientific Rationale: The Knoevenagel Condensation for Bioactivity
A key synthetic strategy for elaborating the this compound scaffold is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone. The resulting α,β-unsaturated nitrile derivatives are often endowed with significant biological activity. The introduction of various aromatic and heterocyclic aldehydes allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of antimicrobial potency.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Protocol: Synthesis of (E)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-3-phenylacrylonitrile
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Piperidine
-
Hydrochloric acid (for acidified ice-water)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 5 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and a small amount of hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure (E)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-3-phenylacrylonitrile.
Characterization Data (Illustrative):
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| (E)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-3-phenylacrylonitrile | C₁₇H₁₀N₂O₂ | 85-95 | 180-182 | ¹H NMR, ¹³C NMR, IR, MS |
Application II: Development of Anticonvulsant Agents
Epilepsy is a neurological disorder affecting millions worldwide, and the search for novel anticonvulsant drugs with improved efficacy and fewer side effects is a continuous endeavor.[9] N-substituted benzoxazolone derivatives have shown promise as anticonvulsant agents, and the this compound scaffold provides a valuable entry point to this class of compounds.[2][10]
Scientific Rationale: Building Heterocyclic Systems for Enhanced Activity
The active methylene group of this compound can be utilized in cyclization reactions to construct more complex heterocyclic systems. For instance, reaction with α,β-unsaturated systems or other bifunctional reagents can lead to the formation of fused or appended heterocyclic rings, such as pyridone or pyrimidine moieties. These new heterocyclic systems can interact with key biological targets in the central nervous system, such as ion channels or receptors, to exert their anticonvulsant effects.
Experimental Workflow: Synthesis of Fused Heterocyclic Systems
Caption: Workflow for Synthesis of Fused Heterocycles.
Protocol: Synthesis of a Pyridone-fused Benzoxazolone Derivative (Hypothetical Example based on similar transformations)
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Sodium ethoxide
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.
-
To the sodium ethoxide solution, add this compound (1.0 eq) followed by ethyl acetoacetate (1.0 eq).
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Application III: Synthesis of Anticancer Agents (Kinase Inhibitors)
Many benzoxazole-containing molecules have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[4][11] The structural versatility of the this compound precursor allows for the design and synthesis of novel kinase inhibitors.
Scientific Rationale: Building Pharmacophores for Kinase Inhibition
The synthesis of kinase inhibitors often involves the construction of a molecule with specific pharmacophoric features that can bind to the ATP-binding site of the kinase. The active methylene group of this compound can be functionalized through various reactions, such as alkylation or acylation, to introduce moieties that can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the kinase active site.
Protocol: N-Alkylation of the Active Methylene Group (Illustrative)
Materials:
-
This compound
-
A suitable alkyl halide (e.g., benzyl bromide)
-
A non-nucleophilic base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., DMF or THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for carbanion formation.
-
Add the alkyl halide (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-alkylated derivative.
Conclusion and Future Perspectives
This compound is a precursor of significant potential in the field of medicinal chemistry. Its activated methylene group provides a versatile platform for the synthesis of a wide range of bioactive compounds. The protocols and applications outlined in this guide serve as a foundation for researchers to explore the full synthetic utility of this valuable building block. Future research in this area will likely focus on the development of novel, more complex bioactive molecules through the application of modern synthetic methodologies, such as multicomponent reactions and catalytic C-H activation, to further expand the chemical space accessible from this privileged starting material.
References
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- Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. (2009). FABAD Journal of Pharmaceutical Sciences.
- Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. Benchchem.
- Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Deriv
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management - IJRESM.
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed.
- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2022). MDPI.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
- Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)
- Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019).
- Synthesis of benzoxazolone derivatives 22 with various substituents at...
- Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.
- Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. PMC.
- Synthesis of some new benzoxazole acetonitrile derivatives. (2010). Journal of American Science.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. (2019). PubMed.
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Application Notes and Protocols for the Condensation Reaction of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzoxazolone-Acrylonitrile Adducts
The benzoxazolone moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] Its unique physicochemical profile, combining both lipophilic and hydrophilic features, makes it an attractive framework for drug design.[1] The Knoevenagel condensation of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile with various aromatic aldehydes provides a straightforward and efficient route to synthesize a library of 3-aryl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acrylonitriles. These products are of significant interest as they integrate the biologically active benzoxazolone core with an acrylonitrile unit, a versatile Michael acceptor and a common feature in bioactive molecules. Recent studies on structurally related benzoxazole-acrylonitriles have demonstrated their potential as potent antiproliferative agents against various cancer cell lines, including pancreatic adenocarcinoma.[2][3] This application note provides a detailed experimental procedure for this condensation reaction, an exploration of the underlying chemical principles, and a discussion of the factors influencing the reaction outcome.
Reaction Mechanism and Rationale for Experimental Choices
The condensation of this compound with an aromatic aldehyde is a classic example of the Knoevenagel condensation . This reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.
The key to this reaction is the acidity of the methylene protons in this compound. These protons are flanked by two electron-withdrawing groups: the nitrile (-CN) and the carbonyl group of the benzoxazolone ring system. This dual activation significantly increases the acidity of the methylene protons, facilitating their removal by a weak base to form a resonance-stabilized carbanion.
A basic catalyst is essential to initiate the reaction by deprotonating the active methylene compound. Common catalysts for the Knoevenagel condensation include primary, secondary, and tertiary amines such as piperidine or triethylamine.[4] The choice of catalyst can influence the reaction rate and yield.
The aromatic aldehyde serves as the electrophile in this reaction. The nature of the substituent on the aromatic ring of the aldehyde plays a crucial role in its reactivity. Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates and higher yields.[5][6] Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon, which can result in slower reactions.[7]
Experimental Protocol
This protocol describes a general procedure for the Knoevenagel condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine (catalytic amount)
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-6 hours, depending on the reactivity of the aldehyde.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol or ethyl acetate/hexane) to afford the pure 3-aryl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acrylonitrile.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Influence of Aldehyde Substituents
The following table summarizes the expected outcomes for the condensation reaction with various substituted benzaldehydes based on general principles of the Knoevenagel condensation.[5][6][7]
| Entry | Aldehyde Substituent | Expected Reactivity | Expected Yield |
| 1 | 4-Nitro (-NO₂) | High | High |
| 2 | 4-Chloro (-Cl) | Moderate-High | Good |
| 3 | Unsubstituted (-H) | Moderate | Good |
| 4 | 4-Methoxy (-OCH₃) | Low-Moderate | Moderate |
| 5 | 4-(Dimethylamino) (-N(CH₃)₂) | Low | Low-Moderate |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-aryl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acrylonitriles.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Piperidine is a corrosive and flammable liquid; handle with care.
-
Aromatic aldehydes can be irritants; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Knoevenagel condensation of this compound with aromatic aldehydes is a robust and versatile method for the synthesis of a diverse range of 3-aryl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acrylonitriles. These compounds hold significant promise as scaffolds for the development of novel therapeutic agents.[2][3] By understanding the underlying reaction mechanism and the influence of electronic effects, researchers can effectively tailor the reaction conditions to optimize the synthesis of desired target molecules for further biological evaluation.
References
-
Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Taylor & Francis Online. Published April 9, 2024. [Link]
-
Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Accessed January 12, 2026. [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. PubMed. Published June 28, 2023. [Link]
-
Benzoxazole-Acrylonitriles: Dual Bioactivity and DNA Binding from a Sustainable Synthetic Approach. PubMed. Published September 23, 2025. [Link]
-
Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents for pancreatic adenocarcinoma with antioxidative properties. PubMed. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
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- 3. Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents for pancreatic adenocarcinoma with antioxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comprehensive Analytical Strategies for the Characterization of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile Derivatives
An Application Note and Protocol Guide for Researchers
Abstract
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile and its derivatives represent a class of heterocyclic compounds with significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2] Rigorous and unambiguous structural characterization and purity assessment are paramount for advancing these compounds through the development pipeline, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive overview of the key analytical methodologies required for the complete characterization of this molecular scaffold. We delve into the practical application and theoretical underpinnings of chromatographic, spectroscopic, and crystallographic techniques, offering detailed protocols and expert insights to guide researchers in establishing robust analytical workflows.
Introduction: The Analytical Imperative
The benzoxazolone core is a privileged structure in medicinal chemistry, appearing in compounds with demonstrated antitumor, antimicrobial, and anticonvulsant properties.[2] The addition of the acetonitrile moiety at the N-3 position introduces a reactive handle for further chemical modification while influencing the molecule's overall physicochemical properties.
The journey from synthesis to a well-characterized drug candidate is underpinned by a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle. High-Performance Liquid Chromatography (HPLC) is the workhorse for determining purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers vital information on molecular weight and impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive blueprint of the molecular structure, and in certain cases, X-ray crystallography yields the ultimate, unambiguous three-dimensional structure. This document outlines an integrated strategy for deploying these techniques effectively.
Integrated Characterization Workflow
A robust characterization strategy does not rely on a single technique but rather on the convergence of data from orthogonal methods. The workflow ensures that the identity, purity, and structure of the target compound are confirmed with the highest degree of confidence.
Sources
Application Notes & Protocols: In Vitro Biological Evaluation of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile Derivatives
Introduction: The Benzoxazolone Scaffold - A Privileged Structure in Drug Discovery
The 2(3H)-benzoxazolone nucleus, the core of compounds derived from (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile, represents a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions, make it an ideal framework for designing novel therapeutic agents.[1] This structural motif is implicated in a vast array of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4][5]
The synthetic accessibility of the benzoxazolone ring allows for extensive chemical modification, enabling the generation of large libraries of derivatives.[2] This guide provides a structured, multi-tiered approach to the initial in vitro biological evaluation of these novel compounds. The protocols herein are designed to be robust and self-validating, moving logically from broad cytotoxicity screening to more detailed mechanistic investigations. Our goal is to equip researchers with the foundational assays needed to identify promising lead compounds and elucidate their preliminary mechanisms of action.
Tier 1: Foundational Cytotoxicity and Viability Assessment
The first essential step in evaluating any new compound is to determine its effect on cell viability. This foundational screen identifies the concentration range at which the compound exhibits biological activity and provides the basis for all subsequent, more detailed assays. The MTT assay is a reliable, high-throughput, and cost-effective colorimetric method for this purpose.[6]
Principle of the MTT Assay
The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[6] The quantity of formazan produced is directly proportional to the number of viable cells.[7] The insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[6]
Experimental Workflow: Cytotoxicity Screening
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: General workflow for the MTT cell viability assay.
Protocol: MTT Assay for Cell Viability
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS, filter-sterilized.[6][8]
-
Cell culture medium (appropriate for the cell line used).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol).
-
96-well flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.[7]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old media from the wells and add 100 µL of the compound dilutions.
-
Causality: Including a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) is critical to ensure the solvent itself is not causing toxicity. Also, include untreated cells as a 100% viability control and wells with medium only for background subtraction.[6][8]
-
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of ~0.5 mg/mL).[7]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7] Mix thoroughly by gentle shaking or pipetting.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast Cancer) | 48 | 12.5 |
| Derivative 1 | A549 (Lung Cancer) | 48 | 25.1 |
| Derivative 2 | MCF-7 (Breast Cancer) | 48 | 5.2 |
| Derivative 2 | A549 (Lung Cancer) | 48 | 8.9 |
| Doxorubicin | MCF-7 (Breast Cancer) | 48 | 0.8 |
Tier 2: Mechanistic Elucidation of Anticancer Activity
If a compound demonstrates significant cytotoxicity against cancer cell lines, the next logical step is to investigate how it induces cell death. A desirable mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death. Flow cytometry-based assays are powerful tools for this investigation.
dot graph TD { subgraph "Tier 1" A[Initial Cytotoxicity Screen (MTT Assay)]; end subgraph "Tier 2" B[Annexin V / PI Staining(Apoptosis Assay)]; C[Cell Cycle Analysis(Propidium Iodide Staining)]; end subgraph "Tier 3" D[Western Blotting(Protein Expression Analysis)]; end
}
Caption: Decision-making workflow for mechanistic studies.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[11]
Protocol: Annexin V-FITC/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently detach using trypsin-EDTA. Collect the floating cells from the medium and combine them with the detached cells to ensure all apoptotic cells are included.
-
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[12]
Data Interpretation: The results are displayed on a dot plot, which is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely seen, often indicates mechanical damage).
Cell Cycle Analysis
Principle: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. By staining fixed cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), the distribution of a cell population across these phases can be quantified by flow cytometry.[14][15] Cells in the G2/M phase will have twice the DNA content, and thus twice the fluorescence intensity, of cells in the G0/G1 phase.[15]
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cold 70% Ethanol.
-
Cold 1X PBS.
-
RNase A solution (e.g., 100 µg/mL).
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 2.1, steps 1-2).
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Causality: Dropwise addition of cold ethanol while vortexing is crucial to prevent cell clumping, which would lead to inaccurate data (doublets being read as G2/M cells).[16] Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA.
-
-
Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the cells to remove the ethanol and wash once with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[15] Use gating strategies to exclude doublets and debris.
Data Analysis: The data is presented as a histogram of cell count versus fluorescence intensity. Software is used to model the data and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Untreated Control | 65.2 | 20.5 | 14.3 |
| Derivative 2 (IC₅₀) | 20.1 | 15.3 | 64.6 |
Tier 3: Molecular Target Investigation via Western Blotting
Western blotting is a fundamental technique used to detect specific proteins in a sample, providing insights into the molecular pathways affected by a compound.[18] If a compound induces apoptosis or cell cycle arrest, Western blotting can identify changes in the expression or activation (e.g., phosphorylation) of key regulatory proteins.[19]
dot graph TD { rankdir="TB"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12];
}
Caption: Hypothetical signaling pathway analysis by Western Blot.
Protocol: General Western Blotting
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, nitrocellulose or PVDF membrane, and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[20]
-
Primary antibodies (specific to target proteins, e.g., Cleaved Caspase-3, p21, p-AKT).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Treat cells with the compound of interest. Wash cells with cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells and collect the lysate.[20]
-
Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[19][20]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Causality: It is essential to probe for a loading control protein (e.g., β-actin, GAPDH) whose expression is not expected to change with treatment. This validates that equal amounts of protein were loaded in each lane.
-
Tier 4: Screening for Alternative Biological Activities
Given the broad pharmacological profile of the benzoxazolone scaffold, it is prudent to screen for other potential activities in parallel, such as anti-inflammatory or antimicrobial effects.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Principle: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages (such as the RAW 264.7 cell line) produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[21] Overproduction of NO is a key mediator in inflammatory diseases. The inhibitory activity of a compound on NO production can be quantified by measuring the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[21][22]
Protocol: Griess Assay for Nitrite Determination
Materials:
-
RAW 264.7 macrophage cell line.
-
LPS (from E. coli).
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes before use.
-
Sodium nitrite standard curve.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate. Add an equal volume of Griess reagent to each well.[21]
-
Incubation and Reading: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the percent inhibition of NO production compared to the LPS-only treated cells.
-
Trustworthiness: A parallel MTT assay must be performed under the same conditions to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity.[21]
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[23][24] The broth microdilution method is a standard, high-throughput technique for determining MIC values.[25]
Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth.
-
Inoculum Preparation: Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[23][26]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[26]
-
MIC Determination: After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest compound concentration in which no turbidity is observed.[24][26]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 3 | 8 | >128 |
| Derivative 4 | 16 | >128 |
| Ciprofloxacin | 0.5 | 0.015 |
References
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Title: Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Source: PubMed. URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. URL: [Link]
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Title: Assaying cell cycle status using flow cytometry. Source: PMC - NIH. URL: [Link]
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Title: MTT Assay Protocol for Cell Viability and Proliferation. Source: Roche. URL: [Link]
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Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Source: CLYTE Technologies. URL: [Link]
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Title: Annexin V-FITC Staining Protocol for Apoptosis Detection. Source: Creative Diagnostics. URL: [Link]
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Title: Minimum Inhibitory Concentration (MIC) Test. Source: Microbe Investigations. URL: [Link]
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Title: Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Source: iGEM. URL: [Link]
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Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Source: Bio-Techne. URL: [Link]
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Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Source: Protocols.io. URL: [Link]
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Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Source: Nature Protocols - NIH. URL: [Link]
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Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Source: SEAFDEC/AQD Institutional Repository. URL: [Link]
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Title: Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Source: ScienceDirect. URL: [Link]
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Title: Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Source: International Journal of Research in Engineering, Science and Management. URL: [Link]
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Title: Annexin V PI Staining Guide for Apoptosis Detection. Source: Boster Bio. URL: [Link]
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Title: The minimum inhibitory concentration of antibiotics. Source: BMG LABTECH. URL: [Link]
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Title: Proliferation & Cell Cycle - Flow Cytometry Guide. Source: Bio-Rad Antibodies. URL: [Link]
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Title: Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Source: Medium. URL: [Link]
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Title: Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Source: Journal of Pharmaceutical Research International. URL: [Link]
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Title: Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Source: ResearchGate. URL: [Link]
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Title: Cell Cycle Analysis. Source: University of Wisconsin Carbone Cancer Center. URL: [Link]
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Title: Cell Cycle Analysis with Flow Cytometry. Source: Biocompare. URL: [Link]
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Title: Synthesis and biological profile of benzoxazolone derivatives. Source: PubMed. URL: [Link]
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Title: Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. Source: MDPI. URL: [Link]
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Title: Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Source: PMC - NIH. URL: [Link]
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Title: Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Source: Anticancer Research. URL: [Link]
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Title: Design, synthesis and biological evaluation of novel anti-inflammatory agents. Source: ResearchGate. URL: [Link]
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Title: Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Source: MDPI. URL: [Link]
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Title: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Source: PMC - NIH. URL: [Link]
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Title: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Source: PMC - PubMed Central. URL: [Link]
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Title: Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Source: PMC - NIH. URL: [Link]
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Title: Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Source: PubMed. URL: [Link]
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Title: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Source: ThaiScience. URL: [Link]
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Title: BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. Source: ResearchGate. URL: [Link]
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Title: BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Source: An-Najah Repository. URL: [Link]
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Title: Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Source: PMC - NIH. URL: [Link]
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The Strategic Utility of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile in the Synthesis of Advanced Fluorescent Probes
Introduction: The Benzoxazole Scaffold as a Privileged Fluorophore
The benzoxazole core is a cornerstone in the design of sophisticated fluorescent probes, valued for its rigid, planar structure and favorable photophysical properties.[1] Derivatives of this heterocycle are integral to a multitude of applications, from DNA probes to advanced bioimaging agents.[1] A key intermediate, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile, offers a strategic entry point for the synthesis of a diverse array of fluorescent probes due to the presence of a reactive methylene group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this versatile building block in the synthesis of novel fluorophores. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols.
Core Chemistry: The Power of the Active Methylene Group
The synthetic versatility of this compound lies in the acidity of the α-protons of the acetonitrile moiety. The electron-withdrawing nature of the adjacent nitrile group and the benzoxazolone ring system facilitates the deprotonation of the methylene carbon, generating a stabilized carbanion. This carbanion serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.
Application Protocol 1: Synthesis of Styryl-Benzoxazole Dyes via Knoevenagel Condensation
The Knoevenagel condensation is a powerful reaction for the formation of carbon-carbon double bonds by reacting a compound with an active methylene group with an aldehyde or ketone.[2][3] This reaction is particularly useful for extending the π-conjugated system of a fluorophore, which often leads to a bathochromic (red) shift in the absorption and emission spectra.
Reaction Principle
The reaction proceeds via a base-catalyzed nucleophilic addition of the carbanion derived from this compound to the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product, a styryl-benzoxazole dye. The choice of base is critical and can range from organic bases like piperidine and triethylamine to inorganic bases like sodium ethoxide.
Visualizing the Knoevenagel Condensation Workflow
Sources
Application Note: A Streamlined One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles for Drug Discovery Scaffolds
Abstract
This guide provides a detailed protocol for a highly efficient, one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. The methodology leverages a cyanide-mediated cascade reaction, commencing with a base-assisted aldol condensation of ortho-nitroacetophenones and aromatic aldehydes. This is followed by a conjugate addition of the cyanide anion, which initiates an unusual but highly effective reductive cyclization to yield the target compounds. This protocol offers significant advantages over traditional multi-step approaches, including operational simplicity, reduced reaction time, and high yields. The synthesized 2-oxindole derivatives are of significant interest in medicinal chemistry due to their established and potential therapeutic activities.
Introduction: The 2-Oxindole Scaffold in Medicinal Chemistry
The isatin (1H-indole-2,3-dione) and 2-oxindole core structures are recognized as "privileged scaffolds" in medicinal chemistry.[1] This distinction arises from their ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives have demonstrated potent anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4] The structural versatility of the isatin core, particularly the reactivity at the C-3 position, allows for extensive modification to fine-tune biological activity and pharmacokinetic properties.[1][3]
(E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, a specific class of 2-oxindole derivatives, are valuable intermediates and potential therapeutic agents. Traditional synthetic routes to these molecules often require pre-functionalized precursors or multi-step procedures, which can be inefficient and time-consuming.[5] The development of one-pot, multicomponent reactions represents a significant advancement in synthetic efficiency. The protocol detailed herein, based on the work of Aksenov and colleagues, describes an elegant and robust one-pot cascade reaction that transforms simple starting materials into complex, high-value molecules in a single operation.[6][7]
Reaction Principle and Mechanism
The transformative power of this one-pot synthesis lies in a carefully orchestrated sequence of reactions triggered by the cyanide anion. The process avoids the isolation of intermediates, thereby maximizing efficiency and yield. The entire cascade is mechanistically related to the Baeyer–Drewson reaction.[8]
The Causality Behind the Cascade:
-
Aldol Condensation: The reaction initiates with a base-assisted aldol condensation between an ortho-nitroacetophenone and an aromatic aldehyde. This step forms the critical α,β-unsaturated ketone intermediate, an ortho-nitrochalcone.
-
Michael Addition (The Trigger): A cyanide anion, generated from potassium cyanide (KCN), acts as a soft nucleophile and attacks the β-carbon of the chalcone intermediate in a Michael-type conjugate addition.[8] This is the key step that initiates the cyclization cascade.
-
Reductive Cyclization: The addition of cyanide triggers an unusual intramolecular reductive cyclization. The nitro group is reduced and participates in the formation of the five-membered oxindole ring. The presence of a small amount of water is crucial for this cyclization step to proceed successfully.[8] The final step involves an acid-promoted dehydration to furnish the stable, conjugated final product.
Caption: Reaction mechanism overview.
Experimental Workflow
The protocol is designed for operational simplicity. All reagents are added in a single flask, and the transformation is driven by controlled heating (reflux). A final acidification step completes the reaction before a straightforward work-up.
Sources
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- 8. researchgate.net [researchgate.net]
Application Note: A Guide to the Development and Characterization of Materials with Enhanced Thermal Stability
Introduction: The Imperative for Thermally Stable Materials
The relentless push for higher performance in sectors such as aerospace, automotive, and electronics necessitates materials that can withstand extreme thermal environments.[1] Thermal stability, the ability of a material to resist decomposition or property degradation at elevated temperatures, is a critical design parameter.[2] Exposing materials to heat can trigger a cascade of detrimental physical and chemical changes, including loss of mechanical strength, embrittlement, and outgassing, ultimately leading to component failure.[3][4][5]
This guide provides researchers, scientists, and development professionals with a comprehensive overview of the fundamental principles, strategic approaches, and characterization protocols for engineering materials with enhanced thermal stability. We will delve into the mechanisms of thermal degradation in polymers and ceramics and present field-proven strategies and detailed experimental workflows to mitigate these effects.
Fundamental Principles: Mechanisms of Thermal Degradation
Understanding why materials fail at high temperatures is the first step toward preventing it. The degradation pathway is highly dependent on the material class.
Polymer Degradation Pathways
The thermal stability of a polymer is fundamentally limited by the strength of the weakest bond in its molecular chain.[6] Degradation is not a simple melting process but a complex series of chemical reactions that result in molecular weight changes.[5] The process typically follows an autoxidation model involving initiation, propagation, and termination steps, often accelerated by the presence of oxygen (thermo-oxidative degradation).[3][7] The primary mechanisms are:
-
Random Chain Scission: Covalent bonds in the polymer backbone break at random points, leading to a rapid decrease in molecular weight and a loss of mechanical properties like ductility.[5][6][7] Polyethylenes and polypropylenes are particularly susceptible to this mechanism.[3]
-
Depolymerization (End-Chain Scission): Often called "unzipping," this process involves the sequential release of monomer units from the end of a polymer chain.[6][7]
-
Side-Group Elimination: Atoms or molecular groups attached to the main polymer chain are eliminated. For instance, in Poly(vinyl chloride) (PVC), this involves the removal of hydrochloric acid (HCl), leaving behind a brittle, carbon-rich backbone.[6]
Caption: Key strategies for enhancing the thermal stability of polymers and ceramics.
Experimental Protocols for Thermal Analysis
Accurate characterization is essential to validate the performance of newly developed materials. [8]Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two fundamental and complementary thermal analysis techniques. [9][10][11]
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere. [12][13][14] Causality: TGA directly measures mass loss, which is a primary indicator of degradation. [15]Key parameters obtained include the onset temperature of decomposition (T_onset), the temperature of maximum degradation rate (T_max), and the percentage of non-volatile residue (char yield), which are crucial metrics for comparing the stability of different materials. [13][16] Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is representative and homogenous. For polymer composites, this means ensuring uniform dispersion of fillers. [17] * Weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.
-
Record the initial mass precisely.
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument's microbalance.
-
Select the furnace atmosphere. Use an inert gas (e.g., Nitrogen, Argon) at a flow rate of 20-50 mL/min to study thermal degradation. Use an oxidative atmosphere (e.g., Air, Oxygen) to study thermo-oxidative degradation. [13]The choice depends on the material's intended service environment.
-
Program the temperature profile. A typical dynamic scan involves:
-
Equilibration at a low temperature (e.g., 30°C) for 5 minutes to ensure thermal stability.
-
Ramping the temperature at a constant rate (e.g., 10°C/min or 20°C/min) to the desired final temperature (e.g., 800°C - 1000°C). A consistent heating rate is critical for comparing results across different samples.
-
-
-
Data Acquisition & Analysis:
-
Initiate the experiment. The instrument will record mass, time, and temperature.
-
Plot the results as % Mass vs. Temperature (TGA curve) and the first derivative of the TGA curve (DTG curve).
-
From the TGA curve, determine T_onset (often defined as the temperature at 5% mass loss) and the final residue mass %.
-
From the DTG curve, the peak(s) indicate the T_max, the temperature(s) at which the rate of mass loss is highest.
-
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions like melting (T_m), crystallization (T_c), and the glass transition (T_g). [10][12][14] Causality: While TGA tracks mass loss, DSC detects thermal events that may not involve a change in mass, such as melting or glass transitions. [9][15]These transitions are critical as they define the upper service temperature of a material before it softens or loses its structural integrity. [10]Combining TGA and DSC provides a more complete picture of a material's thermal behavior. [11] Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the sample into a DSC pan (typically aluminum for temperatures <600°C).
-
Hermetically seal the pan to ensure a controlled atmosphere around the sample and prevent loss of volatiles.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell. The instrument measures the temperature difference between the two as heat is applied.
-
Select the purge gas (typically Nitrogen at 20-50 mL/min) to maintain an inert environment.
-
Program the temperature profile. A common "heat-cool-heat" cycle is used to erase the material's prior thermal history and observe its intrinsic properties:
-
First Heat: Ramp from ambient to a temperature above the expected melting or degradation point (e.g., 20°C/min).
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization.
-
Second Heat: Ramp again at the same rate as the first heat (e.g., 20°C/min). Data from the second heat is typically used for analysis as it reflects the material's properties from a known thermal state.
-
-
-
Data Acquisition & Analysis:
-
Initiate the experiment. The instrument records differential heat flow vs. temperature.
-
Plot the heat flow (W/g) vs. Temperature (°C).
-
Identify thermal transitions from the plot:
-
Glass Transition (T_g): A step-like change in the baseline.
-
Crystallization (T_c): An exothermic peak (releases heat).
-
Melting (T_m): An endothermic peak (absorbs heat).
-
-
Application Case Study: PVDF Nanocomposite
Objective: To evaluate the enhancement in thermal stability of Polyvinylidene fluoride (PVDF) by incorporating 10 wt.% of surface-decorated SrTiO₃@Graphene (STO@G) nanoplatelets. [17] Methodology: TGA was performed on both neat PVDF and the STO@G/PVDF nanocomposite film under a nitrogen atmosphere with a heating rate of 10°C/min up to 800°C.
Results:
Table 2: TGA Results for PVDF and its Nanocomposite
| Material | T_onset (5% Mass Loss) (°C) | T_max (°C) | Residue at 800°C (%) |
|---|---|---|---|
| Neat PVDF | ~450 | ~480 | 18% |
| STO@G/PVDF (10 wt.%) | ~470 | ~495 | 32% |
(Data adapted from reference)[17]
Analysis: The incorporation of STO@G nanoparticles led to a significant improvement in the thermal stability of PVDF. [17]The onset of degradation (T_onset) was delayed, and the temperature of maximum degradation (T_max) was shifted to a higher temperature. Furthermore, the nanocomposite exhibited a much higher char residue at 800°C (32% vs. 18%), indicating that the nanoparticles promoted the formation of a protective, stable char layer. [17]This demonstrates the effectiveness of the nanofiller in enhancing the thermal performance of the polymer matrix.
Conclusion
The development of materials with enhanced thermal stability is a multidisciplinary endeavor that combines principles of chemical synthesis, materials science, and engineering. By understanding the fundamental mechanisms of thermal degradation, researchers can apply targeted strategies—from designing intrinsically stable polymer backbones to engineering complex ceramic matrix composites and thermal barrier coatings. The rigorous application of analytical protocols, particularly TGA and DSC, is indispensable for quantifying improvements in thermal performance and validating the success of these strategies. The continued innovation in this field will be a key enabler for future technologies operating in ever more demanding thermal environments.
References
- Development of Ceramic Matrix Composites For High Temperature Applications. (n.d.). NASA.
- Improving Thermal Shock Resistance in Technical Ceramics. (n.d.). Wunder-Mold.
- Chapter 2: Mechanisms of Thermal Degradation of Polymers. (n.d.). GlobalSpec.
- Thermal Degradation of Plastics. (n.d.). Zeus Industrial Products, Inc.
- Thermal degradation | Polymer Chemistry Class Notes. (n.d.). Fiveable.
- DSC vs. TGA: Roles in Thermal Analysis Explained. (n.d.). Navas Instruments.
- SiC/SiC Ceramic Matrix Composites Developed for High-Temperature Space Transportation Applications. (n.d.). NASA.
- 7 Ways Nanomaterials Can Improve Polymer Products. (2025, March 18). NANO CHEMI GROUP.
- Thermal degradation of Polymers. (n.d.). Slideshare.
- Mechanisms of thermal degradation of polymers. (n.d.). ResearchGate.
- 14 Types Of Thermal Barrier Coatings. (n.d.). ThermaCote.
- Thermal Properties of Technical Ceramics. (n.d.). CoorsTek, Inc.
- DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc.
- Ceramic Matrix Composites for high temperature and harsh environments applications. (n.d.). Lucideon.
- Summary of Methods for Testing the Thermodynamic Properties of Materials. (2024, June 30). Universallab.
- Thermal Analysis Techniques | Polymers. (n.d.). EAG Laboratories.
- Enhancing Polymer Sustainability: Eco-Conscious Strategies. (n.d.). PubMed Central.
- What are the factors that affect the thermal shock resistance of ceramics. (2025, June 26). Great Ceramic.
- Ceramic. (n.d.). Wikipedia.
- Technical Ceramics and Their Thermal Properties Explained. (2024, November 27). Matmatch.
- Characterization of materials: What techniques are used? (n.d.). ATRIA Innovation.
- How to Improve the Thermal Shock Resistance of Alumina Ceramics. (2025, May 29). Advanced Ceramic Materials.
- Enhanced Thermal Stability of Polymers by Incorporating Novel Surface-Decorated SrTiO3@Graphene Nanoplatelets. (n.d.). MDPI.
- THERMAL PROPERTIES OF CERAMICS. (n.d.). Substech.
- Thermal Analysis Techniques for Material Characterization. (2025, September 3). Measurlabs.
- Enhanced thermal shock resistance of ultra-high temperature ceramic by biomimetic surface modification. (n.d.). Royal Society of Chemistry.
- Understanding Thermal Transitions to Characterize Materials. (2023, June 9). AZoNano.
- DSC vs TGA: What's the Difference in Thermal Analysis? (2025, June 27). SKZ Industrial Co., Limited.
- Development of Ceramic Matrix Composites For High Temperature Applications. (2004, January 1). NASA Technical Reports Server.
- Effect of Nanoparticles on the Thermal Stability of Polymers. (n.d.). Cambridge Core.
- How to Stop High-Temperature Ceramics Cracking from Thermal Shock. (2025, October 21). Almath Crucibles.
- STA or DSC and TGA – is Combination the Key? (2021, December 12). NETZSCH Analyzing & Testing.
- DSC vs TGA: A Complete Guide to the Difference. (2025, October 22). Torontech.
- Development of ultra-high temperature ceramic matrix composites for hypersonic applications via reactive melt infiltration and mechanical testing under high temperature. (2024, August 8). ResearchGate.
- Improved Thermal-Shock Resistance in Industrial Ceramics. (2018, August 21). AIP Publishing LLC.
- Chemical Synthesis of CO2-Based Polymers with Enhanced Thermal Stability and Unexpected Recyclability from Biosourced Monomers. (2021, June 23). ACS Publications.
- Thermal barrier coatings ceramics with high temperature phase stability. (2025, October 10). Patsnap Eureka.
- Polymer Nanocomposites for Enhanced Thermal Stability. (n.d.). ResearchGate.
- Metal Oxide Nanoparticles: An Effective Tool to Modify the Functional Properties of Thermally Stable Polyimide Films. (n.d.). MDPI.
- Thermal barrier coating. (n.d.). Wikipedia.
- Thermal Barrier Coatings (TBCs) And Its Role. (n.d.). Oerlikon Metco.
- The Importance of Thermal Barrier Coating for High-Temperature Applications. (n.d.). WeNext.
- Synthesis of Thermally Stable Polymers. (1981, August 27). DTIC.
- Formation of polymer materials with increased thermal stability. (n.d.). ResearchGate.
- Producing stable polymers through hydrothermal synthesis. (n.d.). UnterlassLAB.
- High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. (2026, January 11). MDPI.
- How Does Degradation Temperature Relate To Polymer Stability? (2025, July 19). Chemistry For Everyone.
- Synthesis and characterization of new thermally stable polymers as new high-performance engineering plastics. (2025, August 9). ResearchGate.
- THERMALLY STABLE POLYMERS. (n.d.). IUPAC.
- China's Rare Earth Polymer Materials Innovation Reshaping Global Competition. (2026, January 5). Discovery Alert.
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 3-Oxonitrile Synthesis
Welcome to the technical support center dedicated to the synthesis of 3-oxonitriles. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this important synthetic transformation. As intermediates, 3-oxonitriles are pivotal in the creation of various pharmaceuticals and agrochemicals. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of 3-oxonitriles, particularly through the widely used condensation of esters with nitriles.
Q1: I am experiencing a very low yield in my 3-oxonitrile synthesis. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge, often stemming from several interrelated factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Core Areas to Investigate:
-
Reagent and Solvent Quality: The success of this reaction is critically dependent on anhydrous conditions.
-
Base Quality: Strong bases like sodium hydride (NaH) are commonly employed. The quality of NaH is paramount; it should be a fine, grey powder. The presence of white clumps can indicate contamination with sodium hydroxide from exposure to moisture, which is often not a strong enough base to drive the reaction to completion.[1] Consider washing the NaH with dry hexane or THF to remove mineral oil and any surface oxidation before use.[1]
-
Solvent and Reagent Purity: All solvents (e.g., THF, toluene) and starting materials must be strictly anhydrous.[1] Moisture will rapidly quench the strong base, inhibiting the crucial deprotonation of the nitrile. It is best practice to use freshly distilled solvents from an appropriate drying agent.[1] Likewise, ensure the purity of your starting ester and nitrile, distilling them if necessary.[1]
-
-
Reaction Conditions:
-
Temperature Control: The optimal temperature is highly dependent on the specific substrates. For the acylation of less acidic aliphatic nitriles, elevated temperatures (e.g., 85-95°C) are often necessary to achieve a reasonable reaction rate.[2] However, excessively high temperatures can promote decomposition and side reactions.[3] It is highly recommended to perform small-scale optimization experiments to find the ideal temperature for your system.[1]
-
Mixing: In heterogeneous reactions involving solid bases like NaH, vigorous and efficient stirring is crucial to ensure proper contact between all reactants.[1]
-
Reaction Time: Insufficient reaction time is a simple but common cause of low conversion. Monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion before quenching.[1][4]
-
-
Stoichiometry:
-
Base: An insufficient amount of base will lead to incomplete deprotonation of the nitrile, directly impacting the yield.[1] It is standard practice to use a stoichiometric amount or a slight excess of the base relative to the nitrile.
-
Nitrile: Using an excess of the nitrile (e.g., 1.5 to 2.0 moles per mole of ester) can help drive the reaction forward.[2]
-
Below is a workflow to systematically troubleshoot low yields.
Caption: Troubleshooting workflow for low 3-oxonitrile yield.
Q2: My reaction is producing multiple byproducts. What are the likely side reactions and how can I minimize them?
A2: Byproduct formation is a significant issue that can complicate purification and reduce yields. The most common side reactions are:
-
Self-condensation of the Nitrile: Aliphatic nitriles possessing α-hydrogens can deprotonate and react with themselves, a competing reaction that can dramatically lower the yield of the desired product.[1][2]
-
Solution: This can be minimized by controlling the concentration of the deprotonated nitrile. A proven strategy is to add the nitrile dropwise to the reaction mixture containing the ester and the base.[1][2] This ensures that the generated carbanion reacts preferentially with the more electrophilic ester.
-
-
Hydrolysis of the Nitrile or Product: The presence of water, either from reagents or introduced during workup, can lead to the hydrolysis of the nitrile starting material or the 3-oxonitrile product to the corresponding amide or carboxylic acid.[1] This is particularly relevant under the basic reaction conditions or during an acidic quench.[5][6]
-
Self-condensation of the Ester: If the ester starting material also has α-hydrogens, it can undergo self-condensation (a Claisen condensation).
-
Solution: Whenever possible, select an ester that lacks α-hydrogens (e.g., benzoates, formates, pivalates) to completely eliminate this possibility.[1]
-
Q3: The purification of my 3-oxonitrile is proving to be difficult. What are some effective strategies?
A3: The polarity and potential instability of 3-oxonitriles can make purification challenging.[1] A multi-step approach is often necessary.
-
Aqueous Workup: A carefully executed aqueous workup is the first and most critical purification step.
-
The reaction is typically quenched by adding water or a dilute acid. If the product is a solid, it may precipitate upon careful acidification of the aqueous layer to a pH between 1 and 5.[1][2] The solid can then be collected by filtration.
-
If the product is an oil, it can be extracted using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Chromatography: Column chromatography on silica gel is a standard method for purifying 3-oxonitriles.[1]
-
A solvent system with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
-
Distillation: For liquid 3-oxonitriles that are thermally stable, vacuum distillation can be a highly effective method for obtaining pure material.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent technique for achieving high purity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of 3-oxonitriles via condensation of esters and nitriles?
A1: The choice of base is critical. Strong, non-nucleophilic bases are generally required.
-
Sodium Hydride (NaH): This is a very common, effective, and relatively inexpensive base for this transformation.[1][2][7] It is typically used as a suspension in an inert solvent like toluene or THF.
-
n-Butyllithium (n-BuLi): This is a very strong base that can also be used, particularly at low temperatures (-78°C), to deprotonate the nitrile before adding the ester.[1]
-
Sodium Amide (NaNH₂): This base can provide good yields but often requires liquid ammonia as a solvent, which can be procedurally challenging.[2]
The "best" base depends on the specific substrates, available equipment, and safety considerations. For general purposes and scalability, NaH is often the preferred choice.
Q2: Can I use solvents like DMF or acetonitrile with NaH?
A2: While it may seem convenient, using NaH with solvents like DMF, DMSO, or even acetonitrile is strongly discouraged. NaH can react with these solvents, especially at elevated temperatures.[1] This not only consumes the base but can also lead to the formation of byproducts. More critically, there are documented reports of thermal runaway and explosion hazards when using NaH with amide solvents like DMF.[1] It is much safer to use less reactive, inert solvents such as THF, toluene, or diethyl ether.
Q3: How can I monitor the progress of my reaction?
A3: Actively monitoring the reaction is key to optimizing reaction time and preventing byproduct formation from over-running the reaction.
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the limiting reagent (usually the ester) and the appearance of a new spot for the product indicate the reaction's progress.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, aliquots can be taken from the reaction, quenched, and analyzed by GC or HPLC. This is particularly useful during optimization studies.
Data Summary
The choice of reaction parameters significantly impacts the outcome. The following table provides a qualitative summary of the effects of key variables.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale & Expected Outcome |
| Base | Weaker base (e.g., NaOH) or impure NaH | Strong, non-nucleophilic base (e.g., fresh NaH, n-BuLi) | A strong base is required to efficiently deprotonate the nitrile's α-carbon. Condition B leads to higher conversion and yield.[1] |
| Solvent | Protic or non-anhydrous solvent | Anhydrous, inert solvent (e.g., dry Toluene, THF) | Moisture and protic solvents will quench the strong base. Condition B prevents base deactivation and maximizes yield.[1][3] |
| Temperature | Too low or excessively high | Optimized for specific substrates (e.g., 80-95°C for aliphatic nitriles) | Temperature must be high enough for the reaction to proceed but low enough to prevent decomposition. Condition B balances rate and stability.[2] |
| Reagent Addition | All reagents mixed at once | Slow, dropwise addition of nitrile to ester/base mixture | Controls the concentration of the reactive nitrile anion, minimizing self-condensation. Condition B improves selectivity and yield.[1][2] |
Experimental Protocols
Disclaimer: These protocols are intended as a general guide. All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Protocol 1: Synthesis of 4,4-Dimethyl-3-oxopentanenitrile via NaH
This protocol is adapted from a patented industrial process and demonstrates a robust method using sodium hydride.[2]
Materials:
-
Sodium hydride (80 wt% suspension in white oil)
-
Dry Toluene
-
Methyl pivalate
-
Acetonitrile
-
Concentrated Hydrochloric Acid
Procedure:
-
Under an inert nitrogen atmosphere, suspend 55 g of sodium hydride (80 wt% suspension) in 500 mL of dry toluene in a reaction vessel equipped with a mechanical stirrer, dropping funnel, and reflux condenser.
-
Add 106 g (0.914 mole) of methyl pivalate to the suspension.
-
Heat the mixture to 85°C with vigorous stirring.
-
While maintaining the temperature at 85°C, add 77 g (1.87 moles) of acetonitrile dropwise over 4 hours. Hydrogen gas will evolve.
-
After the addition is complete, continue stirring at 85°C until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to room temperature and carefully quench by stirring with 500 mL of water.
-
Separate the aqueous phase, cool it to 0°C in an ice bath, and acidify to a pH of 2 with concentrated hydrochloric acid while maintaining the low temperature.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: General Procedure for Acylation of Acetonitrile using n-BuLi
This protocol provides a general method for the acylation of acetonitrile at low temperatures.[1]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile
-
n-Butyllithium (n-BuLi) in hexanes
-
Ester (e.g., Ethyl Benzoate)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve acetonitrile in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise, ensuring the internal temperature remains below -70°C.
-
Stir the resulting mixture at -78°C for 1 hour to ensure complete deprotonation.
-
Add the ester (e.g., ethyl benzoate) dropwise to the solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway Visualization
The general mechanism for the base-mediated condensation of an ester with a nitrile is a variation of the Claisen condensation.
Caption: Reaction pathway for 3-oxonitrile synthesis.
References
-
Drauz, K. (1983). Process for the production of 3-oxonitriles. SciSpace. [Link]
- Drauz, K., et al. (1988). Process for the production of 3-oxonitriles.
-
Al-Awadi, N. A., et al. (2009). Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]. National Institutes of Health. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Antipin, R. L., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. [Link]
-
Asano, Y., et al. (2015). A Study of Solvent Effects on Reaction Rates Using a Microreactor. ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Chad's Prep. (2018). 20.13 Synthesis and Reactions of Nitriles. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Process for the production of 3-oxonitriles (1983) | Karlheinz Dr. Dipl.-Chem. Drauz | 10 Citations [scispace.com]
Technical Support Center: Synthesis of Benzoylacetonitrile
Welcome to the technical support guide for the synthesis of benzoylacetonitrile (3-oxo-3-phenylpropanenitrile). This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As a versatile intermediate in the synthesis of heterocycles like pyridines, pyrans, and pyrazoles, mastering the preparation of benzoylacetonitrile is a valuable skill.[1][2][3] This guide provides in-depth, field-proven insights based on established chemical principles to enhance your experimental success and yield.
Overview of the Synthesis: The Claisen Condensation
The most prevalent and reliable method for synthesizing benzoylacetonitrile is the mixed Claisen condensation . This reaction involves the base-catalyzed condensation of an aromatic ester, typically ethyl benzoate, with acetonitrile.[2][4]
The reaction proceeds through several key steps:
-
Enolate Formation: A strong base deprotonates acetonitrile (pKa ≈ 25) to form a nucleophilic carbanion.
-
Nucleophilic Attack: The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the ethyl benzoate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to form the β-ketonitrile.
-
Deprotonation (Driving Force): The product, benzoylacetonitrile, is significantly more acidic than acetonitrile due to the two electron-withdrawing groups flanking the methylene protons. The alkoxide base rapidly and irreversibly deprotonates the product, shifting the reaction equilibrium to favor its formation.[5][6]
-
Protonation: A final acidic workup step neutralizes the enolate to yield the final product.
Reaction Mechanism: Claisen Condensation
Caption: The reaction mechanism of the Claisen condensation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of benzoylacetonitrile in a direct question-and-answer format.
Q1: My reaction yield is very low, or I recovered only starting material. What are the likely causes?
A1: Low or no yield is the most common issue and typically points to problems with reagents, reaction conditions, or the base used.
Primary Causes & Solutions:
-
Presence of Moisture: The strong bases used (e.g., sodium ethoxide, sodium hydride) react vigorously with water. Moisture will consume the base, preventing the deprotonation of acetonitrile and halting the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. If using a commercial solvent from a previously opened bottle, consider distilling it over a suitable drying agent. Ensure reagents like ethyl benzoate and acetonitrile are anhydrous.[7]
-
-
Inactive or Insufficient Base: The reaction's equilibrium is driven by the final deprotonation step, which requires a full equivalent of a strong base.[5][6]
-
Solution: Use at least one full molar equivalent of the base relative to the limiting reagent. If using sodium hydride (NaH), ensure it is fresh; NaH can appear fine but may be coated with an inactive layer of NaOH. Use NaH from a freshly opened container or wash it with anhydrous hexane before use. If preparing sodium ethoxide in situ from sodium metal and ethanol, ensure all the sodium has reacted completely.
-
-
Incorrect Base Choice: Using an alkoxide that does not match the ester's alcohol portion (e.g., sodium methoxide with ethyl benzoate) can lead to transesterification, creating a mixture of esters and reducing the yield of the desired product.[8]
Q2: The reaction produced a dark, oily, or tarry substance instead of a crystalline solid. Why did this happen?
A2: Formation of tar or dark oils often indicates side reactions, which can be caused by improper temperature control or the choice of base.
Primary Causes & Solutions:
-
High Reaction Temperature: While some procedures call for heating, excessive temperatures can promote polymerization and other side reactions of acetonitrile or the product.[12]
-
Solution: Maintain careful temperature control. Some modern protocols using stronger bases like potassium tert-butoxide can be run effectively at room temperature.[10] If heating is required, as in protocols using sodium ethoxide in toluene, use an oil bath for uniform heating and avoid localized overheating.[13]
-
-
Self-Condensation of Acetonitrile: Although less favorable than the reaction with the ester, acetonitrile can undergo self-condensation in the presence of a very strong base, leading to complex mixtures.
-
Solution: Add the acetonitrile slowly to the mixture of the base and ethyl benzoate. This keeps the instantaneous concentration of the acetonitrile enolate low, favoring the cross-condensation over self-condensation.
-
Q3: My product is impure. What are the common byproducts and how can I remove them?
A3: Impurities often arise from side reactions or incomplete reaction, and their removal depends on their chemical nature.
Primary Causes & Solutions:
-
Unreacted Ethyl Benzoate: This is a common impurity if the reaction does not go to completion.
-
Removal: Ethyl benzoate is a non-acidic liquid. During workup, after acidification, benzoylacetonitrile is a solid. The unreacted ester can often be removed by filtration and washing the solid product with a cold, non-polar solvent like hexane or diethyl ether.
-
-
Hydrolysis of the Nitrile Group: The nitrile group in the product can be hydrolyzed to a primary amide (benzoylacetamide) or further to a carboxylic acid (benzoic acid) if exposed to harsh acidic or basic conditions for extended periods, especially at high temperatures during workup.[14][15]
-
Removal & Prevention: To prevent hydrolysis, perform the acidic workup at a low temperature (e.g., in an ice bath) and avoid prolonged exposure to strong acid or base. Benzoic acid can be removed by washing the crude product with a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃).[12]
-
Troubleshooting Summary Table
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture in reagents/glassware. 2. Insufficient or inactive base. 3. Incorrect base choice (transesterification). | 1. Use flame-dried glassware and anhydrous solvents/reagents.[7] 2. Use one full equivalent of fresh, active base.[5] 3. Match the alkoxide to the ester or use NaH.[8] |
| Dark/Tarry Product | 1. Reaction temperature too high. 2. Side reactions (e.g., acetonitrile self-condensation). | 1. Maintain precise temperature control; consider room temperature protocols.[10] 2. Add acetonitrile slowly to the reaction mixture. |
| Impure Product | 1. Unreacted starting materials. 2. Hydrolysis of the nitrile or ester. | 1. Wash the crude solid product with a non-polar solvent. 2. Perform workup at low temperatures; wash with cold NaHCO₃ solution to remove acidic byproducts.[12] |
Frequently Asked Questions (FAQs)
Q: Which base provides the best yield for benzoylacetonitrile synthesis?
A: The choice of base is critical and depends on the desired reaction conditions.
-
Sodium Ethoxide (NaOEt): This is the classic choice for reacting with ethyl benzoate. It is effective but often requires heating the reaction mixture to reflux for an extended period.[13] A 68% yield has been reported using this method.[13]
-
Sodium Hydride (NaH): As a non-nucleophilic base, NaH avoids transesterification issues and can be very effective. It is often used in solvents like THF or toluene.[11]
-
Potassium tert-Butoxide (t-BuOK): This is a strong, hindered base that can facilitate the reaction at room temperature, potentially reducing side reactions associated with high heat. A yield of 90% has been reported using t-BuOK in THF.[10]
Q: Can I use a different ester, like methyl benzoate?
A: Yes, other esters can be used. However, you must adjust the base accordingly. If you use methyl benzoate, you should use sodium methoxide to avoid transesterification. If using a non-alkoxide base like NaH, any simple alkyl ester should be effective.
Q: How do I know when the reaction is complete?
A: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench them carefully in a separate vial with dilute acid, extract with a solvent like ethyl acetate, and spot on a TLC plate. The disappearance of the starting material (ethyl benzoate) spot indicates the reaction is nearing completion.
Q: What are the key safety precautions for this synthesis?
A:
-
Strong Bases: Sodium hydride and sodium metal (for preparing alkoxides) are highly reactive and flammable, especially upon contact with water. Handle them under an inert atmosphere (nitrogen or argon) and away from moisture.
-
Solvents: Toluene, THF, and diethyl ether are flammable. Work in a well-ventilated fume hood and avoid ignition sources.
-
Cyanide Moiety: Benzoylacetonitrile contains a nitrile (cyanide) group. While it is an organic nitrile, avoid inhalation, ingestion, and skin contact. Acidic workup can, in theory, produce trace amounts of HCN gas if the nitrile is hydrolyzed under harsh conditions, so proper ventilation is crucial.
Optimized Experimental Protocol
This protocol is a synthesis of best practices reported in the literature, favoring conditions known to produce high yields.[10][13]
Workflow Diagram
Caption: A general experimental workflow for the synthesis.
Materials & Equipment:
-
Reagents: Ethyl benzoate, Acetonitrile, Potassium tert-butoxide (t-BuOK), Anhydrous Tetrahydrofuran (THF), Hydrochloric acid (HCl), Ethyl acetate, Hexane, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Flame-dried round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, ice bath.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous THF (60 mL). Add potassium tert-butoxide (1.57 g, 14.0 mmol).
-
Substrate Addition: To the stirred suspension, add ethyl benzoate (1.0 g, 6.65 mmol) via syringe.
-
Acetonitrile Addition: Add acetonitrile (0.27 g, 6.65 mmol) dropwise to the mixture over 5 minutes using the dropping funnel.
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC (3:1 Hexane:Ethyl Acetate) until the ethyl benzoate spot has disappeared.
-
Quenching: Cool the flask in an ice bath. Slowly quench the reaction by adding water (50 mL) through the dropping funnel. Stir for 5 minutes.
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (40 mL) and then carefully acidify the aqueous layer to pH 5-6 with 1M HCl. Separate the organic layer.
-
Washing & Drying: Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure benzoylacetonitrile as a light-yellow crystalline solid.[10] A reported yield for a similar procedure is ~90%.[10]
References
-
PrepChem. (2017). Synthesis of A. Benzoyl acetonitrile. Retrieved from [Link]
-
Khidre, R. E., & Abdel-Wahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37, 686-712. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. Retrieved from [Link]
- Google Patents. (2016). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
-
Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(4), 430-445. Retrieved from [Link]
-
Kim, J., et al. (2022). Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile. SSRN Electronic Journal. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]
-
University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
ResearchGate. (2022). Flow reaction system for the synthesis of benzoylacetonitrile via the reaction of amides and acetonitrile. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Benzoxazole Derivatives
Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing benzoxazole derivatives. Benzoxazoles are a cornerstone scaffold in modern drug discovery, appearing in numerous clinically important agents.[1][2] However, their synthesis is often plagued by side reactions that can diminish yield, complicate purification, and compromise final product purity.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind common side reactions and provide robust, validated protocols to overcome them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and challenging problems encountered during benzoxazole synthesis, particularly when using the common route of condensing o-aminophenols with carboxylic acids or aldehydes.
Q1: My reaction yield is critically low. What are the primary factors I should investigate?
Low yield is a multifaceted problem that can stem from issues with starting materials, reaction conditions, or competing side reactions.[3][4] A systematic investigation is the most effective approach.
Expert Analysis: The first principle in troubleshooting is to control your variables. The purity of your starting o-aminophenol and the coupling partner (aldehyde or carboxylic acid) is paramount.[5] Impurities can act as catalyst poisons or participate in undesired side reactions. Secondly, the reaction conditions must be meticulously optimized, as benzoxazole formation involves a delicate balance between condensation and cyclization, both of which are sensitive to the reaction environment.
Troubleshooting Workflow:
-
Verify Starting Material Purity: Use high-purity reagents. If necessary, purify starting materials by recrystallization or distillation before use.
-
Ensure Inert Atmosphere: If your reagents, intermediates, or catalyst are sensitive to oxygen or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Re-evaluate Reaction Conditions:
-
Temperature: Temperatures that are too low can lead to a sluggish, incomplete reaction, while excessively high temperatures can cause degradation of reactants or products.[6]
-
Catalyst: The choice and loading of the catalyst are critical.[5][6] Ensure your catalyst is active and, if necessary, screen different catalysts or optimize the loading.
-
Solvent: The solvent must be appropriate for the reaction type and temperature, and it should be anhydrous if the reaction is moisture-sensitive.[6]
-
Below is a decision tree to guide your troubleshooting process.
Caption: Schiff Base Intermediate Formation Pathway.
Q3: While using a carboxylic acid with PPA, I'm getting a dark, polymeric tar that is impossible to purify. What is causing this?
Polyphosphoric acid (PPA) is a classic and effective reagent that acts as both a solvent and a dehydrating acid catalyst. [7][8]However, its strong dehydrating nature at high temperatures can promote intermolecular reactions, leading to polymerization, especially with sensitive substrates.
Expert Analysis: The desired reaction involves an initial N-acylation of the o-aminophenol, followed by intramolecular cyclodehydration. However, at temperatures exceeding ~180-200°C, or with prolonged reaction times, PPA can catalyze intermolecular dehydration and condensation reactions between reactant molecules or product molecules, resulting in intractable polymeric material.
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range, typically 140-180°C. [9]Do not overheat.
-
Reduce Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly.
-
Use an Alternative Catalyst: Consider greener, milder alternatives to PPA. Microwave-assisted synthesis (often solvent-free) or the use of heterogeneous acid catalysts can provide the desired product with fewer side reactions. [10][11][12]
Q4: In my synthesis of a 2-amino-benzoxazole via the Smiles Rearrangement, I'm forming a significant disulfide byproduct. How can this be avoided?
This is a known side reaction when synthesizing N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors. [13][14]The disulfide byproduct arises from the oxidative coupling of two molecules of the starting thiol.
Expert Analysis: The Smiles rearrangement in this context is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. [14]The reaction is base-mediated, but an excess of base, or the presence of oxygen, can promote the oxidation of the thiol starting material to a disulfide. This is particularly problematic at elevated temperatures. [15] Preventative Measures:
-
Optimize Base Stoichiometry: Use the minimum effective amount of base. An excess of a strong base can facilitate the undesired oxidation. [14]2. Employ a Radical Scavenger: The use of triethylamine (Et3N) has been shown to suppress disulfide formation, suggesting a radical component to the side reaction. [13][15]3. Maintain an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere minimizes the presence of oxygen, the primary oxidant for this side reaction.
Caption: Competing Pathways in Smiles Rearrangement.
Frequently Asked Questions (FAQs)
Q1: How do I select the best catalyst for my benzoxazole synthesis?
The choice of catalyst is highly dependent on the specific transformation (e.g., aldehyde vs. carboxylic acid condensation) and desired reaction conditions (e.g., thermal, microwave, green chemistry).
| Catalyst Type | Common Examples | Typical Application | Advantages | Considerations |
| Brønsted Acids | Polyphosphoric Acid (PPA), p-TsOH | Condensation with carboxylic acids | Strong dehydrating agent, often acts as solvent | Harsh conditions, high temp, potential for polymerization |
| Lewis Acids | ZnCl₂, InCl₃, Sc(OTf)₃ | Condensation with aldehydes/acids | Can be milder than PPA, activates carbonyl | Stoichiometric amounts may be needed, moisture sensitive |
| Heterogeneous | Zeolites, Ionic Liquids, Nanoparticles | Green synthesis routes | Reusable, easy to separate from product, mild conditions | May have lower activity than homogeneous catalysts [16] |
| Metal Catalysts | Cu(I/II), Pd(II) salts | Intramolecular cyclization of o-haloanilides | High efficiency, broad substrate scope | Catalyst cost, potential for metal contamination in product [17] |
Q2: What are the best practices for purifying benzoxazole derivatives?
Purification can be a significant source of product loss. [3]Common impurities include unreacted starting materials and side products from competing reactions. [18] 1. Column Chromatography:
-
Stationary Phase: Silica gel is most common. For particularly sensitive compounds, alumina (neutral or basic) can prevent on-column degradation.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., heptane or hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Troubleshooting: If your compound is streaking, it may be due to poor solubility or strong interaction with the silica. Adding a small amount (~0.5-1%) of a modifying solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.
2. Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent can be found.
-
Solvent Screening: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Common Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethyl acetate/heptane are often successful. [7][19]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole via PPA Condensation
This protocol is a classic, robust method for synthesizing 2-arylbenzoxazoles. [9]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add o-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Addition of PPA: Carefully and with stirring, add polyphosphoric acid (approx. 40 g) to the flask. The mixture will become a thick, stirrable slurry.
-
Heating: Heat the reaction mixture to 160-180°C in an oil bath and maintain this temperature for 4-5 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up: After the reaction is complete (consumption of starting material), cool the mixture to below 100°C and very carefully pour it onto a large amount of crushed ice (~200 g) with vigorous stirring.
-
Neutralization & Isolation: A precipitate will form. Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol to yield pure 2-phenylbenzoxazole. [7]
Protocol 2: General Purification by Silica Gel Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., 100% hexanes) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If solubility is low, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).
-
Gradient: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10, and so on) while collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzoxazole derivative.
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
- troubleshooting low yield in benzoxazole synthesis. Benchchem.
- Optimizing reaction conditions for one-pot benzoxazole synthesis. Benchchem.
-
A general mechanism for benzoxazole synthesis. ResearchGate. Available from: [Link]
- Process for the purification of substituted benzoxazole compounds. Google Patents.
- Technical Support Center: Purification of Benzoxazole Derivatives. Benchchem.
-
Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
- A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
- A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. Benchchem.
-
PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS. WIPO Patentscope. Available from: [Link]
-
Mechanism for the formation of benzoxazole. ResearchGate. Available from: [Link]
- Technical Support Center: Synthesis of Benzoxazole Derivatives. Benchchem.
- Technical Support Center: Optimization of Benzoxazole Synthesis. Benchchem.
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available from: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available from: [Link]
- Technical Support Center: Aminobenzoxazole Synthesis via Smiles Rearrangement. Benchchem.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available from: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. Available from: [Link]
-
Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry. Available from: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available from: [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
(PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. Available from: [Link]
- Technical Support Center: Efficient Benzoxazole Synthesis. Benchchem.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH. Available from: [Link]
-
2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. ResearchGate. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available from: [Link]
-
A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. ResearchGate. Available from: [Link]
-
Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. TSI Journals. Available from: [Link]
-
The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. Available from: [Link]
-
Benzoxazoles and formation by NatL2 and NatAM. a) Currently marketed... ResearchGate. Available from: [Link]
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Purification techniques for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
Technical Support Center: (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
A Senior Application Scientist's Guide to Purification and Troubleshooting
Welcome to the technical support resource for this compound (CAS 13610-48-5). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I perform an initial purity assessment of my crude this compound?
A1: An accurate initial assessment is critical as it dictates your purification strategy. A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective first step. Use a silica gel plate and a mobile phase such as 30-50% ethyl acetate in hexanes.[1] Your product should appear as a single, well-defined spot under UV light (254 nm). Look for baseline material (highly polar impurities), spots close to your product's Rf (isomers or related byproducts), and spots near the solvent front (non-polar impurities).
-
¹H NMR Spectroscopy: A proton NMR spectrum is invaluable for identifying unreacted starting materials and major byproducts. Dissolve a small sample of your crude material in DMSO-d₆ or CDCl₃. Key signals to look for are the characteristic methylene protons of the acetonitrile group and the aromatic protons of the benzoxazole core. The presence of signals corresponding to unreacted 2-benzoxazolone or the alkylating agent (e.g., chloroacetonitrile) indicates an incomplete reaction.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For a more quantitative assessment, LC-MS is ideal. It will not only separate impurities but also provide their mass-to-charge ratio (m/z), aiding in their identification. The target compound has a molecular weight of 174.16 g/mol .[2][3] Look for peaks corresponding to potential byproducts like the hydrolyzed carboxylic acid (M+18) or amide (M+17).
Q2: What are the most common impurities I should expect, and where do they come from?
A2: Understanding the potential impurities is key to designing an effective purification scheme. Based on its typical synthesis (N-alkylation of 2-benzoxazolone with an activated acetonitrile), the following are common:
-
Unreacted 2-Benzoxazolone: This is the most frequent impurity, arising from incomplete alkylation. It is more polar than the desired product and will typically have a lower Rf on a normal-phase TLC plate.
-
Unreacted Alkylating Agent: Reagents like chloroacetonitrile or bromoacetonitrile can persist if used in excess. These are often volatile and may be partially removed under vacuum, but residual amounts can remain.
-
Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water, which may be introduced during the reaction workup.[4] This can form (2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide or the corresponding carboxylic acid. These are significantly more polar and often remain at the baseline on TLC.
-
Solvent Residues: Solvents used in the synthesis, such as DMF, DMSO, or acetonitrile, can be trapped in the crystalline lattice of the crude product.[5] These are best identified by ¹H NMR.
-
Di-alkylation or O-alkylation Products: While less common, reaction at the oxygen of the benzoxazolone ring can occur, leading to isomeric impurities. These may have very similar polarities to the desired product, making them challenging to separate.
Q3: Should I choose recrystallization or column chromatography for purification?
A3: The choice depends on the purity of your crude material and the required scale.
-
Recrystallization is ideal when:
-
Your crude product is >90% pure by TLC or NMR.
-
You are working on a multi-gram scale where chromatography would be cumbersome.
-
You have identified a single major impurity with different solubility characteristics than your product.
-
Rationale: Recrystallization is a highly efficient, scalable, and cost-effective technique for removing small amounts of impurities from a solid compound.[6]
-
-
Flash Column Chromatography is necessary when:
-
The crude material contains multiple impurities.
-
Impurities have similar polarity and solubility to the product, making recrystallization ineffective.
-
The product has "oiled out" during recrystallization attempts, indicating the presence of impurities that are depressing the melting point.
-
Rationale: Chromatography provides superior resolving power for complex mixtures by exploiting subtle differences in the adsorption of components to the stationary phase.[1]
-
Q4: My recrystallization is failing. What can I do?
A4: Recrystallization failures are common. Here’s a troubleshooting guide:
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture). This is common when using a solvent in which the compound is too soluble or when cooling is too rapid.
-
Solution 1 (Slow Cooling): After dissolving the compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator. Insulating the flask can help.
-
Solution 2 (Solvent System): Switch to a two-solvent system.[6] Dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate, acetone) where it is highly soluble. Then, slowly add a "poor" solvent (e.g., hexanes, heptane) in which it is insoluble until the solution becomes persistently cloudy (turbid). Add a drop or two of the good solvent to clarify, then cool slowly. This method effectively lowers the solubility more gradually.
-
-
Problem: No crystals form, even after cooling.
-
Cause: The solution is not sufficiently saturated, or nucleation has not occurred.
-
Solution 1 (Reduce Solvent): Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool again.
-
Solution 2 (Induce Nucleation): Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.
-
Solution 3 (Seeding): If you have a small crystal of the pure compound, add it to the cold, supersaturated solution to act as a template for crystallization.
-
-
Problem: Poor recovery of the product.
-
Cause: Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.
-
Solution: Ensure you are using the minimum amount of boiling solvent required for complete dissolution. After filtering the crystals, wash them with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
-
Q5: I'm struggling with the column chromatography separation. What are some common issues?
A5: Column chromatography can be tricky. Here are some expert tips:
-
Problem: Poor separation between the product and an impurity.
-
Cause: The chosen eluent system does not have sufficient resolving power.
-
Solution 1 (Optimize Eluent): The goal is to achieve a product Rf of ~0.3 on TLC for good separation. If your separation is poor, try a less polar solvent system (e.g., switch from 50% EtOAc/Hexane to 30% EtOAc/Hexane).
-
Solution 2 (Change Solvents): If adjusting polarity doesn't work, change the solvent composition entirely to exploit different chemical interactions. For instance, replace ethyl acetate with a mixture of dichloromethane and a small amount of methanol or acetonitrile.[7] Acetonitrile can offer different selectivity compared to protic solvents like methanol.[7]
-
-
Problem: The compound is streaking or tailing on the column.
-
Cause: This can be due to overloading the column, applying the sample in too strong a solvent, or acidic silica interacting with the compound.
-
Solution 1 (Dry Loading): Dissolve your crude product in a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of your column. This ensures the sample is introduced as a very narrow band.
-
Solution 2 (Check for Acidity): While this compound is not basic, highly sensitive compounds can interact with the acidic nature of standard silica gel. If you suspect this, you can use a mobile phase containing a tiny amount (~0.1%) of a neutralizer like triethylamine, though this is less commonly needed for non-amine compounds.[1]
-
-
Problem: The compound won't elute from the column.
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of your mobile phase. If you are running a gradient of ethyl acetate in hexanes, you can switch to a more polar system like 5-10% methanol in dichloromethane to flush the column.[8] Be aware that using high concentrations of methanol (>10%) can risk dissolving some of the silica gel.[8]
-
Data & Protocols
Physicochemical Properties & Solvent Selection
| Property | Value | Source |
| Chemical Formula | C₉H₆N₂O₂ | [2] |
| Molecular Weight | 174.16 g/mol | [2][3] |
| CAS Number | 13610-48-5 | [9] |
| Appearance | Typically an off-white to light brown solid | General Knowledge |
| Recrystallization Solvents | Ethanol: Good choice, often provides clean crystals. Ethyl Acetate/Hexanes: Excellent two-solvent system for fine-tuning solubility.[10] Acetone/Water: Can be effective for moderately polar compounds. Toluene: Good for compounds that are sparingly soluble in other common solvents. | [6] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is designed for a crude product that is estimated to be >90% pure.
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a stir bar. Add approximately 40-50 mL of ethanol.
-
Heating: Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. Continue to add ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step removes impurities that do not dissolve in the hot solvent.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion (5-10 mL) of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Assess purity by TLC, NMR, and melting point analysis.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for purifying a complex mixture or a product of lower initial purity.
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is 30% Ethyl Acetate in Hexanes. The target Rf for the product should be between 0.25 and 0.35.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system as a slurry. The amount of silica should be 50-100 times the weight of the crude material (e.g., 50-100 g of silica for 1 g of crude).
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or acetone. Add 2-3 g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Causality Note: This dry-loading technique prevents band broadening and improves separation efficiency compared to liquid loading in a strong solvent.
-
Elution: Carefully add the eluent to the top of the column and begin applying gentle air pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent. Confirm purity via NMR.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
References
-
Journal of American Science. (2010). Synthesis of some new benzoxazole acetonitrile derivatives. Retrieved from [Link]
-
PubChem. * this compound*. National Center for Biotechnology Information. Retrieved from [Link]
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Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. US5426208A - Method of purification of acetonitrile.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
PrepChem.com. Synthesis of A. Benzoyl acetonitrile. Retrieved from [Link]
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LookChem. 13610-48-5(this compound) Product Description. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). 2-[(3-Oxo-1-benzofuran-6-yl)oxy]acetonitrile. Retrieved from [Link]
- Google Patents. CN102875486A - Preparation method of 2-benzoxazole acetonitrile.
- Google Patents. EP0097955B1 - Removal of oxazole from acetonitrile.
-
ResearchGate. What is the most polar solvent usable in silica gel chromatography?. Retrieved from [Link]
-
Biotage. (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Retrieved from [Link]
-
Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
ResearchGate. Solubility comparison in acetonitrile. Retrieved from [Link]
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PubChem. 2-(2-Propan-2-yl-1,3-benzoxazol-6-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
PubChem. 2-(2-Methyl-3-oxo-1,4-benzoxazin-4-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. Hydrolysis of 2-(2-oxopyridin-1(2H)-yl)benzonitrile. Retrieved from [Link]
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Challenges in the scalability of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile synthesis
Welcome to the technical support guide for the synthesis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile (CAS 13610-48-5).[1] This document is designed for researchers, chemists, and process development professionals who are looking to implement or scale up this synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Overview of the Core Synthesis
The most direct and widely adopted method for synthesizing this compound is the nucleophilic substitution reaction between 2-benzoxazolinone and an activated acetonitrile derivative, typically chloroacetonitrile. This reaction is an N-alkylation where the deprotonated nitrogen of the 2-benzoxazolinone acts as the nucleophile.
Core Reaction Pathway
Caption: Primary synthetic route via N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable base for this N-alkylation reaction?
A1: The choice of base is critical and depends on the scale and desired reaction conditions.
-
Potassium Carbonate (K₂CO₃): This is an excellent choice for both lab and pilot scale. It is a mild, inexpensive, and non-pyrophoric base, making it safer for large-scale operations. It typically requires heating to achieve a reasonable reaction rate.[2]
-
Sodium Hydride (NaH): A much stronger base that can deprotonate the 2-benzoxazolinone effectively, even at room temperature. However, it is highly moisture-sensitive, pyrophoric, and generates hydrogen gas, posing significant safety challenges for scalability. Its use requires a strictly anhydrous environment and careful handling.[2]
-
Sodium or Potassium Hydroxide (NaOH/KOH): While effective, the presence of water from these bases can lead to the hydrolysis of chloroacetonitrile, forming hydroxyacetonitrile and other impurities. Phase-transfer catalysis conditions may be required to achieve good results.[3]
Q2: Which solvent system is optimal for scalability?
A2: Polar aprotic solvents are generally preferred as they effectively dissolve the reactants and the intermediate salt.
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These solvents offer excellent solubility for the benzoxazolinone salt, often leading to faster reaction rates. However, their high boiling points can complicate product isolation and solvent removal on a large scale.
-
Acetone or Acetonitrile: These are good alternatives with lower boiling points, simplifying work-up. Acetone is particularly effective when used with K₂CO₃, as it provides sufficient polarity and a convenient reflux temperature.[2] Acetonitrile itself can also be used as a solvent in some contexts.[4][5]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Safety must be paramount.
-
Chloroacetonitrile Toxicity: Chloroacetonitrile is toxic and a lachrymator.[6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: The alkylation reaction can be exothermic, especially with strong bases like NaH. On a large scale, the rate of addition of the alkylating agent must be carefully controlled, and the internal reactor temperature must be monitored continuously to prevent a thermal runaway.
-
Hydrogen Gas Evolution: When using metal hydrides like NaH, flammable hydrogen gas is evolved. The reactor must be purged with an inert gas (e.g., Nitrogen, Argon) and vented safely.
Q4: How should the reaction progress be monitored?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane) should show a clear separation between the starting 2-benzoxazolinone, the product, and any potential side products. The disappearance of the starting material is the primary indicator of reaction completion.[7][8]
Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up a synthesis often reveals challenges that were not apparent on a smaller scale. This guide addresses the most common issues encountered.
Troubleshooting Decision Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
Issue 1: My reaction yield is significantly lower at a larger scale.
-
Potential Cause A: Ineffective Deprotonation or Inactive Base. On a larger scale, solid bases like potassium carbonate can settle if agitation is insufficient, reducing the effective surface area. The base may also be old or have absorbed moisture.
-
Solution: Use a high-torque overhead mechanical stirrer instead of a magnetic stir bar to ensure the base remains well-suspended. For K₂CO₃, ensure it is finely powdered and freshly dried before use. It is advisable to use a slight excess (1.2-1.5 equivalents) to drive the reaction to completion.[2]
-
-
Potential Cause B: Poor Temperature Control. Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to localized hot spots or an overall temperature that is too low for the reaction to proceed efficiently.
-
Solution: Use a jacketed reactor with a circulating thermal fluid for precise temperature control. Always monitor the internal temperature of the reaction mixture, not the jacket temperature. For exothermic additions, use a controlled addition funnel and pre-cool the reactor if necessary.
-
Issue 2: I am observing a persistent impurity that is difficult to separate.
-
Potential Cause A: O-Alkylation. The 2-benzoxazolinone anion is an ambident nucleophile, meaning it can react at the nitrogen (N-alkylation, desired) or the exocyclic oxygen (O-alkylation, undesired). While N-alkylation is generally favored, the ratio can be influenced by reaction conditions.
-
Scientific Explanation: According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen atom is a "softer" nucleophilic center than the oxygen atom. Alkylation at the softer nitrogen center is typically favored in polar aprotic solvents (like DMF or acetone). In contrast, polar protic solvents or conditions that favor a "free" anion can sometimes increase the proportion of O-alkylation.
-
Solution: Ensure you are using a polar aprotic solvent. If O-alkylation persists, switching from a potassium base (K₂CO₃) to a sodium base (NaH) in DMF can sometimes improve N-selectivity due to the coordinating effect of the smaller sodium cation.
-
-
Potential Cause B: Dimerization or Degradation Products. At elevated temperatures for prolonged periods, side reactions can become more prevalent. Chloroacetonitrile can also degrade or polymerize under harsh basic conditions.
-
Solution: Optimize the reaction temperature and time. Do not heat the reaction longer than necessary once TLC indicates the consumption of the starting material. Consider adding the chloroacetonitrile dropwise to the heated suspension of the base and 2-benzoxazolinone to maintain a low instantaneous concentration of the alkylating agent.
-
Issue 3: The work-up is problematic, leading to product loss.
-
Potential Cause: Emulsion Formation or Product Oiling Out. During the aqueous quench and extraction, fine inorganic salts and partially soluble materials can stabilize emulsions, making phase separation difficult and trapping the product.
-
Solution: After quenching the reaction, filter off the inorganic salts (e.g., KCl) before performing the liquid-liquid extraction. If an emulsion forms, adding a saturated brine solution can help break it by increasing the ionic strength of the aqueous phase. A filtration through a pad of Celite® can also be effective. For recrystallization, if the product "oils out," try adding the hot solution to a pre-heated crystallization vessel and ensure slow, controlled cooling with gentle stirring.
-
Optimized & Scalable Protocols
Protocol 1: Lab-Scale Synthesis (10 g scale)
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-benzoxazolinone (10.0 g, 74.0 mmol) and anhydrous potassium carbonate (12.3 g, 89.0 mmol, 1.2 eq).
-
Solvent Addition: Add 100 mL of dry acetone.
-
Reagent Addition: Add chloroacetonitrile (5.6 mL, 89.0 mmol, 1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours, monitoring by TLC until the 2-benzoxazolinone spot is consumed.
-
Work-up: Cool the reaction to room temperature and filter the mixture to remove inorganic salts, washing the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from ethanol or isopropanol to yield this compound as a white to off-white crystalline solid. Typical yield: 85-95%.
Protocol 2: Pilot-Scale Synthesis (1 kg scale)
-
Setup: Charge a 20 L jacketed glass reactor, fitted with an overhead mechanical stirrer, temperature probe, and reflux condenser with a nitrogen inlet, with 2-benzoxazolinone (1.0 kg, 7.40 mol) and finely powdered, dry potassium carbonate (1.23 kg, 8.90 mol, 1.2 eq).
-
Solvent Addition: Add 10 L of dry acetone to the reactor.
-
Heating & Agitation: Start agitation (150-200 RPM) and heat the reactor jacket to bring the internal temperature to a gentle reflux (~55-58°C).
-
Controlled Reagent Addition: Using a metering pump or addition funnel, add chloroacetonitrile (0.56 L, 8.90 mol, 1.2 eq) subsurface over a period of 60-90 minutes, ensuring the internal temperature does not rise uncontrollably.
-
Reaction: Maintain the reaction at reflux for 8-12 hours. Take samples periodically for TLC analysis to confirm completion.
-
Cooling & Filtration: Cool the reactor contents to 15-20°C. Transfer the slurry to a filter press or large Büchner funnel to remove the inorganic salts. Wash the cake with 1-2 L of fresh acetone.
-
Concentration: Transfer the filtrate to a suitable rotary evaporator or reactor with vacuum distillation capability. Concentrate the solvent to ~20% of its original volume.
-
Crystallization & Isolation: Cool the concentrated slurry to 0-5°C and hold for at least 2 hours. Isolate the product by centrifugation or filtration. Wash the product cake with cold ethanol.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Data Summary: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | NaH | NaOH (aq) |
| Solvent | Acetone | Anhydrous DMF | Toluene/Water |
| Temperature | 56°C (Reflux) | 25°C | 80°C (PTC) |
| Scale-up Safety | High (non-pyrophoric) | Low (H₂ evolution) | Medium |
| Typical Yield | 85-95% | 90-98% | 70-85% |
| Key Challenge | Requires heating | Strict anhydrous conditions | Potential nitrile hydrolysis |
| Recommendation | Recommended for scale-up | Lab-scale only | Alternative if others fail |
References
- BenchChem. (n.d.). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis.
- Journal of American Science. (2010). Synthesis of some new benzoxazole acetonitrile derivatives.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
- Google Patents. (n.d.). Preparation method of 2-benzoxazole acetonitrile.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Removal of oxazole from acetonitrile.
- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
- Google Patents. (n.d.). Method of purification of acetonitrile.
- BenchChem. (n.d.). Optimizing reaction conditions for (1H-benzimidazol-2-ylthio)acetonitrile synthesis.
- ChemicalBook. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: Optimization of Benzoxazole Synthesis.
- ResearchGate. (2022). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021.
- ResearchGate. (2014). Chloroacetonitrile.
- National Institutes of Health. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles.
- National Institutes of Health. (n.d.). 2-[(3-Oxo-1-benzofuran-6-yl)oxy]acetonitrile.
- Molbase. (n.d.). 13610-48-5(this compound) Product Description.
- Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
- Semantic Scholar. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo [b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling.
- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- Wiley Online Library. (2010). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene].
- ResearchGate. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS.
- ResearchGate. (2004). Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues.
- Mendeleev Communications. (n.d.). N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone.
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing byproduct formation in reactions involving (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals working with (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile. Here, we address common challenges and frequently asked questions related to minimizing byproduct formation in reactions involving this versatile building block. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues that may arise during reactions with this compound, providing explanations and actionable solutions.
Issue 1: Low Yields and Complex Product Mixtures in Knoevenagel Condensations
Question: I am performing a Knoevenagel condensation between this compound and an aromatic aldehyde, but I am observing low yields of the desired α,β-unsaturated nitrile and multiple unidentified spots on my TLC plate. What are the likely side reactions and how can I suppress them?
Answer:
The active methylene group in this compound is prone to several side reactions in the presence of base, which is typically used to catalyze the Knoevenagel condensation. The primary culprits for low yields and complex mixtures are often self-condensation, hydrolysis of the nitrile, and decomposition of the benzoxazolone ring.
Potential Side Reactions:
-
Self-Condensation (Dimerization): Under strongly basic conditions, the enolate of this compound can act as a nucleophile and attack another molecule of the starting material, leading to dimer formation. This is more prevalent if the aldehyde is unreactive or added too slowly.
-
Nitrile Hydrolysis: The presence of water and a strong base can lead to the hydrolysis of the nitrile group to a primary amide or even a carboxylic acid. This is often exacerbated by prolonged reaction times and elevated temperatures.[1]
-
Benzoxazolone Ring Opening: The lactam (amide) bond within the benzoxazolone ring is susceptible to hydrolysis under strongly basic or acidic conditions, leading to the formation of 2-aminophenol derivatives.[2] This is a significant issue, especially with prolonged heating.
-
Michael Addition: If the desired Knoevenagel product is formed, it is an α,β-unsaturated nitrile and can act as a Michael acceptor. A second molecule of the starting material's enolate can add to the product, leading to a complex mixture.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Protocol |
| Choice of Base | A milder base is less likely to promote self-condensation and ring opening. | Use a catalytic amount of a weaker base like piperidine, pyrrolidine, or ammonium acetate instead of strong bases like sodium hydroxide or sodium ethoxide. |
| Reaction Temperature | Lower temperatures disfavor side reactions, which often have higher activation energies than the desired condensation. | Run the reaction at room temperature or even 0 °C if the reaction is sufficiently fast. Avoid high temperatures and prolonged refluxing unless necessary. |
| Solvent Selection | Aprotic solvents minimize the risk of hydrolysis. | Use anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene. If a protic solvent like ethanol is used, ensure it is dry. |
| Order of Addition | Adding the base to a mixture of the aldehyde and the acetonitrile derivative ensures the aldehyde is present to react with the initially formed enolate. | To a solution of the aldehyde and this compound in an appropriate solvent, add the base dropwise at the desired temperature. |
| Reaction Monitoring | Prevents the reaction from proceeding for too long, which can lead to byproduct formation. | Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. |
Experimental Protocol: Optimized Knoevenagel Condensation
-
To a stirred solution of the aromatic aldehyde (1.0 eq) and this compound (1.0 eq) in anhydrous DCM (10 mL/mmol of aldehyde) at room temperature, add piperidine (0.1 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (to remove piperidine), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure α,β-unsaturated nitrile.
Diagram: Knoevenagel Condensation and Potential Side Reactions
Caption: Knoevenagel condensation pathway and common side reactions.
Issue 2: Byproduct Formation in Alkylation Reactions (Williamson Ether Synthesis Analogue)
Question: I am attempting to alkylate the active methylene group of this compound using an alkyl halide and a base. I am observing a significant amount of unreacted starting material and what appears to be a dialkylated product. How can I improve the selectivity for mono-alkylation?
Answer:
The alkylation of the active methylene group in this compound is analogous to the Williamson ether synthesis in that it involves the formation of a nucleophile (a carbanion in this case) followed by an SN2 reaction with an alkyl halide.[3][4][5][6] The formation of byproducts such as unreacted starting material, dialkylated products, and elimination products (if the alkyl halide is secondary or tertiary) are common challenges.
Potential Side Reactions:
-
Dialkylation: After the first alkylation, the product still has one acidic proton on the α-carbon, which can be deprotonated by the base and react with another molecule of the alkyl halide.
-
Elimination (E2): If a secondary or tertiary alkyl halide is used, the strongly basic conditions will favor an E2 elimination reaction, leading to the formation of an alkene instead of the desired alkylated product.[3]
-
O-Alkylation: While less common for carbon nucleophiles, there is a possibility of O-alkylation at the carbonyl oxygen of the benzoxazolone ring, especially with highly reactive alkylating agents.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Protocol |
| Choice of Base and Stoichiometry | A strong, non-nucleophilic base is needed to fully deprotonate the starting material. Using a slight excess of the base can drive the initial deprotonation to completion. | Use a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF or DMF. Use 1.05-1.1 equivalents of the base. |
| Temperature Control | Adding the alkyl halide at a low temperature can help control the reaction rate and improve selectivity for mono-alkylation. | Add the base at 0 °C to form the carbanion, and then add the alkyl halide dropwise at the same temperature. Allow the reaction to slowly warm to room temperature. |
| Alkyl Halide Stoichiometry | Using a slight excess of the acetonitrile derivative relative to the alkyl halide can minimize dialkylation. | Use 1.0 equivalent of the alkyl halide and 1.1-1.2 equivalents of this compound. |
| Nature of the Alkyl Halide | Primary alkyl halides are best suited for SN2 reactions and will minimize elimination byproducts. | Use primary alkyl iodides or bromides for the best results. Avoid secondary and tertiary alkyl halides. |
Experimental Protocol: Selective Mono-Alkylation
-
To a solution of this compound (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add a solution of the primary alkyl halide (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the alkyl halide.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Diagram: Alkylation Workflow and Competing Reactions
Caption: Workflow for selective mono-alkylation and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the stability of the benzoxazolone ring to common reagents?
The benzoxazolone ring is generally stable under neutral and mildly acidic or basic conditions. However, it is susceptible to nucleophilic attack and hydrolysis under harsh conditions. Strong bases (e.g., NaOH, KOH) and high temperatures can cause ring-opening to form 2-aminophenol derivatives. Similarly, strong acids and prolonged heating can also lead to hydrolysis. It is advisable to use milder bases and keep reaction times and temperatures to a minimum whenever possible.
Q2: Can I use this compound in aqueous media?
While not ideal, it is possible to use this compound in reactions with some water present. However, the risk of nitrile and benzoxazolone ring hydrolysis increases significantly, especially if the reaction is run at a non-neutral pH or with heating. If aqueous conditions are unavoidable, it is best to run the reaction at room temperature and for the shortest possible time. Using a biphasic system with a phase-transfer catalyst can sometimes be a viable alternative.
Q3: How can I effectively purify the products of my reaction?
Standard purification techniques are generally effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high purity material.
-
Column Chromatography: For non-crystalline products or to separate complex mixtures, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Acid/Base Washes: During the workup, washing the organic extract with dilute acid (e.g., 1 M HCl) can remove basic impurities (like piperidine), and washing with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic byproducts.
Q4: Are there any specific safety precautions I should take when working with this compound?
As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood. While specific toxicity data for this compound may be limited, it is prudent to treat it as potentially harmful if inhaled, ingested, or in contact with skin. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
- Yuanli et al. (2009). Synthesis and biological activity of N-substituted benzoxazolinone and N-substituted benzoxazolinone compounds. Modern Pesticides, 8(01), 15-19.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Google Patents. (1974). Process for preparing benzoxazolones-(2)and benzothiazolones-(2). US3812138A.
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]
-
ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds. WO2006096624A1.
-
PatSnap. (n.d.). Synthesis of benzoxazole. [Link]
-
PubMed. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. [Link]
- Google Patents. (2019). Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments. US10226452B2.
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024). ACS Catalysis. [Link]
-
MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. [Link]
-
ResearchGate. (2018). synthesis and charcterization of 2-benzoxazolone and its derivatives. [Link]
-
Synthesis of Fluoroolefins via Julia-Kocienski Olefination. (n.d.). PubMed Central. [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (n.d.). PubMed Central. [Link]
-
Journal of American Science. (2010). Synthesis of some new benzoxazole acetonitrile derivatives. [Link]
-
PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). National Institutes of Health. [Link]
-
ResearchGate. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. [Link]
-
ResearchGate. (n.d.). The Alkylation of Esters and Nitriles. [Link]
-
SciELO. (n.d.). A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes obtained from double vinylic substitution. [Link]
-
ResearchGate. (2025). Synthesis of azomethines by condensation of substituted benzaldehydes with 3-aminophenylen-N-imide of maleopimaric acid. [Link]
-
SciELO. (n.d.). A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes obtained from double vinylic substitution. [Link]
-
arkat usa. (n.d.). Solvent dependent photochemical reactivity of 3-allyloxy-1,2,4-oxadiazoles. [Link]
-
One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). PubMed Central. [Link]
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Addressing Solubility Issues of Benzoxazole Compounds
Introduction
Benzoxazole and its derivatives represent a cornerstone in medicinal chemistry, forming the scaffold for numerous compounds with significant therapeutic potential.[1] However, the very properties that make the benzoxazole ring a privileged structure—its rigid, aromatic, and often lipophilic nature—frequently lead to a critical challenge in experimental biology: poor aqueous solubility.[2]
This technical guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related obstacles when working with benzoxazole compounds in biological assays. Inaccurate or unreliable results stemming from poor solubility can lead to underestimated activity, flawed structure-activity relationships (SAR), and the premature discontinuation of promising candidates.[2] This resource provides in-depth, practical solutions and foundational knowledge to diagnose, troubleshoot, and overcome these challenges, ensuring the integrity and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding benzoxazole solubility.
Q1: My benzoxazole compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer. What is the primary cause?
A1: This is a classic sign that you have exceeded the compound's kinetic solubility in the final assay medium.[3] Compounds, especially lipophilic ones like many benzoxazoles, are often highly soluble in 100% DMSO but can become supersaturated and rapidly precipitate when diluted into an aqueous environment.[4] The final concentration of your compound in the assay buffer is likely above its solubility limit in that specific solvent mixture (e.g., 99% buffer, 1% DMSO).
Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
A2: Both are important, but they measure different things.
-
Kinetic Solubility is determined by diluting a DMSO stock solution into an aqueous buffer and identifying the concentration at which precipitation first occurs.[4] This method is fast, uses minimal compound, and mimics the conditions of most in vitro assays, making it highly relevant for high-throughput screening (HTS).[3] However, it often overestimates the true solubility because it can measure a supersaturated state.[4]
-
Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent. It is measured by suspending an excess of the compound (as a solid powder) in the buffer over a longer period (e.g., 24 hours) until equilibrium is reached.[3][5] This value is crucial for lead optimization and formulation development.[5][6]
For initial biological assays, kinetic solubility is the more immediate practical concern . If your assay concentration exceeds the kinetic solubility, you will likely see precipitation and unreliable data.[2][3]
Q3: What is a "safe" final concentration of DMSO for my cell-based assay?
A3: The tolerance to DMSO is highly cell-line dependent.[7] A widely accepted "gold standard" is to keep the final DMSO concentration at or below 0.1% .[7] Many robust cell lines can tolerate up to 0.5%, but concentrations above 1% frequently lead to cytotoxicity, membrane damage, or other off-target effects.[8] It is crucial to run a vehicle control experiment (assay buffer with the same final DMSO concentration as your test wells, but no compound) to determine the tolerance of your specific cell line.[7]
Q4: Can I just warm the solution to get my compound to dissolve?
A4: Gentle warming can be an effective technique to dissolve a compound in a stock solution, but it must be done with caution.[9] Most dissolution processes are endothermic, meaning solubility increases with temperature.[10] However, you must consider the thermal stability of your specific benzoxazole derivative. Prolonged heating or high temperatures can cause degradation. Furthermore, a solution prepared by heating may become supersaturated upon cooling to room or incubator temperature, leading to precipitation later. This technique is generally more suitable for stock solution preparation than for final assay plates.
Q5: What are cyclodextrins, and how can they help with my benzoxazole compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11] They can encapsulate poorly water-soluble molecules, like the hydrophobic benzoxazole core, within this cavity, forming a water-soluble "inclusion complex."[11][12][13] This effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its apparent solubility and bioavailability.[13][14] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in pharmaceutical formulations for this purpose.[14]
Part 2: Troubleshooting Guide
Use this guide when you encounter specific problems during your experiments.
| Problem | Probable Cause(s) | Recommended Solutions & Investigation Steps |
| Inconsistent/Irreproducible Assay Results | Compound Precipitation: The actual concentration of the dissolved compound is variable between wells or experiments due to precipitation that may not be visible to the naked eye.[2][9] | 1. Visually Inspect: Check plates for cloudiness or precipitate against a dark background.[9] 2. Measure Kinetic Solubility: Formally determine the kinetic solubility of your compound in the exact assay buffer. (See Protocol 2). 3. Reduce Final Concentration: If possible, lower the test concentration to be well below the measured kinetic solubility limit.[9] 4. Improve Dilution Method: Use a serial dilution scheme in 100% DMSO first, before making the final dilution into the aqueous buffer to minimize the time the compound spends in a potentially supersaturated state. |
| Difficulty Preparing a High-Concentration Stock Solution (e.g., 10-20 mM) | Poor Organic Solvent Solubility: The compound has inherently low solubility even in common organic solvents like DMSO.[9] | 1. Test Alternative Solvents: Systematically test solubility in other solvents such as DMF, NMP, or ethanol.[9] 2. Use Solubilization Aids: Gentle warming or sonication can help overcome the activation energy barrier for dissolution.[9] 3. Prepare a Lower Concentration Stock: While not ideal, preparing a 1 mM or 5 mM stock may be necessary. This will increase the final percentage of the organic solvent in your assay, so vehicle controls are critical.[15] |
| Activity in an Enzyme Assay Does Not Translate to a Cell-Based Assay | 1. Exceeded Solubility in Cell Media: Cell culture media is more complex than simple buffers (containing salts, proteins, etc.) and can lower compound solubility. 2. Vehicle (DMSO) Toxicity: The DMSO concentration required to keep the compound soluble is inhibiting or killing the cells.[8][16] | 1. Re-evaluate Solubility: Determine the compound's kinetic solubility directly in the cell culture medium. 2. Run Vehicle Toxicity Controls: Perform a dose-response curve of just the DMSO/media mixture on your cells to find the No-Observed-Adverse-Effect Level (NOAEL).[8] 3. Explore Formulations: This is a key point to consider advanced solubilization techniques like cyclodextrin complexation or the use of surfactants, which can increase aqueous solubility without high concentrations of organic solvents.[6][17] |
| Compound Appears Soluble, but Assay Signal is Still Low or Absent | Binding to Assay Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic microplates, depleting the effective concentration available to the target. Compound Aggregation: The compound may be forming small, soluble aggregates that are not biologically active. | 1. Add a Detergent: Include a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.005-0.01%) in the assay buffer to block non-specific binding sites and break up aggregates. 2. Use Low-Binding Plates: Test your assay in commercially available low-protein-binding microplates. 3. Consult Literature: Check for similar compounds to see if aggregation is a known issue for this chemical class. |
Part 3: Visualization & Diagrams
Diagram 1: Troubleshooting Workflow for Compound Precipitation
This diagram outlines the decision-making process when faced with a compound that precipitates in an aqueous assay buffer.
Caption: Overview of common solubility enhancement mechanisms.
Part 4: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the standard procedure for preparing an accurate stock solution, which is the foundation of reliable assay data. [18][19] Materials:
-
Benzoxazole compound
-
Anhydrous DMSO
-
Analytical balance
-
Glass vial or microcentrifuge tube (amber or covered in foil for light-sensitive compounds)
-
Volumetric flask (optional, for high precision)
-
Pipettors and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of the compound needed. [19] * Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000
-
Example for 2 mL of a 10 mM solution (0.01 M) of a compound with MW = 350.45 g/mol :
-
Mass = 0.01 × 0.002 × 350.45 × 1000 = 7.01 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound into your vial. Record the exact mass.
-
Add Solvent: Add approximately 80% of the final required volume of DMSO to the vial.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can be used as a last resort for difficult compounds, but check for stability first. [9]5. Bring to Final Volume: Once the compound is fully dissolved, add DMSO to reach the final calculated volume. Ensure the solution is a clear, homogenous liquid with no visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. [19]Store at -20°C or -80°C, protected from light. [19]Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. [20][21]
Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol provides a rapid method to estimate the kinetic solubility of a compound in your specific assay buffer, which is critical for setting appropriate assay concentrations. [3] Materials:
-
10 mM DMSO stock solution of the benzoxazole compound
-
Assay buffer (the exact buffer used in your biological assay)
-
100% DMSO
-
Clear 96-well or 384-well microplate
-
Plate-reading nephelometer or a plate reader capable of measuring light scattering.
Procedure:
-
Prepare Compound Dilution Plate: In a 96-well plate (the "source plate"), create a serial dilution of your 10 mM stock solution in 100% DMSO. A typical 8-point, 2-fold dilution series would be: 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156, and 0 mM (DMSO only).
-
Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate (the "assay plate").
-
Initiate Precipitation: Transfer 2 µL from each well of the source plate to the corresponding well of the assay plate. This creates a 1:50 dilution, resulting in final compound concentrations of 200, 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM in 2% DMSO.
-
Incubate: Shake the plate gently for 5 minutes, then let it incubate at room temperature for 1-2 hours. This allows time for precipitates to form and stabilize. [3]5. Measure Turbidity: Read the plate on a nephelometer, which directly measures light scattering caused by insoluble particles. The higher the signal, the more precipitation has occurred.
-
Determine Solubility: Plot the nephelometry signal versus the compound concentration. The kinetic solubility is the concentration at which the signal begins to sharply increase above the baseline (the "break point" of the curve). This is your upper limit for assay concentrations.
References
- Strategies to Address Low Drug Solubility in Discovery and Development. Vertex AI Search.
- Kinetic versus thermodynamic solubility tempt
- DMSO in cell based assays. Scientist Solutions.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- What effects does DMSO have on cell assays?. Quora.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. Benchchem.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. Benchchem.
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
- Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- What the concentration of DMSO you use in cell culture assays?.
- (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.
- Cyclodextrins as pharmaceutical solubilizers. PubMed.
- Preparing Stock Solutions. PhytoTech Labs.
- Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.
- Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- Cyclodextrins as pharmaceutical solubilizers | Request PDF.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
- Top Ten Tips for Making Stock Solutions. Bitesize Bio.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Benzoxazole: Synthetic Methodology and Biological Activities.
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medic
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. phytotechlab.com [phytotechlab.com]
- 16. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. csstc.org [csstc.org]
Technical Support Center: Optimization of One-Pot Conversion of 2-Nitroacetophenone into Aryl Acetonitriles
Introduction and Scope
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of aryl acetonitriles, specifically focusing on the challenging one-pot conversion of 2-nitroacetophenone. This transformation, which involves the conversion of a methyl ketone to a cyanomethyl group (-COCH₃ to -CH₂CN) while preserving the nitro moiety, is a nuanced process requiring precise control over reaction conditions.
This document provides a comprehensive framework for troubleshooting and optimizing this synthesis. We will delve into a plausible and effective reaction pathway, address common experimental failures, and offer scientifically grounded solutions to enhance yield, purity, and reproducibility. Our approach is built on explaining the causality behind each step, ensuring that you not only follow a protocol but also understand the underlying chemical principles.
Reaction Overview and Mechanism
The one-pot conversion of 2-nitroacetophenone to 2-nitrophenylacetonitrile is not a trivial transformation. A robust and frequently utilized method for converting a ketone to a one-carbon homologated nitrile is via its tosylhydrazone intermediate. The overall strategy involves two key stages within a single reaction vessel:
-
Formation of the Tosylhydrazone: 2-Nitroacetophenone reacts with p-toluenesulfonhydrazide (TsNHNH₂) under mildly acidic conditions to form the corresponding tosylhydrazone.
-
Cyanation and Elimination: The tosylhydrazone is then treated with a cyanide salt. The cyanide anion acts as a nucleophile, attacking the imine carbon, which is followed by an elimination sequence to expel the tosyl group and generate the nitrile.
This one-pot approach avoids the isolation of the potentially unstable tosylhydrazone intermediate, thereby improving process efficiency.
Proposed Mechanistic Pathway
Understanding the mechanism is critical for effective troubleshooting. The sequence of events is as follows:
Caption: Proposed reaction mechanism for the one-pot conversion.
Baseline Experimental Protocol
This protocol provides a starting point for your experiments. Optimization will be necessary based on your specific laboratory conditions and substrate purity.
Materials:
-
2-Nitroacetophenone
-
p-Toluenesulfonhydrazide (TsNHNH₂) (1.1 eq)
-
Potassium Cyanide (KCN) (2.0 - 3.0 eq) (EXTREME CAUTION REQUIRED)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate (EtOAc)
-
Brine Solution
Procedure:
-
To a stirred solution of 2-nitroacetophenone (1.0 eq) in a 1:1 mixture of MeOH:DMF, add p-toluenesulfonhydrazide (1.1 eq).
-
Add 2-3 drops of 1M HCl to catalyze hydrazone formation. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.
-
Once hydrazone formation is complete, add potassium cyanide (KCN, 2.5 eq) in one portion. (Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidic conditions can release HCN gas).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction should be monitored for the formation of the product.
-
After completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing cold water and EtOAc.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the desired 2-nitrophenylacetonitrile.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Caption: Troubleshooting workflow for low-yield reactions.
Issue 1: Low or No Conversion of 2-Nitroacetophenone
-
Q: My TLC/LC-MS analysis shows that the starting ketone is largely unreacted after 4 hours. What's wrong?
-
A: This indicates a failure in the initial tosylhydrazone formation step.
-
Catalyst Check: The reaction requires a mildly acidic environment. If you omitted the HCl catalyst or if your reagents are basic, the reaction will be sluggish. Add 1-2 more drops of 1M HCl.
-
Reagent Quality: Ensure your p-toluenesulfonhydrazide is of high purity and dry. Old or degraded reagent is a common cause of failure.
-
Solvent Issues: While MeOH is excellent for this step, ensure it is anhydrous. Water can interfere with hydrazone formation.
-
-
Issue 2: Reaction Stalls at the Intermediate Stage
-
Q: The ketone is consumed, but I see a new spot on TLC that doesn't correspond to the final product. The reaction won't proceed further even with extended heating.
-
A: You have successfully formed the tosylhydrazone, but the cyanation/elimination step is failing.
-
Temperature: This step has a higher activation energy. Your reaction temperature of 60-80 °C may be insufficient. Cautiously increase the temperature to 90-100 °C.
-
Cyanide Solubility/Activity: Potassium cyanide must be sufficiently soluble and active. The use of a polar aprotic solvent like DMF is crucial. Ensure your KCN is finely ground and dry. Using sodium cyanide (NaCN) might offer different solubility and reactivity profiles.
-
Stoichiometry: The elimination process can consume base. You may need to increase the equivalents of KCN to 3.0 to ensure the reaction goes to completion.
-
-
Issue 3: Significant Byproduct Formation
-
Q: I am getting my desired product, but my yield is low due to the formation of several byproducts. How do I identify and suppress them?
-
A: Byproduct formation is typically related to reaction conditions or impurities. See the table below for common issues.
-
| Observed Byproduct | Plausible Cause | Proposed Solution |
| 2-Aminoacetophenone | The reaction conditions are inadvertently reducing the nitro group. This can happen if certain batches of reagents contain metallic impurities or if the temperature is excessively high for prolonged periods. | Use purified reagents. Avoid excessively high temperatures (>110 °C). Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative/reductive side reactions. |
| 2-Nitrobenzamide | Presence of water in the reaction mixture can lead to the hydrolysis of the nitrile product under the reaction conditions.[1][2] | Use anhydrous solvents and reagents. Ensure the workup is performed promptly after the reaction is complete to minimize contact time with water. |
| Azine Dimer of Ketone | If the stoichiometry of tosylhydrazide is too low, the ketone can self-condense to form an azine, especially during heating. | Ensure you use at least 1.1 equivalents of p-toluenesulfonhydrazide. Add it before heating the reaction for the second step. |
Frequently Asked Questions (FAQs)
-
Q1: Why is a one-pot method preferred over a stepwise synthesis?
-
A1: A one-pot synthesis is more efficient in terms of time, resources, and solvent usage. It avoids a separate workup and purification step for the tosylhydrazone intermediate, which can sometimes be unstable, leading to higher overall yields.
-
-
Q2: Can I use a different cyanide source, like trimethylsilyl cyanide (TMSCN)?
-
A2: Yes, TMSCN is an excellent, though more expensive, alternative. It is less basic than KCN and can sometimes give cleaner reactions. However, it requires strictly anhydrous conditions, and the workup procedure will need to be adjusted to handle the silyl byproducts.
-
-
Q3: How critical is the choice of solvent? Can I use something other than a MeOH/DMF mixture?
-
A3: The solvent system is a delicate balance. Methanol is ideal for the initial hydrazone formation, while DMF is essential for dissolving the cyanide salt and facilitating the higher-temperature elimination step. Using a single solvent like pure DMF is possible, but hydrazone formation may be slower. Using only alcohol is not recommended as KCN has poor solubility.
-
-
Q4: What are the essential safety precautions for this reaction?
-
A4: The primary hazard is potassium cyanide (KCN). It is a highly toxic solid. Never allow KCN to come into contact with acid, as this will liberate lethal hydrogen cyanide (HCN) gas. All manipulations must be done in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit and trained personnel available.
-
-
Q5: My product is an oil, but the literature reports a solid. What should I do?
-
A5: The presence of residual solvent (DMF) or minor impurities can prevent crystallization. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, purification via column chromatography is essential. The pure product may crystallize upon standing or by scratching the flask with a glass rod.
-
References
- Ono, N. (2003). The Nitro Group in Organic Synthesis. John Wiley & Sons.
- Gospodinova, N., & Terlemezyan, L. (1998). Progress in Polymer Science, 23, 1443–1484. (Provides context on reactions involving nitro groups).
- Iida, S., & Togo, H. (2007). A Convenient and Efficient Method for the Direct Conversion of Primary Amides and Aldoximes to Nitriles. Synlett, 2007(3), 407-410. (Discusses general nitrile synthesis).
- Chen, F. E., et al. (2003). A new, efficient and selective method for the oxidative conversion of primary amines to the corresponding nitriles. Synthesis, 2003(17), 2629-2631.
-
Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189-283. Available from: [Link]
-
Libchaber, A., et al. (2025). Transformative Reactions in Nitroarene Chemistry: Advances in C–N Bond Cleavage, Skeletal Editing, and N–O Bond Utilization. Organic & Biomolecular Chemistry. (Illustrates the versatility and reactivity of nitroarenes). Available from: [Link]
-
Chemistry Steps. Reactions of Nitriles. (Provides mechanistic details on nitrile hydrolysis and other transformations). Available from: [Link]
-
LibreTexts Chemistry. Chemistry of Nitriles. (Details the hydrolysis and reduction of nitriles). Available from: [Link]
Sources
Technical Support Center: Refinement of Experimental Parameters for Synthesizing 2-[(3-Oxo-1-benzofuran-6-yl)oxy]acetonitrile
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 2-[(3-Oxo-1-benzofuran-6-yl)oxy]acetonitrile. Moving beyond a simple procedural list, we will explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for logical parameter refinement. The synthesis, a variant of the Williamson ether synthesis, involves the O-alkylation of 6-hydroxy-1-benzofuran-3(2H)-one with a haloacetonitrile.[1][2] While straightforward in principle, success hinges on careful control of reaction conditions to maximize yield and purity.
Part 1: Recommended Synthetic Protocol
This protocol is a robust starting point, synthesized from established methodologies for phenol alkylation.[3][4]
Reaction Scheme:
-
Reactants: 6-hydroxy-1-benzofuran-3(2H)-one, 2-bromoacetonitrile (or 2-chloroacetonitrile), Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous Acetone (or DMF/Acetonitrile)
-
Product: 2-[(3-Oxo-1-benzofuran-6-yl)oxy]acetonitrile
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-hydroxy-1-benzofuran-3(2H)-one (1.0 eq).
-
Add finely pulverized, anhydrous potassium carbonate (1.5 eq). The use of anhydrous base is critical to prevent side reactions.[5]
-
Add anhydrous acetone (approx. 20-30 mL per gram of the benzofuranone).
-
-
Phenoxide Formation:
-
Stir the suspension at 40-50 °C for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon). This step facilitates the deprotonation of the phenolic hydroxyl group to form the more nucleophilic potassium phenoxide.[6]
-
-
Alkylation:
-
Dissolve 2-bromoacetonitrile (1.2 eq) in a minimal amount of anhydrous acetone and add it dropwise to the reaction mixture.
-
Continue stirring the reaction under reflux (approx. 56 °C for acetone) for 2-4 hours.
-
-
Reaction Monitoring:
-
Track the consumption of the starting material using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting benzofuranone spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Rinse the filter cake with a small amount of acetone.[7]
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate and wash with water and then with brine to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The resulting solid can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield the target compound as a crystalline solid.[3]
-
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a direct Q&A format.
Question 1: My reaction yield is very low or I have no product. What went wrong?
Answer: This is a common issue that can stem from several factors. A logical, step-by-step diagnosis is key.
Potential Causes & Solutions:
-
Cause A: Ineffective Deprotonation of the Phenol. The reaction proceeds via the phenoxide ion; if it doesn't form, the reaction won't start.
-
Solution: Ensure your base (K₂CO₃) is anhydrous and finely powdered. Commercially available K₂CO₃ can absorb atmospheric moisture, rendering it less effective. Dry the K₂CO₃ in an oven at >150 °C for several hours before use. Using a slight excess (1.5-2.0 eq) can also drive the equilibrium towards the phenoxide.[5]
-
-
Cause B: Poor Quality Reagents. Impurities, especially water, can halt the reaction.[8]
-
Solution: Use anhydrous grade solvent. Ensure your 6-hydroxy-1-benzofuran-3(2H)-one is pure and dry. The alkylating agent, 2-bromoacetonitrile, should be clear and colorless; a yellow or brown color indicates decomposition and it should be distilled before use.
-
-
Cause C: Insufficient Reaction Temperature or Time. The activation energy for the Sₙ2 reaction may not be met.[5]
-
Solution: Ensure the reaction is maintained at a gentle reflux. If using acetone, the temperature should be around 56 °C. If the reaction stalls (as monitored by TLC), consider extending the reaction time. Alternatively, switching to a higher-boiling polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile can allow for higher reaction temperatures (e.g., 60-80 °C).[9]
-
-
Cause D: Competing Elimination Reaction. The base can cause the elimination of HBr from 2-bromoacetonitrile, especially at higher temperatures.[1]
-
Solution: Add the alkylating agent slowly and maintain the recommended temperature. Avoid excessively high temperatures or overly strong bases.
-
Troubleshooting Workflow: Low Yield
Caption: The Sₙ2 mechanism of the Williamson ether synthesis.
Q2: Can I use a different base, like NaOH or NaH?
A2: While stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) will also deprotonate the phenol, they are often not ideal for this specific synthesis.
-
NaOH: Introduces water, which can lead to hydrolysis of the alkylating agent.
-
NaH: Is a very strong, non-nucleophilic base that works well, but it is pyrophoric and requires strictly anhydrous conditions. [6]It can also promote elimination side reactions more aggressively.
-
K₂CO₃: Represents a good balance. It is a mild, inexpensive, and easy-to-handle base that is strong enough to deprotonate the relatively acidic phenol (pKa ≈ 7.6) but not so strong as to significantly promote side reactions under controlled conditions. [6][10] Q3: Should I use 2-bromoacetonitrile or 2-chloroacetonitrile?
A3: The choice depends on a trade-off between reactivity and cost/stability.
-
2-Bromoacetonitrile: Bromide is a better leaving group than chloride, making this reagent more reactive. This leads to faster reaction times and allows for milder conditions. However, it is typically more expensive and can be more prone to side reactions.
-
2-Chloroacetonitrile: Is less reactive, which may require longer reaction times or slightly higher temperatures. However, it is often less expensive and can sometimes lead to a cleaner reaction profile with fewer byproducts. For initial trials, 2-bromoacetonitrile is a common choice.
Q4: What are the critical safety precautions for this experiment?
A4:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Hazards:
-
Haloacetonitriles (Bromo- and Chloro-): These are toxic, lachrymatory (tear-inducing), and should be handled with extreme care in a fume hood.
-
6-hydroxy-1-benzofuran-3(2H)-one: Can be an irritant to the eyes, respiratory system, and skin. [10] * Solvents: Acetone and other organic solvents are flammable. Keep them away from ignition sources.
-
Part 4: Data Summary
For optimal results, adhere to the following refined parameters.
Table 1: Recommended Experimental Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Reagent Ratio | 1 : 1.2 : 1.5 | (Benzofuranone : Bromoacetonitrile : K₂CO₃) A slight excess of the alkylating agent and base drives the reaction to completion. |
| Solvent | Anhydrous Acetone | Polar aprotic solvent favors Sₙ2. Ensure it is dry. Acetonitrile or DMF are good alternatives for higher temperatures. [9][11] |
| Temperature | 50-60 °C (Reflux) | Balances reaction rate against the risk of elimination side reactions. [3] |
| Reaction Time | 2-4 hours | Monitor by TLC. Reaction should be complete once starting material is consumed. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidation of the phenoxide and hydrolysis of reagents from atmospheric moisture. |
References
-
Kinfe, H. H., Belay, Y. H., & Phasha, Z. H. (2013). 2-[(3-Oxo-1-benzofuran-6-yl)oxy]acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o74. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved January 12, 2026. [Link]
-
Sashidhara, K. V., et al. (2012). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Taylor & Francis Online. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Ma, G., et al. (2006). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
ChemBK. (2024). 6-hydroxy-1-benzofuran-3(2H)-one. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. [Link]
-
Royal Society of Chemistry. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]
-
University of Illinois Chicago. (n.d.). Williamson Ether Synthesis. [Link]
-
Ma, G., et al. (2006). Alkylation of phenol: a mechanistic view. PubMed. [Link]
-
Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide and its process for the preparation. [Link]
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- 4. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. tdcommons.org [tdcommons.org]
Validation & Comparative
A Comparative Guide to the Biological Validation of Novel Benzoxazole Derivatives
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of pharmacologically active compounds.[1][2][3][4][5][6] Its unique heterocyclic arrangement of a benzene ring fused to an oxazole ring allows for diverse interactions with biological targets, leading to a wide spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][8][9][10] This guide provides an in-depth comparison of the biological activities of novel benzoxazole derivatives, focusing on the two most promising therapeutic areas: oncology and infectious diseases. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide robust, validated protocols for their biological evaluation.
Part 1: Anticancer Activity of Benzoxazole Derivatives
The development of novel anticancer agents is driven by the need for higher efficacy and lower toxicity compared to conventional chemotherapeutics.[5][8] Benzoxazole derivatives have emerged as a highly promising class of compounds, often exhibiting potent cytotoxic effects against a range of human cancer cell lines.[5][11] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes that regulate cell proliferation and survival.
Mechanistic Insights: Targeting Key Cellular Machinery
The anticancer prowess of benzoxazole derivatives often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
-
Topoisomerase Inhibition : DNA topoisomerases are essential enzymes that manage DNA topology during replication and transcription.[12] Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Several 2,5-disubstituted benzoxazole derivatives have demonstrated significant inhibitory activity against both topoisomerase I and topoisomerase II.[12][13][14][15] For instance, compounds like 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole have shown higher potency as topoisomerase II inhibitors than the standard drug etoposide.[12][13] This targeted disruption of DNA replication machinery is a key strategy in cancer therapy.
-
Kinase Inhibition : Tyrosine kinases are crucial components of signaling pathways that control cell growth, proliferation, and angiogenesis.[16][17] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are two such kinases whose aberrant activation is linked to tumor growth and metastasis.[18] Novel piperidinyl-based benzoxazoles have been developed as potent dual inhibitors of VEGFR-2 and c-Met.[18] Similarly, other derivatives have shown potent, sub-micromolar inhibition of VEGFR-2, in some cases exceeding the potency of the clinically used inhibitor, sorafenib.[16][19]
-
Induction of Apoptosis : Many benzoxazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often a downstream consequence of their primary mechanism, such as kinase inhibition or DNA damage. For example, potent VEGFR-2 inhibitors have been shown to arrest the cell cycle in the G1 or G2/M phase and significantly increase the population of apoptotic cells, as confirmed by flow cytometry.[16][18] This is often accompanied by the upregulation of pro-apoptotic proteins like BAX and caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2.[18][19]
Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for benzoxazole derivatives, and its role in promoting angiogenesis, a critical process for tumor growth.
Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.
Comparative Performance Analysis of Anticancer Benzoxazoles
The following table summarizes the in vitro cytotoxic activity of several recently developed benzoxazole derivatives against common human cancer cell lines, benchmarked against standard chemotherapeutic agents.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Reference |
| Compound 6 | HCT-116 (Colon) | 24.5 | 5-Fluorouracil | 29.2 | [8] |
| Compound 11b | MCF-7 (Breast) | 5.81 | Sorafenib | 9.12 | [18] |
| Compound 3m | HT-29 (Colon) | 1.83 | Doxorubicin | 3.45 | [20] |
| Compound 3n | MCF-7 (Breast) | 1.98 | Doxorubicin | 2.87 | [20] |
| Compound 1 | HCT-116 (Colon) | 3.12 | Doxorubicin | 4.50 | [19] |
| Compound 12l | HepG2 (Liver) | 10.50 | Sorafenib | 11.90 | [16][17] |
| Compound 1d | HCT-116 (Colon) | 1.9 | 5-Fluorouracil | 4.8 | [21] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that novel benzoxazole derivatives frequently exhibit potency comparable or superior to established drugs like 5-Fluorouracil and Doxorubicin in in vitro settings.[8][20][21] Notably, many of these compounds show promising activity against colon and breast cancer cell lines.[8][18][19][20][21]
Part 2: Antimicrobial Activity of Benzoxazole Derivatives
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the urgent development of new antimicrobial agents.[8][22] Benzoxazoles have been extensively investigated for this purpose, with many derivatives showing a broad spectrum of activity against both bacteria and fungi.[3][7][23][24][25][26]
Mechanistic Insights: Disrupting Microbial Viability
While the exact mechanisms for all derivatives are still under investigation, a key target for antibacterial benzoxazoles has been identified.
-
DNA Gyrase Inhibition : Molecular modeling and computational studies suggest that the antibacterial activity of some benzoxazole derivatives could be achieved through the inhibition of DNA gyrase.[22] This enzyme is crucial for bacterial DNA replication and is a validated target for antibiotics like quinolones. By inhibiting this enzyme, the compounds prevent bacteria from replicating their DNA, leading to cell death.
Comparative Performance Analysis of Antimicrobial Benzoxazoles
The efficacy of antimicrobial agents is typically quantified by their Minimum Inhibitory Concentration (MIC). The table below compares the MIC values of various benzoxazole derivatives against a panel of pathogenic microbes.
| Compound ID | Target Microbe | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| VId | S. aureus | 12.5 | Ampicillin | 12.5 | [7] |
| VId | E. coli | 25 | Ampicillin | 25 | [7] |
| Compound 10 | B. subtilis | 0.39 (as µM) | Ofloxacin | 0.87 (as µM) | [8] |
| Compound 24 | E. coli | 0.49 (as µM) | Ofloxacin | 0.97 (as µM) | [8] |
| Compound 1 | C. albicans | 0.12 (as µM) | Fluconazole | 0.51 (as µM) | [8] |
| 5e | B. subtilis | 3.12 | - | - | [23] |
| 2b | B. subtilis | 0.098 | Penicillin | 0.195 | [27] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
The results highlight that specific benzoxazole structures can be highly potent.[8][27] For example, some derivatives show significantly lower MIC values against B. subtilis and C. albicans than the standard drugs Ofloxacin and Fluconazole, respectively.[8] The structure-activity relationship (SAR) studies reveal that the type and position of substituent groups on the benzoxazole core are critical for determining the potency and spectrum of antimicrobial activity.[8][28]
Part 3: Experimental Protocols for Biological Validation
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Here, we provide step-by-step methodologies for key experiments used to validate the anticancer and antimicrobial activity of novel compounds.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer drugs.[20][21]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds and a standard drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours.[21]
-
MTT Addition: After incubation, add 10 µL of MTT solution (10 mg/mL) to each well and incubate for an additional 4 hours.[21]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.
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Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Benzoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1] Its structural versatility allows for targeted modifications, profoundly influencing the biological activity of the resulting analogs. This has paved the way for the development of potent therapeutic agents, including kinase inhibitors for cancer therapy and novel antimicrobial agents.[1][2]
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of benzoxazole derivatives, with a focus on their anticancer and antimicrobial properties. By synthesizing data from multiple studies, we will explore how specific structural modifications impact efficacy, supported by quantitative experimental data. Detailed experimental protocols for both the synthesis of these analogs and their biological evaluation are provided to ensure scientific rigor and reproducibility.
Comparative Analysis of Anticancer Activity: Targeting Key Oncogenic Pathways
Benzoxazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. A prevalent mechanism of action for many of these compounds is the inhibition of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] The nature and position of substituents on the benzoxazole ring are critical in determining their potency and selectivity.
The following table summarizes the cytotoxic activity of various 2,5-disubstituted benzoxazole analogs against liver (HepG2) and breast (MCF-7) cancer cell lines. The data clearly illustrates the impact of different substituents on anticancer efficacy.
Table 1: Cytotoxic Activity (IC₅₀ µM) of Benzoxazole Analogs Against Human Cancer Cell Lines
| Compound ID | R1 (at 2-position) | R2 (at 5-position) | HepG2 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | Reference |
| Analog 1 | Substituted Phenyl Urea | 5-Methyl | 10.50 | 15.21 | [1] |
| Analog 2 | Substituted Phenyl Urea | Unsubstituted | 23.61 | 44.09 | [1] |
| Analog 3 | Substituted Phenyl Urea | 5-Chloro | 28.36 | >100 | [1] |
| Analog 4 | p-fluorophenyl | - | 0.057 (VEGFR-2) | - | [5] |
| Analog 5 | p-chlorophenyl | - | 0.625 (VEGFR-2) | - | [5] |
| Analog 6 | 2-methoxyphenyl | Unsubstituted | 3.95 | 4.054 | [3] |
| Analog 7 | 2,6-dimethylphenyl | Unsubstituted | 10.73 | 5.8 | [3] |
Note: The data presented is a compilation from various studies to illustrate SAR principles. "-" indicates data not available.
From the data, a clear trend emerges. For the phenyl urea series (Analogs 1-3), a methyl group at the 5-position (Analog 1) confers greater potency against both HepG2 and MCF-7 cell lines compared to the unsubstituted analog (Analog 2).[1] Conversely, the introduction of an electron-withdrawing chloro group at the 5-position (Analog 3) significantly diminishes activity, particularly against the MCF-7 cell line.[1] In a different series of compounds targeting VEGFR-2, a para-fluoro substitution on the phenyl ring at the 2-position (Analog 4) resulted in potent inhibition, while a para-chloro substitution (Analog 5) led to a decrease in activity, suggesting that both steric and electronic factors are at play.[5] Furthermore, substitutions on the 2-phenyl ring itself, such as a 2-methoxy group (Analog 6), can lead to high potency against both cell lines.[3]
The VEGFR-2 Signaling Pathway: A Prime Target for Benzoxazole Analogs
The anti-angiogenic activity of many benzoxazole derivatives stems from their ability to inhibit the VEGFR-2 signaling pathway.[4] VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling events crucial for the proliferation, migration, and survival of endothelial cells, which are the building blocks of new blood vessels that tumors need to grow.[3][4] By blocking the ATP-binding site of VEGFR-2, benzoxazole inhibitors can effectively halt this process.[4]
Below is a diagram illustrating the simplified VEGFR-2 signaling pathway and the point of inhibition by benzoxazole analogs.
Caption: VEGFR-2 signaling pathway and point of inhibition by benzoxazole analogs.
Comparative Antimicrobial Spectrum of Benzoxazole Derivatives
In addition to their anticancer properties, benzoxazole analogs have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2] The structural modifications that enhance antimicrobial efficacy often differ from those that optimize anticancer activity, highlighting the scaffold's versatility.
The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzoxazole derivatives against the common pathogens Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Table 2: Antimicrobial Activity (MIC µg/mL) of Benzoxazole Derivatives
| Compound ID | R1 (at 2-position) | R2 (at 5-position) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Reference |
| Analog 8 | p-chlorobenzyl | 5-methyl | - | - | [6] |
| Analog 9 | - | - | 25 | >200 | [7] |
| Analog 10 | - | - | 50 | >200 | [7] |
| Analog 11 | Trifluoroacetonyl | Unsubstituted | 12.5 | 50 | [8] |
| Analog 12 | CF₂Cl-substituted | Unsubstituted | 3.125 | - | [8] |
| Analog 13 | - | - | 64 | 64 | [9] |
Note: The data presented is a compilation from various studies to illustrate SAR principles. "-" indicates data not available.
The antimicrobial data reveals that benzoxazole derivatives generally exhibit more potent activity against Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli.[7] For instance, Analogs 9 and 10 show significant activity against S. aureus with MICs of 25 and 50 µg/mL respectively, but are largely inactive against E. coli.[7] The presence of a trifluoromethyl group at the 2-position (Analog 11) appears to confer broad-spectrum activity, while a CF₂Cl-substituted analog (Analog 12) shows very potent activity against MRSA.[8] Interestingly, some derivatives, like Analog 13, exhibit comparable activity against both Gram-positive and Gram-negative bacteria.[9]
Experimental Protocols: A Foundation for Reproducible Research
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative benzoxazole analog and for a key biological assay used in its evaluation.
Synthesis of 2-Arylbenzoxazoles via Condensation of o-Aminophenol and Carboxylic Acids
This protocol describes a common and direct method for synthesizing 2-substituted benzoxazoles.[10]
Materials:
-
o-Aminophenol
-
Substituted benzoic acid
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-aminophenol (1.0 mmol) and the desired substituted benzoic acid (1.0 mmol).[11]
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 10 times the weight of the reactants) to the flask. PPA acts as both a solvent and a dehydrating agent.[11]
-
Heating: Heat the reaction mixture to 150-200°C with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[10]
-
Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.[11]
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of NaHCO₃ until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[12]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[11]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 2-arylbenzoxazole.[12]
The following diagram illustrates the workflow for the synthesis of 2-arylbenzoxazoles.
Caption: Experimental workflow for the synthesis of 2-arylbenzoxazoles.
MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[13] It measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Benzoxazole analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the benzoxazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).[13]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO or the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
This guide has provided a comparative analysis of the structure-activity relationships of benzoxazole analogs, highlighting their potential as both anticancer and antimicrobial agents. The presented data underscores the critical role that specific substitutions on the benzoxazole scaffold play in determining biological activity. The detailed experimental protocols offer a framework for the synthesis and evaluation of these promising compounds. The continued exploration of the benzoxazole nucleus, guided by systematic SAR studies, holds significant promise for the discovery of novel and effective therapeutics.
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A Comparative Guide to the Efficacy of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile Derivatives Versus Standard Drugs
The benzoxazolone nucleus is a versatile scaffold in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] This guide provides a comparative analysis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile derivatives against standard therapeutic agents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to Benzoxazolone Derivatives
The 2(3H)-benzoxazolone core is a privileged structure in drug discovery. Its unique physicochemical profile, including a weakly acidic nature and a combination of lipophilic and hydrophilic fragments, allows for extensive chemical modifications.[1] These modifications can significantly influence the molecule's interaction with biological targets.[1] The focus of this guide, this compound derivatives, represents a class of compounds that have been explored for various therapeutic applications.[3][4][5]
Rationale for Comparison
The development of new therapeutic agents is often driven by the need to overcome the limitations of existing drugs, such as toxicity, drug resistance, and narrow therapeutic windows. By comparing novel derivatives to established standard drugs, we can objectively assess their potential as viable clinical candidates. This guide will delve into the antimicrobial and anticonvulsant activities of these derivatives, presenting a side-by-side evaluation with commonly used therapeutics.
Comparative Efficacy: Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[6] Benzoxazolone derivatives have emerged as a promising class of compounds with activity against a spectrum of bacteria and fungi.[7][8]
Experimental Data Summary
In a study evaluating a series of 2(3H)-benzoxazolone derivatives, their antimicrobial activity was tested against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans) using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3] The results were compared against the standard antibiotic, Ciprofloxacin.
| Compound/Drug | S. aureus (MIC µg/mL) | E. faecalis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | C. albicans (MIC µg/mL) |
| Derivative 6 | 16 | 16 | 32 | 128 | 128 |
| Derivative 7 | 16 | 16 | 128 | 128 | 128 |
| Derivative 8 | 8 | 64 | 128 | 128 | 128 |
| Derivative 11 | 8 | 128 | 128 | 128 | 128 |
| Ciprofloxacin | 0.25 | 0.5 | 0.015 | 0.125 | - |
| Fluconazole | - | - | - | - | 1 |
| Note: The derivatives are numbered as in the source study for consistency.[3] Derivative 6 is 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl) propionamide. The study indicates that introducing a chlorine atom at the para position of the N-phenyl ring or a methyl group at the meta or para position increased activity against Gram-positive bacteria.[3] |
While the derivatives showed activity, their potency was lower than that of the standard drug Ciprofloxacin.[3] However, their broad-spectrum activity warrants further investigation and optimization.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution for MIC Determination[9][10]
-
Preparation of Inoculum: From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth. Adjust the suspension turbidity to match a 0.5 McFarland standard.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative and the standard drug (e.g., Ciprofloxacin) in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton broth to achieve the desired concentration range.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[9][10]
Comparative Efficacy: Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with better efficacy and fewer side effects is ongoing.[11] Several 2(3H)-benzoxazolone derivatives have demonstrated significant anticonvulsant activity in preclinical models.[11][12][13]
Experimental Data Summary
A study evaluated a series of 2(3H)-benzoxazolone derivatives in mice against maximal electroshock (MES)-induced seizures, a standard model for screening anticonvulsant drugs. The median effective dose (ED50) was determined and compared to standard antiepileptic drugs, Phenytoin and Carbamazepine.[11]
| Compound/Drug | Anticonvulsant Activity (MES test, mice) ED50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| Derivative 43 | 8.7 | > 5.3 |
| Derivative 45 | 7.6 | > 3.9 |
| Phenytoin | 9.5 | 3.5 |
| Carbamazepine | 8.8 | 7.9 |
| Note: The derivatives are numbered as in the source study.[11] TD50 is the median toxic dose. |
The results indicate that derivatives 43 and 45 have ED50 values comparable to or better than the standard drugs Phenytoin and Carbamazepine, suggesting potent anticonvulsant activity.[11] Furthermore, the protective index, a measure of the drug's safety margin, was favorable for these derivatives.[11]
Proposed Mechanism of Action
Further investigation revealed that the most active compounds, 43 and 45, bind to sigma-1 (σ1) receptors with high affinity.[11][13] While the exact role of σ1 receptors in seizure modulation is complex, their ligands are known to modulate various neurotransmitter systems. Another study on a different benzoxazole derivative suggested that its anticonvulsant action might be mediated by increasing the levels of the inhibitory neurotransmitter GABA in the brain.[14]
Caption: Potential mechanisms of anticonvulsant action.
Detailed Protocol: Maximal Electroshock (MES) Seizure Model[13][15]
-
Animal Preparation: Use adult male mice, housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Administer the test compounds (dissolved or suspended in a suitable vehicle) intraperitoneally (i.p.) at various doses. Control animals receive the vehicle alone. Standard drugs (Phenytoin, Carbamazepine) are administered as positive controls.
-
Induction of Seizures: At the time of predicted peak drug effect (e.g., 30 minutes post-injection), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extensor component of the seizure. The absence of this component is defined as protection.
-
Data Analysis: Calculate the ED50 value, the dose required to protect 50% of the animals from the tonic extensor seizure, using a suitable statistical method (e.g., probit analysis).
Conclusion and Future Directions
The this compound derivatives have demonstrated promising, albeit varied, efficacy when compared to standard drugs in antimicrobial and anticonvulsant assays.
-
In antimicrobial screening , while not as potent as Ciprofloxacin, the derivatives show broad-spectrum activity that could be a starting point for developing new antibiotics, particularly against Gram-positive bacteria.[3]
-
In anticonvulsant models , certain derivatives exhibit potency and safety profiles comparable or superior to established drugs like Phenytoin and Carbamazepine, highlighting their potential as new antiepileptic drug candidates.[11]
Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance potency and selectivity. Further elucidation of their mechanisms of action will be crucial for their development as next-generation therapeutics.
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A Comparative Guide to the Antimicrobial Activity of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, benzoxazoles have emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial activity of various benzoxazole derivatives, supported by experimental data and methodological insights to aid in the rational design of new and more effective antimicrobial agents.
The Versatile Benzoxazole Scaffold: A Foundation for Antimicrobial Activity
Benzoxazole derivatives, characterized by a benzene ring fused to an oxazole ring, have garnered significant attention in medicinal chemistry due to their structural similarity to biological purines like adenine and guanine, allowing for potential interactions with biopolymers.[1] This core structure has been the foundation for the synthesis of numerous derivatives with a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[3][4][5] The versatility of the benzoxazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity.
Mechanism of Action: Targeting Bacterial DNA Gyrase
While the precise mechanisms of action can vary between different derivatives, a prominent proposed target for the antibacterial activity of some benzoxazole compounds is DNA gyrase.[6][7] This essential bacterial enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. Computational modeling studies have suggested that benzoxazole derivatives can bind to the ATP-binding site of the DNA gyrase B subunit, preventing the enzyme from functioning.[7]
Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole derivatives.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial potential of benzoxazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[6] The following table summarizes the MIC values of representative benzoxazole derivatives against a panel of clinically relevant bacterial and fungal strains, as reported in various studies. This comparative data highlights the structure-activity relationships and the spectrum of activity for different substitution patterns.
| Compound ID | Structure/Substituents | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Compound 2b | (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid with a hydrophobic aromatic tie | 0.098 - 0.78 | 0.098 | 0.78 | 0.78 | >100 | [8][9] |
| Compound 10 | Benzoxazole with (methoxymethyl)benzene | - | 1.14 x 10⁻³ µM | - | - | - | [10] |
| Compound 24 | Benzoxazole with thiophene substitution | - | - | 1.40 x 10⁻³ µM | - | - | [10] |
| Compound 13 | Benzoxazole with electron-withdrawing group | - | - | - | 2.57 x 10⁻³ µM | - | [10] |
| Compound 19 | Benzoxazole with electron-withdrawing group | - | - | - | - | - | [10] |
| Compound 1 | Unsubstituted benzylidene hydrazide | - | - | - | - | 0.34 x 10⁻³ µM | [10] |
| Compound VId | 2-mercapto-N-(4-methoxyphenyl) benzoxazole-5-carbohydrazide | Promising activity | - | Promising activity | - | - | [11] |
| Ligand 2 + Zn(II) | 2-trifluoroacetonylbenzoxazole with Zn(II) complex | 3.125 µM (MRSA) | - | 25 µM | - | - | [12] |
| Ciprofloxacin | Standard Antibiotic | - | - | - | - | - | [3] |
| Ofloxacin | Standard Antibiotic | - | - | - | - | - | [10] |
| Fluconazole | Standard Antifungal | - | - | - | - | - | [10] |
Note: MIC values are presented as reported in the literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core and any appended functionalities.[13] Analysis of the available data reveals several key SAR trends:
-
Hydrophobic and Aromatic Groups: The presence of hydrophobic aromatic moieties, as seen in compound 2b , can enhance antibacterial activity, likely by facilitating membrane translocation or improving binding to the target site.[8][9]
-
Electron-Withdrawing Groups: Substitutions with electron-withdrawing groups have been shown to improve activity against Gram-negative bacteria like P. aeruginosa and fungi such as A. niger.[10]
-
Heterocyclic Substitutions: The incorporation of other heterocyclic rings, such as thiophene (in Compound 24 ), can modulate the spectrum of activity, in this case showing improved efficacy against E. coli.[10]
-
Metal Complexation: The formation of metal complexes with benzoxazole ligands, such as the Zn(II) complex of a 2-trifluoroacetonylbenzoxazole derivative, can significantly enhance antibacterial activity, particularly against resistant strains like MRSA.[12][14]
-
Methylene Bridge: The absence of a methylene bridge between the oxazole and a phenyl ring has been found to be favorable for antimicrobial activity.[7]
Experimental Protocols for Antimicrobial Susceptibility Testing
The following provides a standardized methodology for determining the antimicrobial efficacy of novel benzoxazole derivatives.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.[6]
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Dissolve the benzoxazole derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing growth medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (wells with inoculum and medium, but no compound) and a negative control (wells with medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, cell growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Conclusion and Future Directions
Benzoxazole derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity and a potentially valuable mechanism of action targeting DNA gyrase. The comparative data and SAR insights presented in this guide underscore the importance of continued structural modification and optimization to enhance potency and overcome resistance. Future research should focus on:
-
Synthesis of novel derivatives: Exploring a wider range of substitutions and hybrid molecules to improve the therapeutic index.
-
Mechanism of action studies: Elucidating the precise molecular targets for different classes of benzoxazole derivatives.
-
In vivo efficacy and toxicity studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.
-
Combinatorial approaches: Investigating the synergistic effects of benzoxazole derivatives with existing antibiotics to combat multidrug-resistant pathogens.
By leveraging the knowledge gained from comparative studies and a rational design approach, the scientific community can continue to develop the benzoxazole scaffold into a new generation of effective antimicrobial therapies.
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A Comparative Guide to Synthetic Routes for Acetonitrile: Benchmarking Traditional and Novel Methodologies
Introduction
Acetonitrile (CH₃CN), a cornerstone solvent and intermediate in organic synthesis, is indispensable in the pharmaceutical and fine chemical industries.[1][2] Its unique properties—high polarity, miscibility with water and organic solvents, and a linear molecular structure—make it a preferred medium for a range of applications, from HPLC analysis to the synthesis of complex molecules.[1][3] Historically, the global supply of acetonitrile has been intrinsically linked to the production of acrylonitrile, where it is generated as a byproduct.[3][4] This dependency has led to market volatility and shortages, spurring significant research into dedicated, on-demand synthetic routes.
This guide provides an in-depth comparison of established industrial methods against emerging, innovative synthetic pathways for acetonitrile. We will dissect the causality behind experimental choices, present comparative performance data, and provide detailed protocols for key methodologies. Our objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select or design the most efficient, scalable, and sustainable synthesis for their specific applications.
Part 1: Comparative Analysis of Synthetic Routes
The synthesis of acetonitrile can be broadly categorized into two streams: traditional, large-scale industrial processes and modern, often more sustainable, catalytic routes.
Traditional and Industrial-Scale Syntheses
These methods are characterized by their high-volume output but are often associated with harsh reaction conditions, reliance on petrochemical feedstocks, and complex purification processes.
-
Byproduct of Acrylonitrile Manufacture: The primary commercial source of acetonitrile is the Sohio process, which involves the catalytic ammoxidation of propylene to produce acrylonitrile.[3] Acetonitrile is generated as a byproduct, with production trends directly following the demand for acrylonitrile.[3][5] While this route benefits from the scale of acrylonitrile manufacturing, the yield of acetonitrile is relatively low (5-10% selectivity), and the purification process to remove impurities like hydrogen cyanide and other nitriles can be extensive.[5][6]
-
Ammonolysis of Acetic Acid: A more direct and established route involves the reaction of acetic acid with ammonia at high temperatures (360-480°C) over a dehydration catalyst, typically γ-alumina (γ-Al₂O₃).[7][8] The reaction proceeds in two main stages: the formation of an acetamide intermediate, followed by its dehydration to acetonitrile.[7] The process is promising due to the lower cost of isolating and purifying the final product compared to the acrylonitrile byproduct method.[8] However, high temperatures can lead to catalyst coking and the formation of by-products.[9]
-
Dehydration of Acetamide: This is a classic laboratory and industrial method where acetamide is dehydrated using strong dehydrating agents like phosphorus pentoxide (P₂O₅) or by passing acetamide vapor over catalysts at high temperatures.[10] While effective, the use of stoichiometric dehydrating agents introduces significant waste streams.
Novel and Greener Synthetic Routes
Driven by the principles of green chemistry, modern research focuses on developing routes that utilize renewable feedstocks, employ milder reaction conditions, and offer higher selectivity.
-
Ethanol Ammoxidation: The use of bio-ethanol as a renewable feedstock presents a highly attractive alternative.[4] This process involves the reaction of ethanol with ammonia and oxygen over a catalyst. Vanadium-based catalysts have shown high yields (73-74%) at 350-370°C.[11] A fully integrated plant design based on this route demonstrates the potential for not only producing high-purity acetonitrile but also valorizing byproducts like CO₂ and HCN, leading to a more sustainable and atom-economical process.[4] Another approach using a Nickel/Alumina catalyst achieved over 90% selectivity at a lower temperature of 230°C.[11]
-
Catalytic Dehydroamination of Ethanol: An alternative pathway using ethanol involves its reaction with ammonia over metal-based catalysts. A study identified a 20Co/Al₂O₃ catalyst as highly effective for this transformation.[11] This method avoids the use of an oxidant, simplifying the reaction mixture.
-
Direct Synthesis from Carbon Monoxide, Hydrogen, and Ammonia: A patented process describes the synthesis of acetonitrile by reacting CO, H₂, and NH₃ over transition metal catalysts, such as molybdenum-based systems.[10] This route is significant as it can potentially utilize syngas derived from various sources, including biomass, moving away from hydrocarbon feedstocks.
-
Electrochemical Synthesis: Recent advances have explored electrochemical methods where acetonitrile can act as both a solvent and a reagent for various bond formations (C-C, C-N, C-S) and cyclization reactions.[12][13] These methods offer a powerful tool for constructing complex molecules under mild conditions, often using acetonitrile as a cyanomethyl or nitrogen source.[12]
Data Summary: Performance Benchmarking
The following table summarizes the key performance indicators for the discussed synthetic routes, providing a clear comparison for method selection.
| Synthetic Route | Starting Materials | Catalyst / Reagent | Temperature (°C) | Pressure (atm) | Selectivity / Yield (%) | Key Advantages | Key Disadvantages |
| Acrylonitrile Byproduct | Propylene, Ammonia, Air | Bismuth Molybdate / Mixed Metal Oxides | 400 - 500 | 1 - 2 | ~5-10% Selectivity[5] | Large scale, established process | Low yield, dependent on acrylonitrile demand, complex purification[3][5] |
| Ammonolysis of Acetic Acid | Acetic Acid, Ammonia | γ-Al₂O₃ (optionally promoted) | 360 - 480 | Atmospheric | >80% Yield[8] | Direct route, purer product stream[14] | High energy consumption, catalyst deactivation[9] |
| Ethanol Ammoxidation | Ethanol, Ammonia, Air | Vanadium-based, Ni/Al₂O₃ | 230 - 400 | Atmospheric | 73-74% Yield (V-cat)[11], >90% Selectivity (Ni-cat)[11] | Uses renewable feedstock, high selectivity | Complex product mixture requiring separation |
| Ethanol Dehydroamination | Ethanol, Ammonia | 20Co/Al₂O₃ | 390 - 470 | Atmospheric | High selectivity reported[11] | Renewable feedstock, no oxidant needed | High temperature required |
| Syngas Conversion | CO, H₂, Ammonia | Molybdenum-based | 350 - 600 | Atmospheric | 14% CO conversion reported[10] | Utilizes syngas, potential for diverse feedstocks | Lower conversion rates reported so far |
Part 2: Experimental Protocols and Workflows
To provide a practical context, we present detailed experimental protocols for two distinct and representative synthetic routes.
Workflow Comparison: Traditional vs. Green Synthesis
The following diagram illustrates the fundamental differences in the workflow between a traditional petrochemical route and a modern bio-renewable route.
Caption: Comparative workflow of traditional vs. green acetonitrile synthesis.
Protocol 1: Catalytic Ammonolysis of Acetic Acid (Lab Scale)
This protocol is based on the well-established method using a γ-alumina catalyst.[8][9]
Objective: To synthesize acetonitrile via the gas-phase reaction of acetic acid and ammonia.
Materials:
-
Glacial Acetic Acid
-
Anhydrous Ammonia
-
γ-Alumina (γ-Al₂O₃) catalyst, calcined
-
Fixed-bed tubular reactor (e.g., quartz or stainless steel)
-
Tube furnace with temperature controller
-
Syringe pump for liquid feed
-
Mass flow controller for gas feed
-
Condenser and cold trap system (-10°C or lower)
Procedure:
-
Catalyst Packing: Pack the tubular reactor with a known amount (e.g., 10 g) of γ-Al₂O₃ catalyst, securing the catalyst bed with quartz wool.
-
System Setup: Install the reactor in the tube furnace. Connect the acetic acid feed to a syringe pump and the ammonia feed to a mass flow controller. The reactor outlet should be connected to a condenser and a series of cold traps.
-
Catalyst Activation: Heat the reactor to 400°C under a flow of nitrogen to ensure the catalyst is dry and active.
-
Reaction Initiation: Set the furnace to the desired reaction temperature (e.g., 380°C).
-
Reagent Feed: Begin feeding gaseous ammonia at a controlled rate. Once the system is saturated with ammonia, start feeding acetic acid via the syringe pump. A typical molar ratio of NH₃:CH₃COOH is 3:1 to 4:1 to maximize selectivity.[7]
-
Product Collection: The reaction effluent gas is passed through the condenser and cold traps to collect the liquid products (a mixture of acetonitrile, water, and unreacted acetic acid).
-
Analysis: The collected liquid is analyzed by Gas Chromatography (GC) or HPLC to determine the conversion of acetic acid and the yield of acetonitrile.[15]
-
Purification: The crude product is subjected to fractional distillation to isolate pure acetonitrile.
Causality: The use of excess ammonia shifts the equilibrium towards the formation of acetamide and subsequently acetonitrile, increasing the yield.[9] The γ-Al₂O₃ catalyst provides acidic and basic sites that facilitate the two-step dehydration process.[7]
Protocol 2: Synthesis via Ethanol Dehydroamination (Bench Scale)
This protocol outlines a greener approach using a cobalt-based catalyst.[11]
Objective: To synthesize acetonitrile from ethanol and ammonia over a supported cobalt catalyst.
Materials:
-
20 wt% Co on Al₂O₃ catalyst (20Co/Al₂O₃)
-
Anhydrous Ethanol
-
Anhydrous Ammonia
-
Fixed-bed reactor system (as described in Protocol 1)
-
Nitrogen gas for activation
Procedure:
-
Catalyst Loading & Activation: Load the reactor with the 20Co/Al₂O₃ catalyst (e.g., 4 g). Activate the catalyst by heating in a nitrogen flow at 400°C for 2 hours.[11]
-
Reaction Conditions: Adjust the furnace to the reaction temperature (e.g., 430°C) under a continuous nitrogen flow.
-
Reagent Introduction: Introduce ammonia gas at a specified flow rate. Once stabilized, introduce ethanol using a syringe pump. The molar ratio of n(NH₃)/n(ethanol) can be varied (e.g., between 2 and 8) to optimize selectivity. The weight hourly space velocity (WHSV) of ethanol is typically set around 0.25–1.0 h⁻¹.[11]
-
Product Collection: Condense and collect the liquid products from the reactor outlet using a cold trap system.
-
Analysis and Purification: Analyze the product mixture using GC to quantify ethanol conversion and selectivity towards acetonitrile, ethylene, and other byproducts. Purify via distillation.
Causality: The cobalt catalyst is effective in facilitating the dehydrogenation and amination steps required to convert ethanol to acetonitrile. The alumina support provides high surface area and stability. Lanthanum (La) doping of this catalyst has been shown to further improve stability and selectivity by modifying the catalyst's surface properties.[11]
Part 3: Mechanistic Insights
Understanding the reaction mechanism is crucial for catalyst design and process optimization. The ammonolysis of acetic acid provides a clear example of a multi-step catalytic process.
Caption: Reaction pathway for acetonitrile synthesis from acetic acid and ammonia.
The reaction proceeds via two sequential dehydration steps on the catalyst surface.[7] First, acetic acid and ammonia react to form ammonium acetate, which then dehydrates to acetamide. The rate-limiting step is typically the second dehydration of acetamide to form acetonitrile.[7] Modifying the γ-Al₂O₃ catalyst, for instance by promoting it with phosphoric acid, can increase the number of active sites for acetamide dehydration, thereby boosting the overall reaction rate and allowing for lower operating temperatures.[7]
Conclusion and Future Outlook
While the byproduct route from acrylonitrile manufacturing remains the dominant source of acetonitrile, its limitations have catalyzed significant innovation in direct synthesis methods. The ammonolysis of acetic acid is a robust and commercially viable alternative. However, the future of acetonitrile synthesis is increasingly pointing towards greener and more sustainable pathways.
Routes based on renewable feedstocks like bio-ethanol are particularly promising, offering high selectivity and the potential for carbon-neutral processes.[4] Continued research into novel catalyst development, such as more efficient non-noble metal catalysts and advanced electrochemical systems, will be paramount.[11][13] For researchers and drug development professionals, these new routes offer the prospect of a more stable, cost-effective, and environmentally benign supply of this critical chemical, decoupling its availability from the petrochemical industry and paving the way for more resilient and sustainable chemical manufacturing.
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Bridging the Virtual and the Real: A Guide to Validating Computational Docking of Benzoxazole Compounds with Experimental Data
In the contemporary landscape of drug discovery, computational molecular docking has become an indispensable tool for rapidly screening vast libraries of compounds to identify potential therapeutic agents.[1] The benzoxazole scaffold, a privileged heterocyclic motif, is of particular interest due to its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] However, the predictions generated from these in silico models are theoretical and necessitate rigorous experimental validation to ensure their accuracy and translational potential.[4] This guide provides a comprehensive framework for validating computational docking studies of benzoxazole compounds with robust experimental data, designed for researchers, scientists, and drug development professionals.
The Computational Foundation: Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions.[1] The process is a critical first step in identifying promising benzoxazole derivatives for further development.
A typical molecular docking workflow involves several key stages:
-
Target and Ligand Preparation: High-quality 3D structures of the target protein, often obtained from the Protein Data Bank (PDB), and the benzoxazole ligands are prepared. This involves adding hydrogen atoms, assigning charges, and minimizing energy.[5]
-
Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through computational prediction methods.[6]
-
Docking Simulation: A search algorithm generates a multitude of possible binding poses for the benzoxazole ligand within the defined binding site.
-
Scoring and Analysis: A scoring function ranks the generated poses based on their predicted binding affinity. The top-ranked poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic contacts.[7]
Caption: A generalized workflow for computational molecular docking studies.
The Experimental Crucible: Validating In Silico Predictions
Experimental validation is paramount to confirm the computational predictions and provide a realistic assessment of a compound's therapeutic potential.[4] Several orthogonal experimental techniques can be employed to validate the binding affinity and mode of interaction of benzoxazole derivatives.
For benzoxazole compounds predicted to be enzyme inhibitors, in vitro inhibition assays are a primary validation method. These assays directly measure the compound's ability to inhibit the activity of the target enzyme. The half-maximal inhibitory concentration (IC50) value is a key parameter determined from these experiments, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9] A strong correlation between the predicted binding affinity from docking and the experimentally determined IC50 value provides significant validation for the computational model.
Table 1: Comparison of Docking Scores and Experimental IC50 Values for Benzoxazole Derivatives Targeting Tyrosine Kinase
| Benzoxazole Derivative | Docking Score (kcal/mol) | Experimental IC50 (µM)[8][10] |
| Compound 4a | -8.5 | 0.25 ± 0.08 |
| Compound 4b | -9.2 | 0.18 ± 0.05 |
| Compound 4c | -9.8 | 0.10 ± 0.16 |
| Compound 4d | -8.1 | 0.32 ± 0.11 |
| Compound 4e | -7.9 | 0.45 ± 0.15 |
Experimental Protocol: Tyrosine Kinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target tyrosine kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the benzoxazole test compounds at various concentrations.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, substrate, and varying concentrations of the benzoxazole inhibitor. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure ATP consumption.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[11] It directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a comprehensive thermodynamic profile of the interaction.[12][13] This technique can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[14]
Caption: The fundamental principle of Isothermal Titration Calorimetry.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare solutions of the target protein and the benzoxazole ligand in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.[14]
-
Instrument Setup: Load the protein solution into the sample cell and the benzoxazole ligand solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[15]
For the ultimate validation of the binding mode predicted by docking, X-ray crystallography provides an atomic-level three-dimensional structure of the protein-ligand complex.[16] This technique can unambiguously confirm the orientation and conformation of the benzoxazole compound within the binding site and reveal the specific molecular interactions with the surrounding amino acid residues.[17][18]
Experimental Protocol: X-ray Crystallography
-
Protein Expression and Purification: Express and purify a sufficient quantity of the target protein.
-
Complex Formation: Incubate the purified protein with an excess of the benzoxazole compound to ensure complex formation.
-
Crystallization: Screen a wide range of crystallization conditions to obtain high-quality crystals of the protein-ligand complex.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-ligand complex. Refine the model to achieve the best fit with the experimental data.
Caption: A streamlined workflow for X-ray crystallography.
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution.[19][20] It can provide information on binding affinity, identify the binding interface on both the protein and the ligand, and characterize any conformational changes that occur upon binding.[21] Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for detecting weak interactions and for screening compound libraries.[20]
Experimental Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation: Prepare a solution containing the target protein and the benzoxazole ligand in a suitable deuterated buffer.
-
NMR Experiment: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein signals.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Analysis: Signals that appear in the STD spectrum correspond to the protons of the ligand that are in close proximity to the protein, thus identifying the binding epitope of the ligand.
Conclusion
The validation of computational docking studies with experimental results is a critical and iterative process in modern drug discovery.[5] For promising scaffolds like benzoxazoles, this integrated approach ensures that the lead compounds identified through computational screening have a strong empirical foundation.[22][23] By combining the speed and efficiency of in silico methods with the accuracy and reliability of experimental techniques such as in vitro assays, ITC, X-ray crystallography, and NMR, researchers can confidently advance the most promising benzoxazole derivatives through the drug development pipeline. This synergistic approach not only enhances the robustness of the scientific findings but also accelerates the journey from a virtual hit to a viable therapeutic candidate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
This document provides a detailed, procedure-driven guide for the safe and compliant disposal of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile (CAS No. 13610-48-5). As a heterocyclic compound incorporating both a benzoxazole ring and a nitrile functional group, this substance requires careful handling due to its potential biological activity and the specific hazards associated with its chemical structure.[1][2][3] This guide is designed for researchers and laboratory professionals, emphasizing the causality behind each procedural step to ensure a self-validating system of safety and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the chemical nature of this compound is paramount to appreciating the necessity of stringent disposal protocols. The molecule's hazard profile is derived from its constituent functional groups:
-
Benzoxazole Moiety: Benzoxazole derivatives are known for their broad range of pharmacological and biological activities, making them valuable in research but also necessitating their containment to prevent unintended environmental or biological exposure.[1][2][4][5]
-
Nitrile Group (-C≡N): The presence of the nitrile group is a primary concern. Nitriles are a class of organic compounds that can be toxic.[6] Furthermore, the combustion of nitrogen-containing organic compounds, such as nitriles, can produce toxic oxides of nitrogen (NOx) and, under incomplete combustion, hydrogen cyanide.[7][8][9][10] This necessitates disposal via high-temperature incineration in facilities equipped with flue-gas scrubbing technology.[7][11]
While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, an SDS for the related compound 2-(Benzo[d]oxazol-2-yl)acetonitrile provides critical hazard information that should be considered analogous as a precautionary measure.[12]
| Hazard Category | Associated Risk | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[12] | Nitrile gloves (ensure no contamination), chemical-resistant lab coat.[13][14] |
| Skin Irritation | Causes skin irritation.[12] | Nitrile gloves, lab coat. |
| Eye Irritation | Causes serious eye irritation.[12] | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation.[12] | Use only in a well-ventilated area or a certified chemical fume hood. |
| Environmental Hazard | (Inferred) Biologically active nature requires prevention of release to waterways and soil. | N/A (Procedural Controls) |
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in general solid waste.
Step 1: Segregation and Waste Classification
-
Action: Immediately upon generation, classify any material contaminated with this compound (e.g., residual solid, contaminated vials, pipette tips, gloves) as hazardous chemical waste.
-
Causality: Proper classification is a regulatory requirement and ensures the waste stream is not mixed with incompatible materials, which could lead to dangerous reactions.[15] Nitriles are incompatible with strong acids and oxidizing agents.[15]
Step 2: Primary Containment
-
Action: Place the waste into a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended. For the solid compound, ensure the container is clearly marked "Solid Waste." For solutions, use a dedicated "Liquid Waste" container.
-
Causality: Robust primary containment is the first line of defense against spills and exposure. The container must be compatible with the chemical to prevent degradation and leakage.[16]
Step 3: Comprehensive Labeling
-
Action: Label the waste container clearly and immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
Associated hazard warnings (e.g., "Toxic," "Irritant")
-
-
Causality: Accurate labeling prevents accidental misuse, ensures proper handling by waste management personnel, and is a critical component of regulatory compliance.[17]
Step 4: Secure Temporary Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be under the control of the laboratory, at or near the point of generation. It should be a well-ventilated space, away from heat or ignition sources, and within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[18][19]
-
Causality: Safe temporary storage minimizes the risk of spills, exposure to personnel, and fire, while awaiting collection by trained professionals.[16]
Step 5: Professional Collection and Final Disposal
-
Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[14] Provide them with the full chemical name and any available safety information.
-
Causality: The required method of disposal for this compound is high-temperature incineration at a licensed facility.[17] This process ensures the complete destruction of the organic molecule into less harmful components.[7] Professional contractors are equipped to transport hazardous materials safely and ensure disposal occurs in compliance with all local, state, and federal regulations.[14][20]
Disposal Decision Workflow
The following diagram outlines the mandatory workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
Routine Decontamination:
-
Wipe down any surfaces or equipment that may have come into contact with the chemical using a solvent such as acetone or ethanol, followed by soap and water.
-
Dispose of all cleaning materials (e.g., paper towels, wipes) as hazardous waste in the same container as the primary chemical waste.[20]
Emergency Spill Procedures:
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If flammable solvents are present, remove all sources of ignition.[17][21]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[21]
-
PPE: Don appropriate PPE, including a lab coat, chemical splash goggles, and double-layered nitrile gloves.
-
Containment: For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container using non-sparking tools.[17][22]
-
Final Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds is the cornerstone of innovation in drug development. Yet, with great discovery comes the great responsibility of ensuring personal and environmental safety. This guide provides a detailed operational plan for the safe handling of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile (CAS No. 13610-48-5), a heterocyclic compound featuring both a benzoxazole and a nitrile functional group.[1][2][3] As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven safety protocols to ensure you can focus on your research with confidence.
Foundational Safety: Hazard Identification and Risk Assessment
Before any handling, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 2-(Benzo[d]oxazol-2-yl)acetonitrile, and the known toxicology of its functional groups (nitriles and benzoxazoles) allow for a robust risk assessment.[4]
Anticipated Hazards:
-
Acute Toxicity: Assumed to be harmful if swallowed or in contact with skin. Organic nitriles can metabolize into cyanide, posing a significant toxic risk.[4]
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[4]
-
Eye Damage: Poses a risk of serious eye irritation or damage.[4]
-
Respiratory Irritation: Inhalation of the powdered form or vapors may cause respiratory tract irritation.[4]
This profile necessitates a stringent approach to exposure prevention. The primary routes of exposure to mitigate are dermal contact, inhalation, and accidental ingestion. All handling procedures must be designed to eliminate these risks through a combination of engineering controls and robust Personal Protective Equipment (PPE).
The First Line of Defense: Engineering and Administrative Controls
PPE is the final barrier between you and a potential hazard. It should always be used in conjunction with primary safety measures.
-
Engineering Control: All weighing, transferring, and handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.[5][6] The fume hood provides critical ventilation to capture and exhaust dusts and vapors, preventing inhalation exposure.
-
Administrative Controls: Never work with this compound alone.[4][5] Ensure a second person, familiar with the procedures and emergency protocols, is present. Designate a specific area for handling this compound and clearly label it as a "Designated Area for Acutely Toxic Chemical Handling."[7]
Critical Barrier: Personal Protective Equipment (PPE) Protocol
The selection and correct use of PPE are non-negotiable. The following protocol is based on a conservative assessment of the compound's anticipated hazards.
Hand Protection: Selecting the Right Glove
The nitrile functional group in the target molecule warrants careful glove selection. Simple latex gloves are often inadequate for handling organic solvents and nitriles.
-
Primary Recommendation: Use chemotherapy-rated nitrile gloves tested to the ASTM D6978 standard.[1][8][9][10] This standard specifically assesses permeation by hazardous drugs and chemicals, offering a higher level of certainty.
-
Glove Specifications:
-
Material: Nitrile or Butyl Rubber. Avoid latex.
-
Thickness: A minimum of 8 mils is recommended for extended handling. For incidental contact, thinner nitrile gloves may be used, but they should be changed immediately upon any suspected contact.
-
Practice: Double-gloving is a best practice. The outer glove is removed immediately after the handling procedure, and the inner glove is removed upon exiting the designated area. This minimizes the risk of cross-contamination.
-
| Glove Material | Suitability for Acetonitrile (Representative Nitrile) | Rationale |
| Nitrile | Very Good / Recommended [11][12] | Offers excellent resistance to a broad range of chemicals, including nitriles. |
| Butyl Rubber | Excellent / Recommended | Provides superior resistance to many organic compounds. |
| Latex | Fair / Limited Use [11] | Can degrade upon exposure to certain organic chemicals and poses allergy risks. |
| Vinyl | Not Recommended [13][11] | Inappropriate for handling most hazardous organic chemicals due to poor resistance. |
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.
-
Splash Hazard: When handling solutions of the compound or performing any operation with a risk of splashing, a full-face shield must be worn in addition to safety goggles.[5][14]
Skin and Body Protection
-
Laboratory Coat: A clean, buttoned lab coat is required.
-
Chemical Apron: For handling larger quantities (>10g) or solutions, a chemical-resistant apron worn over the lab coat is necessary.
-
Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[5][6]
Respiratory Protection
Engineering controls (i.e., the chemical fume hood) are the primary method for preventing inhalation exposure. However, respiratory protection may be required in specific scenarios.
-
Standard Operations: When handling small quantities inside a certified fume hood, respiratory protection is typically not required.
-
When a Respirator is Needed:
-
In the event of a spill outside of a fume hood.
-
If engineering controls are not available or are malfunctioning.
-
When weighing large quantities of powder where aerosolization is possible.
-
-
Respirator Selection: A NIOSH-approved air-purifying respirator is required. The choice of cartridge depends on the specific hazard:
-
For powders/aerosols: A respirator equipped with a P95 or P100 particulate filter.
-
For vapors from solutions: A respirator with an organic vapor (OV) cartridge.
-
For combined hazards: A combination OV/P95 or OV/P100 cartridge is necessary.[3][15][16][17][18]
A proper fit test and user training are mandatory before any respirator use, as required by OSHA regulations.
-
Visualizing the Workflow: PPE Selection and Donning
The following diagram outlines the decision-making and procedural flow for selecting and donning the appropriate PPE.
Caption: PPE Selection and Donning Workflow for this compound.
Operational Plan: Spill and Disposal Management
Spill Response
Preparedness is key. A spill kit specifically for hazardous solids and organic liquids must be readily accessible.[2][19]
For a Minor Spill (inside a chemical fume hood):
-
Ensure your PPE is intact. Alert others in the immediate area.
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Gently sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For a Major Spill (outside a chemical fume hood or large volume):
-
Alert everyone in the laboratory and evacuate immediately.
-
If the substance is volatile or flammable, shut off ignition sources if it is safe to do so.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) emergency line immediately. Do not attempt to clean up a major spill yourself.[7][20]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Maintain separate, clearly labeled containers for:
-
Solid Waste: Contaminated gloves, weigh paper, absorbent pads, etc.
-
Liquid Waste: Contaminated solvents or reaction mixtures.
-
Sharps: Contaminated needles or glassware.
-
-
Containment: Use robust, leak-proof containers with secure lids. Containers must be labeled "Hazardous Waste" and include the full chemical name.[21][22]
-
Collection: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department for final disposal, which is typically high-temperature incineration.[21][23] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[23]
By adhering to this comprehensive safety and handling guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
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ASTM D6978-05(2019), Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs, ASTM International, .
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University of California, Berkeley - Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
